SPQ
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-(6-methoxyquinolin-1-ium-1-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-18-12-5-6-13-11(10-12)4-2-7-14(13)8-3-9-19(15,16)17/h2,4-7,10H,3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDGOJFPFMINBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=CC=C2)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347145 | |
| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83907-40-8 | |
| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083907408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83907-40-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the SPQ Fluorescent Indicator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent chloride indicator, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ). It details its core principles, quantitative properties, and provides in-depth experimental protocols for its application in cellular and physiological research.
Core Principles of this compound
1.1. Chemical Identity and Structure
This compound, or 6-methoxy-N-(3-sulfopropyl)quinolinium, is a water-soluble, membrane-impermeant fluorescent dye. Its chemical structure features a quinolinium core, which is the basis of its fluorescence, and a sulfopropyl group that confers hydrophilicity.
1.2. Mechanism of Action: Collisional Quenching
This compound functions as a chloride indicator through a process known as collisional or dynamic quenching.[1] In the absence of chloride ions, this compound fluoresces strongly when excited by ultraviolet (UV) light. However, when chloride ions are present, they collide with the excited this compound molecules. These collisions provide a non-radiative pathway for the excited-state this compound to return to its ground state, thereby decreasing the fluorescence intensity without a shift in the emission wavelength.[2] This relationship between chloride concentration and fluorescence intensity is the foundation of its use as a chloride sensor. The efficiency of this quenching process is described by the Stern-Volmer equation.[2]
Quantitative Data
The photophysical and quenching properties of this compound are summarized in the tables below. These values are crucial for experimental design and data interpretation.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maxima (λex) | 344 nm | [1] |
| Emission Maximum (λem) | 443 nm | [1] |
| Molar Extinction Coefficient (ε) at 344 nm in H₂O | 3,700 M⁻¹cm⁻¹ | [1] |
| Solubility | Water, DMSO | [1] |
| Cell Permeability | Membrane Impermeant | [1] |
Table 2: Stern-Volmer Quenching Constants (Ksv) for this compound
| Condition | Ksv (M⁻¹) | Reference(s) |
| Aqueous Solution (Water) | 115.0 ± 2.8 | [3] |
| Intracellular (T84 cells) | 17.8 ± 0.8 | [3] |
| Intracellular (Porcine Lymphocytes) | 16.2 | [4] |
| Intracellular (Corneal Endothelium) | 14.7 ± 0.9 | [5] |
| Intracellular (General Range in various cell types) | 12–20 | [5] |
Note: The intracellular Ksv is significantly lower than in aqueous solution due to competitive quenching by intracellular organic anions and proteins.[5]
Experimental Protocols
Detailed methodologies for the effective use of this compound in a laboratory setting are provided below.
3.1. Protocol for Loading this compound into Cells via Hypotonic Shock
This method transiently increases cell membrane permeability to allow the entry of the membrane-impermeant this compound.
Materials:
-
Cells in suspension or monolayer culture
-
Phosphate-Buffered Saline (PBS)
-
Hypotonic Buffer: 50% PBS diluted with 50% sterile deionized water
-
Isotonic Buffer: Standard cell culture medium or PBS supplemented with 150 mM NaCl
-
This compound stock solution (e.g., 100 mM in water)
Procedure:
-
Cell Preparation:
-
For suspension cells, centrifuge to obtain a cell pellet and wash once with isotonic buffer.
-
For adherent cells, wash the monolayer twice with isotonic buffer.
-
-
Hypotonic Loading:
-
Prepare a loading solution by diluting the this compound stock solution in the hypotonic buffer to a final concentration of 5-10 mM.
-
Resuspend the cell pellet or cover the cell monolayer with the this compound-containing hypotonic buffer.
-
Incubate for 10-15 minutes at 37°C.[4] The optimal incubation time may vary between cell types and should be determined empirically.
-
-
Restoration of Isotonicity:
-
For suspension cells, add an equal volume of a hypertonic buffer (e.g., PBS with 300 mM NaCl) to the cell suspension to restore isotonic conditions.
-
For adherent cells, replace the hypotonic loading solution with a pre-warmed isotonic buffer.
-
-
Washing:
-
Wash the cells 2-3 times with isotonic buffer to remove extracellular this compound.
-
-
Incubation:
-
Incubate the cells in isotonic buffer for at least 30 minutes at 37°C to allow for recovery and stabilization of intracellular this compound.
-
-
Verification:
-
Confirm successful loading and cell viability using fluorescence microscopy.
-
3.2. Protocol for In Situ Calibration of Intracellular this compound
This protocol is essential for converting fluorescence intensity measurements into absolute intracellular chloride concentrations. It utilizes ionophores to equilibrate intracellular and extracellular chloride concentrations.
Materials:
-
This compound-loaded cells
-
Calibration Buffers: A series of buffers with varying chloride concentrations (e.g., 0, 20, 40, 60, 80, 100, 120, 140 mM). These buffers should be potassium-rich (e.g., by replacing NaCl with KCl) to clamp the membrane potential. The osmolarity should be kept constant by replacing chloride with a non-quenching anion like nitrate (NO₃⁻) or gluconate.
-
Nigericin stock solution (e.g., 10 mM in ethanol)
-
Tributyltin stock solution (e.g., 10 mM in ethanol)
Procedure:
-
Prepare this compound-loaded cells as described in Protocol 3.1.
-
Equilibrate cells in a chloride-free calibration buffer (0 mM Cl⁻).
-
Add ionophores: Add nigericin (final concentration 5-10 µM) and tributyltin (final concentration 5-10 µM) to the cells.[4] Nigericin acts as a K⁺/H⁺ antiporter, and tributyltin facilitates Cl⁻/OH⁻ exchange, effectively clamping the intracellular ion concentrations to those of the extracellular buffer.
-
Record baseline fluorescence (F₀): Measure the fluorescence intensity of the cells in the 0 mM Cl⁻ buffer. This represents the unquenched fluorescence.
-
Titrate with chloride: Sequentially perfuse the cells with the calibration buffers containing increasing concentrations of chloride. Allow the fluorescence signal to stabilize at each concentration before recording the fluorescence intensity (F).
-
Construct the Stern-Volmer plot: Plot F₀/F versus the corresponding chloride concentration ([Cl⁻]).
-
Determine the intracellular Ksv: The slope of the linear regression of the Stern-Volmer plot represents the intracellular Stern-Volmer constant (Ksv).
-
Calculate intracellular chloride: Once the Ksv is determined, the unknown intracellular chloride concentration in subsequent experiments can be calculated using the formula: [Cl⁻]ᵢ = (F₀/F - 1) / Ksv .
3.3. Protocol for Measuring CFTR Activity
This protocol outlines the use of this compound to measure the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a key chloride channel. The assay is based on the exchange of intracellular chloride with a non-quenching anion.[3][6]
Materials:
-
This compound-loaded cells expressing CFTR
-
Chloride-containing buffer (e.g., PBS)
-
Chloride-free buffer (e.g., PBS with chloride replaced by nitrate)
-
CFTR activators (e.g., forskolin, IBMX, isoproterenol)[7]
-
CFTR inhibitors (e.g., CFTRinh-172, glibenclamide)[3]
Procedure:
-
Load cells with this compound as described in Protocol 3.1.
-
Establish baseline fluorescence: Perfuse the cells with a chloride-containing buffer and record the stable, quenched fluorescence signal.
-
Initiate anion exchange: Switch to a chloride-free (nitrate-containing) buffer. The efflux of intracellular chloride and influx of nitrate will cause an increase in this compound fluorescence.
-
Activate CFTR: Add CFTR activators to the chloride-free buffer. Activation of CFTR will accelerate the efflux of chloride, resulting in a more rapid increase in fluorescence. The rate of this fluorescence increase is proportional to CFTR activity.
-
Inhibit CFTR (optional): To confirm that the observed fluorescence change is due to CFTR activity, pre-incubate a separate set of cells with a CFTR inhibitor before and during the experiment. The rate of fluorescence increase should be significantly reduced in the presence of the inhibitor.[3]
-
Data Analysis: Quantify the rate of fluorescence change (dF/dt) after the addition of CFTR activators. This rate is a measure of CFTR-mediated chloride transport.
Mandatory Visualizations
4.1. Signaling and Quenching Mechanisms
Caption: Mechanism of this compound fluorescence and collisional quenching by chloride ions.
4.2. Experimental Workflows
Caption: Experimental workflow for the quantification of CFTR channel activity.
4.3. Signaling Pathway
References
- 1. biotium.com [biotium.com]
- 2. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 3. Measurement of cystic fibrosis transmembrane conductance regulator activity using fluorescence spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of changes in cell volume based on fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bio.fsu.edu [bio.fsu.edu]
An In-depth Technical Guide to the SPQ Mechanism of Action in Chloride Sensing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), a widely utilized fluorescent indicator for the measurement of intracellular chloride concentration. This document details the photophysical properties of this compound, the principles of its chloride-dependent fluorescence quenching, experimental protocols for its application, and a summary of key quantitative data.
Core Mechanism of Action: Collisional Quenching
This compound is a water-soluble, membrane-impermeant fluorescent dye that serves as a sensitive indicator for chloride ions.[1][2] The fundamental mechanism underlying its function is collisional quenching , a dynamic process where the fluorescence of this compound is diminished upon interaction with chloride ions.[1][3]
Upon excitation with ultraviolet light, the this compound molecule transitions to an excited electronic state. In the absence of a quenching agent, it returns to its ground state by emitting a photon, resulting in fluorescence. However, when a chloride ion collides with the excited this compound molecule, it facilitates a non-radiative pathway for the molecule to return to its ground state, thereby preventing the emission of a photon and leading to a decrease in the observed fluorescence intensity.[4] This process is highly dependent on the concentration of chloride ions; as the intracellular chloride concentration increases, the frequency of collisions with this compound molecules rises, leading to a proportional decrease in fluorescence.
The relationship between fluorescence quenching and the concentration of the quencher (in this case, chloride ions) is described by the Stern-Volmer equation :
F₀ / F = 1 + Kₛᵥ[Cl⁻]
Where:
-
F₀ is the fluorescence intensity in the absence of chloride.
-
F is the fluorescence intensity in the presence of chloride.
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the fluorophore to the quencher.[4][5]
-
[Cl⁻] is the chloride concentration.
A key characteristic of collisional quenching is that it affects the intensity of the fluorescence but does not alter the shape or wavelength of the emission spectrum.[5]
Figure 1: this compound signaling pathway for chloride sensing.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters of this compound as a chloride indicator. It is important to note that the Stern-Volmer constant (Kₛᵥ) is significantly lower inside cells compared to aqueous solutions. This is attributed to competitive quenching by intracellular organic anions and proteins.[3][6]
| Parameter | Value | Notes |
| Excitation Maxima (λex) | 320 nm and 350 nm | Can be excited by UV laser lines (351 nm, 364 nm).[2][6] |
| Emission Maximum (λem) | ~445 nm | [2] |
| Molar Extinction Coefficient (ε) | 3,700 M⁻¹cm⁻¹ at 344 nm | In H₂O.[1] |
| Stern-Volmer Constant (Kₛᵥ) in Solution | 118 M⁻¹ | In aqueous solution.[6] |
| Stern-Volmer Constant (Kₛᵥ) in Cells | 12 M⁻¹ - 19 M⁻¹ | Varies by cell type (e.g., 16.2 M⁻¹ in porcine lymphocytes).[5][6][7] |
| Quenching Constants for Other Anions (in solution) | Br⁻: 180 M⁻¹ I⁻: 240 M⁻¹ HCO₃⁻: 8 M⁻¹ Gluconate: 12 M⁻¹ | This compound is more sensitive to other halides than to chloride.[3] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in measuring intracellular chloride concentrations.
This compound Loading into Cells via Hypotonic Shock
Due to its membrane-impermeant nature, this compound is typically introduced into cells using transient permeabilization methods such as hypotonic shock.[1][5]
Materials:
-
This compound (6-methoxy-N-(3-sulfopropyl)quinolinium)
-
Hanks' Balanced Salt Solution (HBSS)
-
Deionized water
-
Cell suspension of interest (e.g., lymphocytes)
-
Incubator at 37°C
-
Centrifuge
Procedure:
-
Prepare a hypotonic loading medium by diluting HBSS 1:1 with deionized water.
-
Dissolve this compound in the hypotonic medium to a final concentration of 5 mM.
-
Resuspend the cells in the this compound-containing hypotonic medium at a density of 8–10 x 10⁶ cells/mL.
-
Incubate the cell suspension for 15 minutes at 37°C.[5]
-
After incubation, restore isotonicity by adding an equal volume of 2x concentrated HBSS.
-
Pellet the cells by centrifugation (e.g., 5 minutes at 300 x g).
-
Wash the cells twice with isotonic HBSS to remove extracellular this compound.
-
Resuspend the cells in the desired experimental buffer for fluorescence measurement.
Note: The efficiency of loading and the retention of this compound can vary between cell types. It is advisable to optimize the incubation time and this compound concentration for the specific cell line being used. The organic anion transport inhibitor, Probenecid, can be used to reduce the efflux of this compound from cells.[1]
In Situ Calibration of Intracellular this compound Fluorescence
To accurately determine the intracellular chloride concentration from the fluorescence signal, an in situ calibration is essential. This is achieved by equilibrating the intracellular and extracellular chloride concentrations using ionophores.[5][7]
Materials:
-
This compound-loaded cells
-
Calibration buffers with varying known chloride concentrations (e.g., 0 mM to 140 mM), maintaining constant ionic strength by replacing chloride with an impermeant anion like gluconate.
-
Nigericin (a K⁺/H⁺ antiporter) stock solution (e.g., 10 mM in ethanol).
-
Tributyltin (a Cl⁻/OH⁻ antiporter) stock solution (e.g., 10 mM in ethanol).
-
Fluorometer or fluorescence microscope equipped for UV excitation and blue emission detection.
Procedure:
-
Aliquot the this compound-loaded cell suspension into separate tubes or wells.
-
Resuspend the cells in each of the calibration buffers containing a different known chloride concentration.
-
Add nigericin to a final concentration of 7-10 µM and tributyltin to a final concentration of 10 µM to each sample.[5][7] These ionophores will clamp the intracellular ion concentrations to the extracellular levels.
-
Incubate for 5-10 minutes to allow for complete equilibration.
-
Measure the fluorescence intensity (F) for each sample at an excitation wavelength of ~350 nm and an emission wavelength of ~445 nm.
-
Measure the fluorescence intensity in a chloride-free calibration buffer (0 mM Cl⁻) to determine F₀.
-
Construct a Stern-Volmer plot by graphing F₀/F against the known chloride concentrations.
-
Perform a linear regression on the plotted data. The slope of the line will be the intracellular Stern-Volmer constant (Kₛᵥ).[7]
Measurement of Intracellular Chloride
Procedure:
-
Using the same instrument settings as for the calibration, measure the fluorescence intensity (F) of the experimental this compound-loaded cells in their physiological buffer.
-
Determine F₀ from the calibration curve (the y-intercept) or from a separate measurement in a chloride-free buffer.
-
Calculate the intracellular chloride concentration [Cl⁻] using the rearranged Stern-Volmer equation and the empirically determined Kₛᵥ:
[Cl⁻] = (F₀/F - 1) / Kₛᵥ
Figure 2: Experimental workflow for intracellular chloride measurement using this compound.
Considerations and Limitations
-
pH Sensitivity: The fluorescence of this compound can be sensitive to pH in certain buffers. It is crucial to maintain a constant pH throughout the experiment or to use buffers that do not quench this compound fluorescence.[5]
-
Quenching by Other Anions: this compound is also quenched by other halides, with a higher sensitivity to bromide and iodide than to chloride. The presence of significant concentrations of these ions can interfere with accurate chloride measurements.[3]
-
Intracellular Environment: The Kₛᵥ for this compound is highly dependent on the intracellular environment. Therefore, in situ calibration is critical for each cell type and experimental condition.[3][6]
-
Dye Leakage: this compound can be actively transported out of cells over time. Experiments should ideally be conducted within one to two hours of loading to minimize the effects of dye leakage.[1]
-
Photobleaching: As with all fluorophores, this compound is susceptible to photobleaching. Excitation light intensity and exposure time should be minimized to reduce this effect.
References
- 1. biotium.com [biotium.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Measurement of changes in cell volume based on fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methoxy-N-(3-sulfopropyl)quinolinium (SPQ): A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the core properties, experimental applications, and underlying principles of 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), a widely utilized fluorescent indicator for chloride ions. Tailored for researchers, scientists, and drug development professionals, this document consolidates key data, outlines detailed experimental protocols, and presents visual workflows to facilitate a comprehensive understanding and practical application of this vital research tool.
Core Properties of this compound
6-methoxy-N-(3-sulfopropyl)quinolinium, commonly known as this compound, is a water-soluble, membrane-impermeant fluorescent dye. Its fluorescence is dynamically quenched by chloride ions through a collisional mechanism, making it a valuable probe for measuring intracellular and extracellular chloride concentrations.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and solution preparation.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₁₅NO₄S | [1] |
| Molecular Weight | 281.33 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and DMSO | [1] |
| Excitation Maximum (λex) | ~317-344 nm | [1][2][3] |
| Emission Maximum (λem) | ~443-451 nm | [1][2][3] |
| Extinction Coefficient (ε) | 3,700 M⁻¹cm⁻¹ at 344 nm in H₂O | |
| Storage Conditions | Store at 4°C to -20°C, protected from light |
Spectral Properties
This compound exhibits a characteristic fluorescence spectrum with excitation in the ultraviolet range and emission in the blue visible range. The fluorescence intensity is inversely proportional to the chloride ion concentration.
Mechanism of Action: Fluorescence Quenching
The utility of this compound as a chloride indicator lies in the principle of fluorescence quenching. When a chloride ion collides with an excited this compound molecule, it facilitates the non-radiative decay of the excited state, leading to a decrease in fluorescence intensity. This process is described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Cl⁻]
Where:
-
F₀ is the fluorescence intensity in the absence of chloride.
-
F is the fluorescence intensity in the presence of chloride.
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the probe to the quencher.
-
[Cl⁻] is the chloride concentration.
The linear relationship between the ratio of unquenched to quenched fluorescence and the chloride concentration allows for quantitative measurements.
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound.
Synthesis of 6-methoxy-N-(3-sulfopropyl)quinolinium (this compound)
While this compound is commercially available, a general synthetic route involves the quaternization of 6-methoxyquinoline with 1,3-propanesultone.
Materials:
-
6-methoxyquinoline
-
1,3-propanesultone
-
Anhydrous solvent (e.g., acetonitrile or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve 6-methoxyquinoline in the anhydrous solvent under an inert atmosphere.
-
Add an equimolar amount of 1,3-propanesultone to the solution.
-
Heat the reaction mixture under reflux for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the purified this compound product under vacuum.
This compound Synthesis Workflow
Cell Loading with this compound using Hypotonic Shock
Due to its charged nature, this compound is membrane impermeant and requires a method for intracellular delivery. Hypotonic shock is a common and effective technique.
Materials:
-
Cells in suspension or adhered to a coverslip
-
Isotonic buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Hypotonic buffer (e.g., 1:1 mixture of isotonic buffer and sterile deionized water)
-
This compound stock solution (e.g., 100 mM in water or DMSO)
-
Incubator at 37°C
Procedure:
-
Prepare a hypotonic loading buffer containing 5-10 mM this compound.
-
Wash the cells twice with isotonic buffer to remove any residual media.
-
Aspirate the isotonic buffer and replace it with the pre-warmed hypotonic this compound loading buffer.
-
Incubate the cells for 5-15 minutes at 37°C. The optimal time may vary depending on the cell type.
-
After incubation, aspirate the hypotonic loading buffer and wash the cells three times with isotonic buffer to remove extracellular this compound.
-
The cells are now loaded with this compound and ready for fluorescence measurements.
This compound Cell Loading Workflow
Measurement of Intracellular Chloride Concentration
Instrumentation:
-
Fluorescence microscope equipped with a UV excitation source (e.g., 340 nm filter) and an appropriate emission filter (e.g., >420 nm).
-
Digital camera for image acquisition.
-
Image analysis software.
Procedure:
-
Mount the coverslip with this compound-loaded cells onto the microscope stage.
-
Perfuse the cells with a chloride-free buffer (e.g., replacing Cl⁻ with NO₃⁻ or gluconate) to obtain the maximal fluorescence intensity (F₀).
-
Acquire fluorescence images at baseline (in the presence of intracellular chloride, F).
-
Perfuse with the experimental solution containing the desired chloride concentration and acquire images.
-
At the end of the experiment, perform an in situ calibration.
In Situ Calibration of Intracellular this compound Fluorescence
To accurately determine intracellular chloride concentrations, an in situ calibration is essential to determine the Stern-Volmer constant (Kₛᵥ) within the cellular environment. This is achieved by equilibrating the intracellular and extracellular chloride concentrations using ionophores.
Materials:
-
This compound-loaded cells
-
Calibration buffers with known chloride concentrations (e.g., 0, 20, 40, 80, 120 mM Cl⁻), with the ionic strength maintained by replacing chloride with an impermeant anion like gluconate.
-
Ionophores:
-
Nigericin (a K⁺/H⁺ exchanger)
-
Tributyltin (a Cl⁻/OH⁻ exchanger)
-
Procedure:
-
Sequentially perfuse the this compound-loaded cells with the calibration buffers containing 10 µM nigericin and 10 µM tributyltin.
-
Allow sufficient time for the intracellular and extracellular chloride concentrations to equilibrate for each calibration solution.
-
Measure the fluorescence intensity (F) for each known extracellular chloride concentration.
-
The fluorescence intensity in the 0 mM chloride buffer represents F₀.
-
Plot F₀/F against the known chloride concentrations.
-
The slope of the resulting linear fit is the intracellular Stern-Volmer constant (Kₛᵥ).
In Situ Calibration Workflow
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications in biological research and drug discovery, including:
-
Studying ion channel and transporter function: Particularly for chloride channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
-
Investigating cell volume regulation: Changes in cell volume are often accompanied by chloride fluxes.
-
Screening for compounds that modulate chloride transport: High-throughput screening assays can be developed using this compound to identify potential drug candidates.
-
Measuring chloride homeostasis: Understanding the regulation of intracellular chloride is crucial in various physiological and pathological processes.
Limitations and Considerations
While this compound is a powerful tool, it is important to be aware of its limitations:
-
pH sensitivity: The fluorescence of this compound can be sensitive to pH changes in some buffers. Careful selection of buffers and appropriate controls are necessary.
-
Photobleaching: Like many fluorophores, this compound can be susceptible to photobleaching upon prolonged or intense excitation.
-
Leakage from cells: this compound can leak from cells over time, which may affect long-term experiments.
-
Quenching by other anions: While most sensitive to halides, this compound fluorescence can be quenched by other anions, which should be considered in the experimental design.
This technical guide provides a comprehensive foundation for the effective use of 6-methoxy-N-(3-sulfopropyl)quinolinium in a research setting. By understanding its core properties and adhering to detailed experimental protocols, researchers can leverage this valuable fluorescent probe to gain critical insights into the role of chloride in cellular physiology and disease.
References
An In-depth Technical Guide to SPQ Dye for Intracellular Chloride Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), a widely utilized fluorescent dye for the measurement of intracellular chloride ([Cl⁻]i). We will delve into its fundamental properties, mechanism of action, and detailed protocols for its application in cellular and tissue systems. This document is intended to serve as a practical resource for researchers employing this compound to investigate the crucial role of chloride ions in cellular physiology and disease.
Introduction to this compound and Intracellular Chloride
Intracellular chloride is a critical ion involved in a myriad of cellular processes, including the regulation of cell volume, ion homeostasis, transepithelial transport, and neuronal signaling.[1][2][3] Dysregulation of [Cl⁻]i is implicated in numerous pathologies, making its accurate measurement a key aspect of biomedical research.[3][4]
This compound is a water-soluble, membrane-impermeant fluorescent indicator that has been instrumental in advancing our understanding of [Cl⁻]i dynamics.[5][6][7] Its fluorescence is sensitive to the concentration of halide ions, particularly chloride, through a collisional quenching mechanism.[7][8] This property allows for the dynamic monitoring of changes in [Cl⁻]i in living cells.[9]
Core Properties and Mechanism of Action
This compound's utility as a chloride indicator stems from its photophysical properties and its interaction with chloride ions. The fundamental principle behind its use is the quenching of its fluorescence upon collision with chloride ions.[7][8] This relationship is described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv [Cl⁻]
Where:
-
F₀ is the fluorescence intensity in the absence of chloride.
-
F is the fluorescence intensity in the presence of chloride.
-
Ksv is the Stern-Volmer constant, a measure of the sensitivity of the dye to the quencher (chloride).[8][10]
An increase in intracellular chloride concentration leads to a decrease in this compound fluorescence.[6] It is important to note that this compound is a single-wavelength dye, meaning that changes in fluorescence intensity are used to infer changes in chloride concentration, which can be susceptible to artifacts such as dye leakage or changes in cell volume.[5][11]
Quantitative Data for this compound
For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Full Chemical Name | 6-methoxy-N-(3-sulfopropyl)quinolinium | [5][8][12] |
| Molecular Formula | C₁₃H₁₅NO₄S | [6] |
| Molecular Weight | 281.3 g/mol | [6][7] |
| Excitation Maximum (λex) | ~320-350 nm (peaks at 320 and 350 nm) | [6][13][14] |
| Emission Maximum (λem) | ~443-451 nm | [6][7][13] |
| Quantum Yield (in absence of halides) | 0.69 | [14] |
| Extinction Coefficient (ε at 344 nm in H₂O) | 3,700 M⁻¹cm⁻¹ | [7] |
| Stern-Volmer Constant (Ksv) in aqueous solution | 118 M⁻¹ | [10][14] |
| Stern-Volmer Constant (Ksv) intracellular | 12 - 19 M⁻¹ | [10][12][15] |
| Solubility | Soluble in water and DMSO | [7] |
Experimental Protocols
Accurate and reproducible measurement of [Cl⁻]i using this compound requires careful attention to dye loading, calibration, and imaging procedures.
This compound Loading into Cells
Due to its hydrophilic nature, this compound is membrane-impermeant and requires specific methods for intracellular delivery.[5][7]
Hypotonic Shock Loading (A Common Method):
-
Cell Preparation: Culture cells to the desired confluency on coverslips suitable for microscopy.
-
Hypotonic Buffer Preparation: Prepare a hypotonic buffer by diluting the normal isotonic buffer (e.g., Hanks' Balanced Salt Solution) with distilled water (typically a 1:1 ratio).
-
This compound Loading Solution: Dissolve this compound in the hypotonic buffer to a final concentration of 5-20 mM.[8][12]
-
Loading Procedure:
-
Wash the cells once with the isotonic buffer.
-
Aspirate the isotonic buffer and replace it with the this compound-containing hypotonic buffer.
-
Incubate the cells for a short period (e.g., 5-15 minutes) at 37°C.[8][12] The optimal time may vary depending on the cell type.
-
Aspirate the loading solution and wash the cells 2-3 times with the isotonic buffer to remove extracellular dye.
-
Allow the cells to recover in the isotonic buffer for at least 30 minutes before imaging.
-
Note on Dye Retention: this compound can be actively extruded from cells by organic anion transporters.[7] The rate of leakage is temperature-dependent and varies between cell types.[7] To mitigate this, experiments are typically performed within one to two hours of loading.[7] The organic anion transporter inhibitor, probenecid, can be used to reduce dye leakage.[7]
In Situ Calibration of Intracellular this compound
To convert fluorescence intensity measurements into absolute [Cl⁻]i values, an in situ calibration is essential. This procedure involves equilibrating the intracellular and extracellular chloride concentrations using ionophores.[8][10][12]
Calibration Protocol using Ionophores:
-
Calibration Buffers: Prepare a set of calibration buffers with known chloride concentrations (e.g., 0, 20, 40, 60, 80, 100, 120, 140 mM). These buffers should contain a high potassium concentration (to clamp the membrane potential) and maintain constant ionic strength (e.g., by replacing chloride with a non-quenching anion like gluconate).
-
Ionophore Stock Solutions: Prepare stock solutions of nigericin (a K⁺/H⁺ antiporter) and tributyltin (a Cl⁻/OH⁻ antiporter) in a suitable solvent like ethanol or DMSO.[8][12]
-
Calibration Procedure:
-
After loading the cells with this compound and allowing for recovery, mount the coverslip on the microscope stage.
-
Perfuse the cells with the first calibration buffer (e.g., 0 mM Cl⁻).
-
Add nigericin (e.g., 7 µM) and tributyltin (e.g., 10 µM) to the perfusion solution.[8] This will equilibrate the intracellular and extracellular ion concentrations.
-
Record the fluorescence intensity (F) once a stable signal is reached.
-
Sequentially perfuse the cells with the remaining calibration buffers of increasing chloride concentrations, recording the stable fluorescence intensity at each concentration.
-
At the end of the experiment, obtain the F₀ value by perfusing with the 0 mM chloride calibration buffer.
-
-
Data Analysis: Plot a Stern-Volmer graph of F₀/F versus [Cl⁻]. The slope of the resulting linear fit will be the intracellular Stern-Volmer constant (Ksv). This Ksv can then be used to calculate the [Cl⁻]i in subsequent experiments under similar conditions.
Visualization of Workflows and Pathways
Intracellular Chloride Signaling Pathway
Chloride ions are not merely passive players in maintaining electrochemical gradients; they are active signaling molecules that can directly modulate the activity of various proteins.[16][17] For instance, intracellular chloride can regulate the activity of several Na⁺-HCO₃⁻ cotransporters, influencing intracellular pH and ion homeostasis.[17] A simplified representation of this signaling role is depicted below.
Caption: Simplified signaling pathway of intracellular chloride.
Experimental Workflow for [Cl⁻]i Measurement using this compound
The following diagram outlines the key steps involved in a typical experiment to measure intracellular chloride concentration using this compound.
Caption: Experimental workflow for measuring intracellular chloride with this compound.
Advantages and Limitations of this compound
While this compound is a valuable tool, it is essential to be aware of its advantages and limitations to ensure proper experimental design and data interpretation.
Advantages:
-
High Sensitivity to Chloride: this compound exhibits significant fluorescence quenching in response to chloride ions.[14]
-
Fast Response Time: The collisional quenching mechanism allows for the detection of rapid changes in [Cl⁻]i.[11]
-
Insensitivity to Cations and pH (in some contexts): The fluorescence of this compound is not directly affected by common intracellular cations.[14] However, some studies have shown pH sensitivity depending on the buffer composition.[18]
Limitations:
-
Single-Wavelength Indicator: As a non-ratiometric dye, measurements can be affected by changes in dye concentration, cell path length, and lamp intensity.[5][11]
-
Photobleaching: this compound is susceptible to photobleaching, which can complicate long-term imaging experiments.[11]
-
UV Excitation: The requirement for UV excitation can be phototoxic to cells with prolonged exposure.[11]
-
Dye Leakage: As mentioned, this compound can leak from cells over time, leading to a declining signal.[7]
-
Interference from other Anions: While most sensitive to chloride, this compound fluorescence can also be quenched by other anions such as bromide and iodide.[10]
Conclusion
This compound remains a cornerstone fluorescent indicator for the measurement of intracellular chloride. Its well-characterized properties and established protocols make it an accessible and powerful tool for a wide range of biological investigations. By understanding its mechanism of action, carefully implementing experimental procedures, and being mindful of its limitations, researchers can effectively utilize this compound to unravel the complex roles of intracellular chloride in health and disease. The development of newer generation, long-wavelength, and ratiometric chloride indicators continues to expand the toolkit available to scientists, but the foundational knowledge gained from studies using this compound is invaluable.[4][14]
References
- 1. "Intracellular Chloride Regulation" by Francisco J. Alvarez-Leefmans [corescholar.libraries.wright.edu]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | Intracellular Chloride Channels: Novel Biomarkers in Diseases [frontiersin.org]
- 4. Fluorescent chloride indicators to assess the efficacy of CFTR cDNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. biotium.com [biotium.com]
- 8. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Fluorescent chloride sensor - Wikipedia [en.wikipedia.org]
- 12. Estimation of intracellular chloride activity in isolated perfused rabbit proximal convoluted tubules using a fluorescent indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrum [this compound (6-Methoxy-N-(3-sulfopropyl)quinolinium)] | AAT Bioquest [aatbio.com]
- 14. Frontiers | Genetically encoded optical sensors for monitoring of intracellular chloride and chloride-selective channel activity [frontiersin.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Cl− as a bona fide signaling ion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Buffer-dependent pH sensitivity of the fluorescent chloride-indicator dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SPQ Fluorescence Quenching by Chloride for Researchers, Scientists, and Drug Development Professionals
Introduction
6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) is a water-soluble fluorescent dye extensively utilized for the measurement of intracellular chloride concentration ([Cl⁻]ᵢ). Its utility lies in the specific quenching of its fluorescence by halide ions, particularly chloride, through a collisional mechanism. This property allows for real-time monitoring of [Cl⁻]ᵢ dynamics in living cells, providing invaluable insights into cellular physiology, ion channel activity, and the effects of potential therapeutic compounds. This guide offers a comprehensive overview of the principles of this compound fluorescence quenching, detailed experimental protocols, and its application in studying signaling pathways.
The Core Mechanism: Collisional Quenching
The fluorescence of this compound is diminished by chloride ions through a process known as collisional or dynamic quenching.[1][2] In this mechanism, the chloride ion collides with the excited-state this compound molecule, causing it to return to its ground state without the emission of a photon.[3] This process is distinct from static quenching, where a non-fluorescent complex is formed between the fluorophore and the quencher.[1] The efficiency of this quenching is dependent on the concentration of the quencher, in this case, chloride ions.
The relationship between fluorescence intensity and quencher concentration is described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Cl⁻]
Where:
-
F₀ is the fluorescence intensity in the absence of chloride.[3]
-
F is the fluorescence intensity in the presence of chloride.[3]
-
Kₛᵥ is the Stern-Volmer constant, which is a measure of the sensitivity of the fluorophore to the quencher.[1][2]
-
[Cl⁻] is the chloride concentration.
A key characteristic of dynamic quenching is that the fluorescence lifetime of the fluorophore is also reduced in the presence of the quencher. This provides a method to distinguish it from static quenching, where the lifetime remains unchanged.[1]
Quantitative Data on this compound
The following tables summarize the key quantitative parameters of this compound for easy reference and comparison.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Excitation Maxima (λ_ex) | 320 nm and 350 nm | [4] |
| Emission Maximum (λ_em) | 445 nm | [4] |
| Molar Extinction Coefficient (ε) | 3,700 M⁻¹cm⁻¹ at 344 nm in H₂O | [5] |
Table 2: Stern-Volmer Constants (Kₛᵥ) for this compound Quenching by Chloride
| Condition | Kₛᵥ (M⁻¹) | Cell Type/System | Reference |
| Aqueous Solution | 118 | In vitro | [6] |
| Aqueous Solution | 115.0 ± 2.8 | In vitro | [7][8] |
| Intracellular | 17.8 ± 0.8 | T84 colon carcinoma cells | [7][8] |
| Intracellular | 12 | Rabbit proximal convoluted tubules | [6][9] |
| Intracellular | 16.2 | Porcine lymphocytes | [10] |
| Intracellular | 19 | Fibroblasts | [11] |
Note: The intracellular Kₛᵥ is consistently lower than in aqueous solutions, likely due to quenching by intracellular anions and macromolecules.[6][11]
Experimental Protocols
Loading this compound into Cells using Hypotonic Shock
This method is commonly used to introduce the membrane-impermeant this compound into the cytoplasm.
Materials:
-
This compound (6-methoxy-N-(3-sulfopropyl)quinolinium)
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile deionized water
-
Cell suspension (e.g., lymphocytes at 8–10 x 10⁶ cells/mL)
-
Incubator at 37°C
-
Centrifuge
Procedure:
-
Prepare a hypotonic loading medium by diluting HBSS 1:1 with sterile deionized water.
-
Dissolve this compound in the hypotonic medium to a final concentration of 5 mM.
-
Resuspend the cell pellet in the this compound-containing hypotonic medium.
-
Incubate the cell suspension for 15 minutes at 37°C.[11]
-
To stop the loading, dilute a sample of the cell suspension (e.g., 100 µL) 15:1 in isotonic HBSS.
-
Centrifuge the cells to pellet them and remove the extracellular this compound.
-
Resuspend the cell pellet in 200 µL of fresh, pre-warmed HBSS.
-
Incubate the cells for a further 15 minutes at 37°C to allow them to recover from the hypotonic shock.[11]
-
The cells are now loaded with this compound and ready for fluorescence measurements. Note that leakage of this compound can occur, and experiments are typically performed within one to two hours of loading.[5]
In Situ Calibration of Intracellular this compound Fluorescence
To accurately determine [Cl⁻]ᵢ from fluorescence intensity, an in situ calibration is essential. This is achieved by equilibrating the intracellular and extracellular [Cl⁻] using ionophores.
Materials:
-
This compound-loaded cells
-
Calibration buffers with varying [Cl⁻] (e.g., 0 mM to 140 mM). To maintain osmolarity, chloride is typically replaced with a non-quenching anion like nitrate or gluconate.[6][11]
-
High potassium (K⁺) concentration in calibration buffers to clamp the membrane potential.
-
Nigericin (a K⁺/H⁺ antiporter) stock solution (e.g., 10 mM in ethanol).
-
Tributyltin (a Cl⁻/OH⁻ antiporter) stock solution (e.g., 10 mM in ethanol).[10]
-
Fluorometer or fluorescence microscope.
Procedure:
-
Perfuse the this compound-loaded cells with a series of calibration buffers containing known [Cl⁻] concentrations.
-
Add nigericin (final concentration ~7-10 µM) and tributyltin (final concentration ~10 µM) to the calibration buffers to permeabilize the cell membrane to K⁺, H⁺, Cl⁻, and OH⁻ ions.[10][11]
-
Allow the intracellular and extracellular ion concentrations to equilibrate.
-
Measure the steady-state fluorescence intensity (F) for each calibration buffer.
-
Measure the fluorescence intensity in a zero-chloride buffer (F₀).
-
Plot F₀/F versus [Cl⁻] to generate a Stern-Volmer plot.
-
The slope of the linear fit to this plot gives the intracellular Stern-Volmer constant (Kₛᵥ).[10]
Application in Signaling Pathways: CFTR Activity
A prominent application of this compound is in the functional assessment of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a cAMP-activated chloride channel.[7][8] Mutations in the CFTR gene cause cystic fibrosis. This compound-based assays are used to screen for compounds that can restore the function of mutant CFTR.
The assay typically involves stimulating CFTR-expressing cells with a cAMP agonist (e.g., forskolin) and monitoring the subsequent changes in [Cl⁻]ᵢ. In one common protocol, the extracellular chloride is replaced with a non-quenching anion like nitrate. Upon CFTR activation, the efflux of intracellular chloride and influx of nitrate leads to an increase in this compound fluorescence (de-quenching). The rate of this fluorescence increase is proportional to the CFTR channel activity.[6]
Conclusion
This compound remains a valuable tool for the quantitative measurement of intracellular chloride. Its well-characterized mechanism of collisional quenching and the established protocols for its use in cellular systems make it a reliable choice for researchers in various fields. By understanding the core principles and methodologies outlined in this guide, scientists and drug development professionals can effectively employ this compound to investigate the intricate roles of chloride in cellular function and to screen for novel therapeutics targeting ion transport pathways.
References
- 1. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 2. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 3. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. biotium.com [biotium.com]
- 6. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Measurement of cystic fibrosis transmembrane conductance regulator activity using fluorescence spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.fsu.edu [bio.fsu.edu]
- 9. Estimation of intracellular chloride activity in isolated perfused rabbit proximal convoluted tubules using a fluorescent indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Applications of Quinuclidinol Derivatives in Biomedical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific term "Substituted Phenylethyl-Quinuclidinol (SPQ)" does not correspond to a widely documented compound in biomedical literature, the core structure, quinuclidinol, is the foundation for a significant class of biologically active molecules. This technical guide will focus on the biomedical applications of quinuclidinol derivatives, with a particular emphasis on their role as potent modulators of the cholinergic system. The principles, experimental protocols, and data presented herein are broadly applicable to the study of substituted quinuclidinol compounds and provide a foundational understanding for researchers in pharmacology and drug development.
The quinuclidine ring is a key structural motif in the synthesis of various therapeutically important molecules and is found in a number of natural products[1]. Derivatives of quinuclidinol are instrumental in the development of drugs targeting a range of conditions, including neurological and psychiatric disorders, by acting as ligands for cholinergic receptors[2]. A prominent and extensively studied example of a quinuclidinol derivative is 3-Quinuclidinyl benzilate (QNB), a potent muscarinic acetylcholine receptor antagonist[3][4][5]. This guide will use QNB and related compounds as primary examples to illustrate the applications of this chemical class in biomedical research.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
The primary mechanism of action for many biologically active quinuclidinol derivatives is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs)[4][6]. Acetylcholine is a crucial neurotransmitter in both the central and peripheral nervous systems, and its action is mediated by nicotinic and muscarinic receptors[7]. Quinuclidinol-based compounds, such as QNB, selectively bind to muscarinic receptors without activating them, thereby blocking the binding of the endogenous ligand, acetylcholine[4][6].
This blockade of mAChRs disrupts the normal transmission of nerve signals, leading to a range of physiological effects[7]. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs)[8][9]. The specific downstream signaling pathways affected depend on the G-protein to which the receptor subtype is coupled[9]. For instance, M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and activation of protein kinase C (PKC). Conversely, M2 and M4 receptors are generally coupled to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The antagonistic action of quinuclidinol derivatives prevents these signaling cascades from occurring in response to acetylcholine.
Quantitative Data on Quinuclidinol Derivatives
The binding affinity of quinuclidinol derivatives for muscarinic receptors is a key determinant of their potency. This is typically quantified by determining the inhibition constant (Ki) or its logarithmic form (pKi) through radioligand binding assays. The following table summarizes representative binding affinity data for various muscarinic receptor antagonists, including quinuclidinol-related structures, at the five human muscarinic receptor subtypes (hM1-hM5). Higher pKi values indicate greater binding affinity.
| Compound | pKi at hM1 | pKi at hM2 | pKi at hM3 | pKi at hM4 | pKi at hM5 | Reference |
| Oxybutynin | 8.2 | 7.5 | 8.3 | 7.8 | 8.1 | [10] |
| Trospium | 9.3 | 9.4 | 9.6 | 9.2 | 9.2 | [10] |
| Compound 2 | 8.5 | 8.0 | 8.6 | 8.1 | 8.2 | [10] |
| Compound 3b | 8.9 | 8.2 | 9.0 | 8.4 | 8.6 | [10] |
Note: The compounds listed above are from a study on 1,4-dioxane analogues and are presented to illustrate the typical data format and range of affinities for muscarinic antagonists. Comprehensive, directly comparable pKi data for a wide range of substituted phenylethyl-quinuclidinols was not available in the initial search results.
In addition to receptor binding, the biological activity of quinuclidinone derivatives has been explored in other contexts, such as cancer research. The following table presents the half-maximal inhibitory concentration (IC50) values for novel quinuclidinone derivatives against human lung carcinoma (A549) and normal lung (L132) cell lines.
| Compound | IC50 (µM) on A549 | IC50 (µM) on L132 |
| 4c | 1.8 ± 0.2 | > 20 |
| 5e | 1.9 ± 0.1 | > 20 |
Data extracted from a study on the anti-proliferative effects of novel quinuclidinone derivatives[11].
Experimental Protocols
The characterization of quinuclidinol derivatives in biomedical research relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays used to determine the binding affinity and functional activity of these compounds.
Radioligand Binding Assays for Affinity Determination (Ki)
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its receptor[8][12][13]. These assays measure the displacement of a radioactively labeled ligand (the radioligand) from the receptor by the unlabeled test compound (the quinuclidinol derivative).
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) for a radioligand, and subsequently the inhibition constant (Ki) for a test compound.
Materials:
-
Cell membranes or tissues expressing the target muscarinic receptor subtypes.
-
Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS)[10].
-
Test quinuclidinol derivative at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline, PBS).
-
Non-specific binding inhibitor (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Saturation Binding (to determine Kd and Bmax of the radioligand):
-
Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.
-
For each concentration, prepare parallel tubes containing a high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Competition Binding (to determine Ki of the test compound):
-
Incubate a fixed amount of membrane protein with a fixed concentration of the radioligand (typically at its Kd value) and a range of concentrations of the unlabeled test compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding.
-
Incubate to equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding versus radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax[14][15].
-
For competition experiments, plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant[16].
-
In Vitro Functional Assays for Potency Determination
Functional assays measure the biological response elicited by a receptor and are used to determine the potency of an antagonist in preventing the action of an agonist. For muscarinic receptors, this often involves measuring changes in intracellular calcium or the accumulation of second messengers.
Objective: To determine the potency of a quinuclidinol derivative as a functional antagonist of muscarinic receptors.
Materials:
-
Whole cells expressing the target muscarinic receptor subtype (e.g., CHO cells)[17].
-
A muscarinic agonist (e.g., carbachol)[17].
-
Test quinuclidinol derivative.
-
Assay medium (e.g., Krebs-HEPES buffer).
-
A method for detecting the cellular response (e.g., a fluorescent calcium indicator like Fura-2, or kits for measuring IP1 or cAMP accumulation).
-
A plate reader capable of fluorescence or luminescence detection.
Methodology:
-
Cell Culture and Plating: Culture cells expressing the target receptor and seed them into multi-well plates.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test quinuclidinol derivative (the antagonist) for a specific period to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol, typically at its EC80 concentration) to all wells to stimulate the receptor.
-
Signal Detection: After a defined incubation period with the agonist, measure the cellular response. For example:
-
Calcium Mobilization: If using a calcium indicator, measure the change in fluorescence intensity.
-
Second Messenger Accumulation: Lyse the cells and use an appropriate assay kit (e.g., HTRF or ELISA) to measure the levels of IP1 (a downstream metabolite of IP3) or cAMP.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the agonist-induced response against the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's maximal response.
-
The potency of the antagonist can also be expressed as a pA2 value, derived from a Schild analysis, which provides an estimate of the antagonist's affinity for the receptor in a functional system[17].
-
Conclusion
Quinuclidinol derivatives represent a versatile class of compounds with significant applications in biomedical research, primarily as modulators of the muscarinic acetylcholine receptor system. Their ability to act as potent antagonists has made them invaluable tools for dissecting the roles of the cholinergic system in health and disease, and as lead compounds in drug discovery programs for a variety of therapeutic areas. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel quinuclidinol-based compounds, enabling researchers to quantify their binding affinities and functional potencies. As synthetic methodologies continue to evolve[1][18], the development of next-generation quinuclidinol derivatives with improved subtype selectivity and pharmacokinetic properties holds great promise for advancing our understanding of cholinergic signaling and for the treatment of associated disorders.
References
- 1. tsijournals.com [tsijournals.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]
- 4. 3-Quinuclidinyl benzilate | C21H23NO3 | CID 23056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Client Challenge [military-history.fandom.com]
- 7. QNB: Incapacitating Agent | NIOSH | CDC [cdc.gov]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biophysics-reports.org [biophysics-reports.org]
- 13. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 15. researchgate.net [researchgate.net]
- 16. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SPQ in Cystic Fibrosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This protein functions as a chloride and bicarbonate channel in epithelial cells, and its dysfunction leads to the production of thick, sticky mucus, affecting multiple organs, most notably the lungs. Research into CF therapies has been revolutionized by the development of high-throughput screening (HTS) assays to identify small-molecule modulators that can restore the function of mutant CFTR. A key tool in this endeavor has been the halide-sensitive fluorescent indicator, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ). This technical guide provides an in-depth overview of the role of this compound in CF research, detailing its mechanism of action as a measurement tool, experimental protocols for its use, and its application in the discovery of CFTR modulators.
The Core of this compound-Based CFTR Functional Assays
This compound is a water-soluble, membrane-impermeable fluorescent dye whose fluorescence is dynamically quenched by halide ions, particularly iodide (I⁻) and chloride (Cl⁻), through a process of collisional quenching. This property makes it an invaluable tool for measuring the functional activity of the CFTR channel, which facilitates the transport of these ions across the cell membrane. The principle of the assay is to load cells with this compound and then measure the change in fluorescence as halide concentrations inside the cell change due to CFTR activity.
The quenching of this compound fluorescence by halides is described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[X⁻]
Where:
-
F₀ is the fluorescence intensity in the absence of a quenching halide.
-
F is the fluorescence intensity in the presence of the quenching halide at concentration [X⁻].
-
Kₛᵥ is the Stern-Volmer constant, which is a measure of the quenching efficiency.
The intracellular Stern-Volmer constant for this compound with chloride (KCl) has been determined to be approximately 17.8 ± 0.8 M⁻¹ in T84 cells, while in aqueous solution, it is around 115.0 ± 2.8 M⁻¹[1].
Quantitative Data from this compound-Based Assays
Table 1: Representative Data from an this compound-Based HTS for F508del-CFTR Correctors
| Compound ID | Concentration (µM) | CFTR-Mediated Halide Efflux Rate (Arbitrary Units) | % Activity (Relative to Positive Control*) |
| Vehicle (DMSO) | - | 0.15 ± 0.03 | 0 |
| Positive Control | 10 | 1.00 ± 0.08 | 100 |
| Hit Compound A | 10 | 0.85 ± 0.06 | 70 |
| Hit Compound B | 10 | 0.62 ± 0.05 | 47 |
| Non-Hit Compound C | 10 | 0.18 ± 0.04 | 3 |
*Positive control could be a known corrector or low-temperature rescue.
Table 2: Representative Potency Data for a CFTR Potentiator Determined by this compound Assay
| Potentiator | EC₅₀ (nM) | Maximal Efficacy (% of Forskolin + Genistein) |
| Ivacaftor (VX-770) | 25 | 110 |
| Genistein | 5,000 | 85 |
| Novel Potentiator X | 150 | 95 |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound in CFTR research. These protocols are synthesized from various sources to provide a comprehensive guide.
Protocol 1: this compound Loading into Cultured Epithelial Cells
This protocol describes the loading of the membrane-impermeable this compound dye into cells, typically achieved through hypotonic shock.
Materials:
-
Cultured epithelial cells (e.g., Fischer Rat Thyroid (FRT), Human Bronchial Epithelial (HBE), or Chinese Hamster Ovary (CHO) cells) expressing the CFTR variant of interest.
-
This compound (6-methoxy-N-(3-sulfopropyl)quinolinium) powder.
-
Hypotonic loading buffer (e.g., 50% PBS in sterile water).
-
Isotonic buffer (e.g., PBS or a HEPES-buffered saline solution).
-
Cell culture medium.
Procedure:
-
Culture cells to confluence on a suitable substrate (e.g., 96-well plates for HTS or glass coverslips for microscopy).
-
Prepare a stock solution of this compound (e.g., 100 mM in sterile water).
-
Prepare the hypotonic loading solution by diluting the this compound stock solution into the hypotonic buffer to a final concentration of 5-10 mM.
-
Aspirate the cell culture medium from the cells.
-
Wash the cells once with isotonic buffer.
-
Add the this compound-containing hypotonic loading solution to the cells and incubate for 5-15 minutes at room temperature. The duration of the hypotonic shock should be optimized for the specific cell line to maximize loading efficiency while maintaining cell viability.
-
Aspirate the loading solution and replace it with isotonic buffer.
-
Allow the cells to recover in the isotonic buffer for at least 30 minutes at 37°C before proceeding with the functional assay.
Protocol 2: CFTR-Mediated Halide Efflux Assay Using this compound
This protocol measures the rate of halide efflux from this compound-loaded cells upon stimulation of CFTR activity.
Materials:
-
This compound-loaded cells on a suitable plate or coverslip.
-
Chloride-containing buffer (e.g., PBS).
-
Chloride-free, nitrate-containing buffer (e.g., PBS with sodium nitrate replacing sodium chloride).
-
CFTR agonists (e.g., Forskolin, IBMX, Genistein).
-
CFTR inhibitors (e.g., CFTRinh-172, Glybenclamide) (optional).
-
Fluorescence plate reader or fluorescence microscope equipped with appropriate filters for this compound (Excitation ~350 nm, Emission ~450 nm).
Procedure:
-
Place the plate or coverslip with this compound-loaded cells into the fluorescence reader/microscope.
-
Establish a baseline fluorescence reading in the chloride-containing buffer. At this stage, the intracellular this compound fluorescence is quenched by the intracellular chloride.
-
To initiate the assay, rapidly exchange the chloride-containing buffer with the chloride-free, nitrate-containing buffer. This creates a concentration gradient that drives chloride out of the cells through any open CFTR channels.
-
Simultaneously with or immediately prior to the buffer exchange, add a cocktail of CFTR agonists to the nitrate buffer to activate the CFTR channels.
-
Record the fluorescence intensity over time. As chloride leaves the cells and is replaced by the non-quenching nitrate anion, the this compound fluorescence will increase (dequench).
-
The initial rate of fluorescence increase is proportional to the CFTR-mediated chloride efflux rate.
-
(Optional) At the end of the experiment, add a CFTR inhibitor to confirm that the observed fluorescence change is specific to CFTR activity.
Protocol 3: Data Analysis and Quantification
Calculation of Halide Efflux Rate:
-
The raw fluorescence data over time is collected.
-
The initial rate of fluorescence increase (dF/dt) is calculated from the linear portion of the dequenching curve.
-
This rate can be used as a direct measure of CFTR activity or can be converted to an initial rate of change of intracellular halide concentration using the Stern-Volmer equation if a calibration has been performed.
Calibration of Intracellular this compound Fluorescence:
-
To relate fluorescence intensity to intracellular halide concentration, a calibration is performed at the end of each experiment.
-
Cells are permeabilized to ions using a cocktail of ionophores (e.g., nigericin and tributyltin) in buffers with known chloride concentrations.
-
This allows for the generation of a Stern-Volmer plot (F₀/F vs. [Cl⁻]) to determine the intracellular Kₛᵥ.
Mandatory Visualizations
CFTR Channel Gating Mechanism
Caption: A simplified model of the CFTR channel gating cycle.
Experimental Workflow for an this compound-Based HTS Assay
Caption: Workflow for a high-throughput screen for CFTR correctors using this compound.
Comparison with YFP-Based Assays
In recent years, assays based on halide-sensitive Yellow Fluorescent Proteins (YFP) have become more prevalent for HTS of CFTR modulators. It is important for researchers to understand the relative advantages and disadvantages of this compound and YFP-based assays.
Table 3: Comparison of this compound and YFP-Based CFTR Functional Assays
| Feature | This compound-Based Assay | YFP-Based Assay |
| Principle | Collisional quenching of a small molecule dye by halides. | Intrinsic halide sensitivity of a genetically encoded protein. |
| Cell Loading | Requires a loading step (e.g., hypotonic shock), which can be stressful to cells. | No loading required; YFP is genetically expressed by the cells. |
| Signal Stability | Can be prone to leakage from cells, leading to signal drift. | Stable intracellular signal. |
| Signal-to-Noise Ratio | Generally lower than YFP-based assays. | Generally higher, allowing for greater sensitivity. |
| Throughput | Amenable to HTS, but the loading step adds complexity. | Highly amenable to automated HTS. |
| Versatility | Can be used with a wide variety of cell types. | Requires cell lines that can be genetically engineered to express YFP. |
Conclusion
This compound has been a foundational tool in the field of cystic fibrosis research, enabling the development of functional assays that have been crucial for understanding CFTR biology and for the discovery of novel CFTR modulators. While newer technologies, such as YFP-based assays, offer some advantages, the principles of halide-sensitive fluorescence quenching pioneered with this compound remain central to many HTS strategies. A thorough understanding of the methodologies and data interpretation associated with this compound-based assays is, therefore, still highly relevant for researchers and drug development professionals working to combat cystic fibrosis.
References
A Technical Guide to Chloride Concentration Measurement Using SPQ
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Collisional Quenching of SPQ Fluorescence
The fundamental principle behind the use of 6-methoxy-N-(3-sulfopropyl)quinolinium (this compound) as a chloride (Cl⁻) indicator lies in the phenomenon of collisional fluorescence quenching . This compound is a fluorescent dye whose emission of light is diminished upon interaction with chloride ions.[1][2][3] This process does not involve the formation of a stable ground-state complex between this compound and Cl⁻; instead, it is a dynamic process where chloride ions collide with the excited-state this compound molecule, causing it to return to its ground state without emitting a photon.[4] This non-radiative energy transfer results in a decrease in the observed fluorescence intensity.
The relationship between the fluorescence quenching and the concentration of the quencher (in this case, Cl⁻) is quantitatively described by the Stern-Volmer equation :
F₀ / F = 1 + Kₛᵥ[Cl⁻]
Where:
-
F₀ is the fluorescence intensity of this compound in the absence of chloride.
-
F is the fluorescence intensity of this compound in the presence of chloride.
-
Kₛᵥ is the Stern-Volmer constant, which is a measure of the efficiency of quenching.
-
[Cl⁻] is the chloride concentration.
A plot of F₀/F versus [Cl⁻] yields a straight line with a slope equal to Kₛᵥ, confirming the collisional quenching mechanism.[4][5]
Quantitative Data: this compound Properties and Performance
For accurate and reproducible measurements, it is crucial to understand the key quantitative parameters of this compound. These values can vary depending on the experimental environment.
| Parameter | Value | Context | Source(s) |
| Excitation Maxima | 320 nm and 350 nm | In vitro | [2] |
| Emission Maximum | 445 nm | In vitro | [2] |
| Stern-Volmer Constant (Kₛᵥ) | 115.0 ± 2.8 M⁻¹ | Water solution | [6] |
| 118 M⁻¹ | Aqueous solution | [7] | |
| 17.8 ± 0.8 M⁻¹ | Intracellular (T84 cells) | [6] | |
| 16.2 M⁻¹ | Intracellular (porcine lymphocytes) | [1] | |
| 13 M⁻¹ | Intracellular (fibroblasts and LLC-PKl cells) | ||
| 12 M⁻¹ | Inside cells | [7] | |
| 19 M⁻¹ | In cells (for MEQ, a similar quinolinium dye) | [8] | |
| Intracellular this compound Lifetime (in absence of Cl⁻) | 3.7 ± 0.6 ns | In cells | |
| Aqueous Solution this compound Lifetime (in absence of Cl⁻) | 26 ns | Aqueous solution |
Experimental Protocols
Loading this compound into Cultured Cells
A common method for introducing this compound into cultured cells is through hypotonic shock.
Materials:
-
This compound (6-methoxy-N-(3-sulfopropyl)quinolinium)
-
Hypotonic buffer (e.g., a 1:1 dilution of Hanks' Balanced Salt Solution (HBSS) with sterile water)
-
Isotonic buffer (e.g., standard cell culture medium or a physiological salt solution)
-
Cultured cells on coverslips or in appropriate culture vessels
Procedure:
-
Prepare a stock solution of this compound in water (e.g., 100 mM).
-
Prepare a hypotonic loading buffer containing 5 mM this compound.
-
Wash the cells twice with an isotonic buffer to remove any residual medium.
-
Incubate the cells in the hypotonic this compound-containing buffer for a defined period (e.g., 15 minutes) at 37°C.[1][8] The optimal duration may need to be determined empirically for different cell types.
-
After incubation, wash the cells three times with an isotonic buffer to remove extracellular this compound.
-
The cells are now loaded with this compound and ready for fluorescence measurements. It is advisable to allow the cells to recover in an isotonic buffer for a period (e.g., 30-60 minutes) before starting the experiment.
In Situ Calibration of Intracellular this compound Fluorescence
To accurately determine the intracellular chloride concentration, it is essential to calibrate the this compound fluorescence signal within the cells. This is achieved by equilibrating the intracellular and extracellular chloride concentrations using ionophores.
Materials:
-
This compound-loaded cells
-
Calibration buffers with varying known chloride concentrations (e.g., 0 mM, 20 mM, 50 mM, 100 mM, 140 mM). To maintain osmolarity, a non-quenching anion like nitrate (NO₃⁻) or gluconate is typically used to replace chloride.
-
High potassium (K⁺) buffer to depolarize the cell membrane.
-
Nigericin (a K⁺/H⁺ antiporter, typically 5-10 µM)
-
Tributyltin (a Cl⁻/OH⁻ antiporter, typically 10 µM)[1]
Procedure:
-
Prepare a series of calibration buffers with known chloride concentrations, ensuring they are high in potassium (e.g., by replacing NaCl with KCl).
-
Add nigericin and tributyltin to the calibration buffers.
-
Expose the this compound-loaded cells to each calibration buffer sequentially, starting from the lowest chloride concentration.
-
Allow sufficient time for the intracellular and extracellular chloride concentrations to equilibrate (typically a few minutes).
-
Measure the fluorescence intensity (F) of the this compound-loaded cells for each chloride concentration.
-
At the end of the experiment, determine F₀ by lysing the cells in a chloride-free buffer or by perfusing with a chloride-free solution containing the ionophores.
-
Construct a Stern-Volmer plot by graphing F₀/F against the known extracellular chloride concentrations.
-
The slope of the resulting linear fit will be the intracellular Stern-Volmer constant (Kₛᵥ). This constant can then be used to convert fluorescence measurements from experimental conditions into intracellular chloride concentrations.
Experimental Workflows and Signaling Pathways
Measuring CFTR Chloride Channel Activity
This compound is widely used to assess the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial chloride channel.[6][7][9][10][11] A common assay involves stimulating the channel and measuring the subsequent change in intracellular chloride.
Caption: Workflow for measuring CFTR channel activity using this compound.
Assessing Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC) Activity
This compound can also be used to study the activity of cotransporters like NKCC, which moves sodium, potassium, and chloride ions across the cell membrane.[7]
Caption: Workflow for assessing NKCC activity using this compound.
Considerations and Limitations
While this compound is a powerful tool, researchers should be aware of its limitations:
-
Intracellular Environment: The Stern-Volmer constant for this compound is significantly lower inside cells compared to aqueous solutions.[6][7] This is attributed to quenching by intracellular anions and proteins.[12] Therefore, in situ calibration is crucial for accurate intracellular chloride measurements.
-
pH Sensitivity: The fluorescence of this compound can be sensitive to pH, particularly in certain buffers.[8] It is important to control and monitor pH during experiments, especially when studying processes that may alter intracellular pH.
-
Photostability and Leakage: While relatively stable, prolonged exposure to excitation light can lead to photobleaching. Additionally, this compound can leak from cells over time, which can affect the accuracy of long-term measurements.[12]
-
Interference from Other Anions: While this compound is most sensitive to halides, other anions such as bicarbonate and nitrate can cause some quenching, although to a lesser extent than chloride.[12]
-
Loading Efficiency: The hypotonic shock method for loading this compound may not be suitable for all cell types and can affect cell viability and function. Optimization of the loading protocol is often necessary.
By understanding the core principles, adhering to detailed experimental protocols, and being mindful of the potential limitations, researchers can effectively utilize this compound as a valuable tool for elucidating the intricate roles of chloride in cellular physiology and pathophysiology.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Characterization of glial cell K-Cl cotransport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 6. Experiments [sprpages.nl]
- 7. The Na-K-Cl cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. um.es [um.es]
- 9. Buffers for Biochemical Reactions [promega.sg]
- 10. rsc.org [rsc.org]
- 11. Frontiers | K+/Cl− cotransporter 2 (KCC2) and Na+/HCO3− cotransporter 1 (NBCe1) interaction modulates profile of KCC2 phosphorylation [frontiersin.org]
- 12. edinst.com [edinst.com]
An In-depth Technical Guide to the Chloride Indicator SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent chloride indicator SPQ, detailing its chemical properties, mechanism of action, and application in measuring intracellular chloride concentrations. It is intended to serve as a technical resource for researchers and professionals in the fields of cell biology, physiology, and drug development.
Core Principles of this compound as a Chloride Indicator
This compound, or 6-methoxy-N-(3-sulfopropyl)quinolinium, is a water-soluble, membrane-impermeant fluorescent dye widely used for the measurement of intracellular chloride concentration ([Cl⁻]ᵢ).[1][2] Its utility as a chloride sensor stems from its sensitivity to collisional quenching by halide ions.[1][3][4]
Chemical Structure and Properties
The chemical structure of this compound features a quinolinium core, which is the fluorophore, substituted with a methoxy group and a sulfopropyl group. The sulfopropyl side chain confers hydrophilicity, rendering the molecule soluble in aqueous solutions and largely restricting it to the intracellular space once introduced.[5]
Chemical Identity:
Mechanism of Chloride Sensing
This compound's fluorescence is quenched by chloride ions through a process of dynamic or collisional quenching.[3][7] This means that chloride ions, upon collision with an excited-state this compound molecule, cause the fluorophore to return to its ground state without the emission of a photon. This process is described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Cl⁻]
Where:
-
F₀ is the fluorescence intensity in the absence of chloride.
-
F is the fluorescence intensity in the presence of chloride.
-
Kₛᵥ is the Stern-Volmer constant, a measure of the sensitivity of the fluorophore to the quencher.[3]
-
[Cl⁻] is the chloride concentration.
The fluorescence intensity of this compound decreases linearly with an increasing concentration of chloride ions.[3] It is important to note that other halides, such as bromide and iodide, can also quench this compound fluorescence, in some cases more efficiently than chloride.[8] However, under typical physiological conditions, the intracellular concentrations of these other halides are negligible compared to chloride.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of the this compound chloride indicator.
| Parameter | Value | Reference(s) |
| Excitation Wavelength (λex) | 320 nm and 350 nm (maxima) | [5] |
| 317 nm | [9][10] | |
| 344 nm | [1] | |
| Emission Wavelength (λem) | 445 nm | [5] |
| 443 nm | [1] | |
| 451 nm | [9] | |
| Stern-Volmer Constant (Kₛᵥ) in aqueous solution | 118 M⁻¹ | [8][11] |
| Stern-Volmer Constant (Kₛᵥ) intracellular | 12 M⁻¹ | [8][11][12] |
| 16.2 M⁻¹ (porcine lymphocytes) | [3][7] | |
| 19 M⁻¹ (in fibroblasts, for MEQ, a similar indicator) | [13] | |
| Solubility | Water soluble | [5] |
| Purity | ≥95% | [5] |
Experimental Protocols
This section provides a detailed methodology for the measurement of intracellular chloride concentration using this compound.
Cell Loading with this compound
Due to its charged nature, this compound is membrane impermeant and requires a transient permeabilization of the cell membrane for loading. Hypotonic shock is a commonly employed method.
Materials:
-
This compound powder
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile, deionized water
-
Cell culture medium appropriate for the cell type
Procedure:
-
Prepare a hypotonic loading buffer: Dilute HBSS 1:1 with sterile, deionized water.
-
Prepare this compound stock solution: Dissolve this compound in the hypotonic loading buffer to a final concentration of 5 mM. Ensure complete dissolution.
-
Cell Preparation: Harvest cultured cells and wash them with isotonic buffer (e.g., normal HBSS) to remove any residual medium.
-
Hypotonic Loading: Resuspend the cell pellet in the 5 mM this compound-containing hypotonic buffer at a density of 8–10 x 10⁶ cells/mL.
-
Incubation: Incubate the cells in the loading buffer for 15 minutes at 37°C. The duration may need to be optimized for different cell types to ensure adequate loading without compromising cell viability.
-
Restoration of Isotonicity: After incubation, restore the isotonicity by adding an equal volume of a hypertonic solution (e.g., 2x concentrated HBSS) or by pelleting the cells and resuspending them in normal isotonic buffer.
-
Washing: Wash the cells 2-3 times with isotonic buffer to remove extracellular this compound.
-
Viability Check: Assess cell viability using a method such as trypan blue exclusion. Over 95% viability is expected.[7]
In Situ Calibration of Intracellular this compound
To accurately determine [Cl⁻]ᵢ, it is crucial to perform an in situ calibration of the this compound fluorescence within the cells. This is because the intracellular environment can affect the Kₛᵥ of the dye. This calibration is typically achieved by using ionophores to equilibrate the intracellular and extracellular chloride concentrations.
Materials:
-
This compound-loaded cells
-
High-potassium (High K⁺) calibration buffer (e.g., 140 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 2 mM CaCl₂, 20 mM HEPES, pH 7.4)
-
Chloride-free high K⁺ buffer (replace KCl with potassium gluconate)
-
Nigericin (a K⁺/H⁺ antiporter)
-
Fluorometer or fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~350 nm, emission ~450 nm).
Procedure:
-
Prepare a series of calibration solutions: Mix the high K⁺ and chloride-free high K⁺ buffers to create a range of known chloride concentrations (e.g., 0, 20, 40, 60, 80, 100, 120, 140 mM).
-
Aliquot this compound-loaded cells: Distribute equal aliquots of the this compound-loaded cells into the different calibration solutions.
-
Add Ionophores: Add nigericin (e.g., 7 µM) and tributyltin (e.g., 10 µM) to each aliquot.[3][7] These ionophores will clamp the intracellular ion concentrations to the extracellular levels.
-
Equilibration: Allow the cells to equilibrate for a few minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity (F) of the cells in each calibration solution.
-
Determine F₀: The fluorescence intensity in the 0 mM chloride solution corresponds to F₀.
-
Construct Stern-Volmer Plot: Plot F₀/F against the known chloride concentrations. The slope of the resulting linear fit will be the intracellular Kₛᵥ.[3]
-
Calculate Intracellular Chloride: Once the intracellular Kₛᵥ is determined, the [Cl⁻]ᵢ in experimental cells can be calculated from their measured fluorescence intensity using the Stern-Volmer equation.
Application: Visualizing CFTR-Mediated Chloride Transport
A significant application of this compound is in the study of chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[5] Mutations in the CFTR gene lead to cystic fibrosis, a disease characterized by defective chloride transport.[8] this compound can be used to monitor the activity of CFTR channels.
CFTR Signaling Pathway and this compound-based Measurement
The following diagram illustrates the activation of the CFTR channel and the principle of measuring its activity using this compound.
Caption: CFTR activation pathway and this compound-based chloride efflux measurement.
This workflow demonstrates how an extracellular agonist can trigger a signaling cascade involving a G-protein coupled receptor (GPCR), adenylate cyclase, and protein kinase A (PKA) to activate the CFTR chloride channel.[5] The subsequent efflux of chloride from the cell leads to a decrease in intracellular chloride concentration, which can be monitored as an increase in this compound fluorescence due to reduced quenching. This principle is often exploited in high-throughput screening assays for CFTR modulators. A common experimental design involves replacing extracellular chloride with a non-quenching anion like nitrate to maximize the change in the fluorescence signal upon channel opening.[13]
References
- 1. Spatiotemporal Coupling of cAMP Transporter to CFTR Chloride Channel Function in the Gut Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zadaianchuk.github.io [zadaianchuk.github.io]
- 3. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Puzzle resolved: CFTR mediates chloride homeostasis by segregating absorption and secretion to different cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.fsu.edu [bio.fsu.edu]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. Basics of the CFTR Protein | Cystic Fibrosis Foundation [cff.org]
- 9. CFTR Chloride Channel in the Apical Compartments: Spatiotemporal Coupling to its Interacting Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hopkinscf.org [hopkinscf.org]
- 11. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. CFTR and Ca2+ Signaling in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SPQ Chloride Assay: Application Notes and Protocols for Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of intracellular chloride concentration ([Cl⁻]ᵢ) is crucial for understanding a multitude of cellular processes, including ion homeostasis, cell volume regulation, and the mechanisms of action for various drugs targeting ion channels and transporters. The 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) fluorescent probe provides a sensitive method for measuring [Cl⁻]ᵢ. The fluorescence of this compound is dynamically quenched by chloride ions through a collisional mechanism. This inverse relationship between this compound fluorescence intensity and [Cl⁻]ᵢ allows for the quantitative measurement of intracellular chloride levels.
These application notes provide a detailed protocol for using this compound to measure [Cl⁻]ᵢ in cultured cells. The protocol covers cell preparation, dye loading, fluorescence measurement, in-situ calibration, and data analysis.
Principle of the Assay
This compound is a water-soluble, membrane-impermeant fluorescent dye. Its fluorescence is quenched by chloride ions upon collision. Therefore, an increase in intracellular chloride concentration leads to a decrease in this compound fluorescence, and vice versa. This relationship is described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Cl⁻]
Where:
-
F₀ is the fluorescence intensity in the absence of chloride.
-
F is the fluorescence intensity at a given chloride concentration.
-
Kₛᵥ is the Stern-Volmer constant, which is a measure of the sensitivity of this compound to chloride quenching.
-
[Cl⁻] is the chloride concentration.
By determining F₀ and Kₛᵥ through a calibration procedure, the unknown intracellular chloride concentration can be calculated from the measured fluorescence intensity.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound (6-methoxy-N-(3-sulfopropyl)quinolinium) | Various | e.g., Biotium 52010 |
| Nigericin | Various | e.g., Sigma-Aldrich N7143 |
| Tributyltin Chloride | Various | e.g., Sigma-Aldrich 244389 |
| Probenecid (optional) | Various | e.g., Sigma-Aldrich P8761 |
| HEPES | Various | e.g., Sigma-Aldrich H3375 |
| KCl | Various | e.g., Sigma-Aldrich P9541 |
| K-Gluconate | Various | e.g., Sigma-Aldrich G4500 |
| MgCl₂ | Various | e.g., Sigma-Aldrich M8266 |
| CaCl₂ | Various | e.g., Sigma-Aldrich C1016 |
| Glucose | Various | e.g., Sigma-Aldrich G8270 |
| NaOH | Various | e.g., Sigma-Aldrich S8045 |
| HCl | Various | e.g., Sigma-Aldrich H1758 |
| DMSO | Various | e.g., Sigma-Aldrich D8418 |
| Cultured cells | User-provided | |
| 96-well black, clear-bottom plates | Various | |
| Fluorescence microplate reader or microscope | Various |
Experimental Protocols
Reagent Preparation
Table 1: Buffer and Reagent Composition
| Solution | Component | Concentration | Solvent |
| This compound Stock Solution | This compound | 100 mM | dH₂O |
| Nigericin Stock Solution | Nigericin | 10 mM | Ethanol |
| Tributyltin Chloride Stock Solution | Tributyltin Chloride | 10 mM | Ethanol |
| Probenecid Stock Solution (optional) | Probenecid | 250 mM | 1 M NaOH |
| Physiological Saline (Normal HEPES Buffer) | NaCl | 140 mM | dH₂O |
| KCl | 5 mM | ||
| MgCl₂ | 1 mM | ||
| CaCl₂ | 1 mM | ||
| Glucose | 10 mM | ||
| HEPES | 10 mM | ||
| pH adjusted to 7.4 with NaOH | |||
| High-Potassium (High-K⁺) Buffer | KCl | 145 mM | dH₂O |
| MgCl₂ | 1 mM | ||
| CaCl₂ | 1 mM | ||
| Glucose | 10 mM | ||
| HEPES | 10 mM | ||
| pH adjusted to 7.4 with KOH | |||
| Calibration Buffers (0-140 mM Cl⁻) | See Table 2 |
Table 2: Composition of Calibration Buffers
| [Cl⁻] (mM) | KCl (mM) | K-Gluconate (mM) | MgCl₂ (mM) | CaCl₂ (mM) | Glucose (mM) | HEPES (mM) |
| 0 | 0 | 145 | 1 | 1 | 10 | 10 |
| 20 | 20 | 125 | 1 | 1 | 10 | 10 |
| 40 | 40 | 105 | 1 | 1 | 10 | 10 |
| 60 | 60 | 85 | 1 | 1 | 10 | 10 |
| 80 | 80 | 65 | 1 | 1 | 10 | 10 |
| 100 | 100 | 45 | 1 | 1 | 10 | 10 |
| 120 | 120 | 25 | 1 | 1 | 10 | 10 |
| 140 | 140 | 5 | 1 | 1 | 10 | 10 |
| Adjust pH of all calibration buffers to 7.4 with KOH. |
Cell Preparation and this compound Loading
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
On the day of the experiment, aspirate the culture medium.
-
Wash the cells once with Physiological Saline.
-
Prepare the this compound loading solution by diluting the this compound stock solution to a final concentration of 5-10 mM in a hypotonic buffer (e.g., a 1:1 mixture of Physiological Saline and dH₂O).[1]
-
Add the this compound loading solution to the cells and incubate for 15-30 minutes at 37°C.
-
Aspirate the loading solution and wash the cells three times with Physiological Saline to remove extracellular dye.
-
Add Physiological Saline to the wells and incubate for 15-30 minutes at 37°C to allow for de-esterification and stabilization of the dye.
-
(Optional) If dye leakage is a concern, Probenecid can be added to the Physiological Saline during the stabilization step and subsequent experimental steps at a final concentration of 1-2.5 mM.
Fluorescence Measurement
-
Set the fluorescence microplate reader or microscope to the appropriate excitation and emission wavelengths for this compound (Excitation: ~344 nm, Emission: ~443 nm).[2]
-
Record the baseline fluorescence of the this compound-loaded cells.
-
Add your test compound or stimulus to the wells and record the change in fluorescence over time.
In-Situ Calibration
-
After the experimental measurements, aspirate the solution from the wells.
-
Add the High-K⁺ Buffer containing 10 µM nigericin and 10 µM tributyltin chloride to all wells and incubate for 10-15 minutes at 37°C.[3] This step will equilibrate the intracellular and extracellular ion concentrations.
-
Aspirate the High-K⁺ buffer with ionophores.
-
Add the series of Calibration Buffers (0-140 mM Cl⁻) containing 10 µM nigericin and 10 µM tributyltin chloride to different wells.
-
Incubate for 10-15 minutes at 37°C.
-
Measure the fluorescence intensity (F) for each calibration point. The fluorescence in the 0 mM Cl⁻ buffer represents F₀.
Data Analysis
-
Correct for Background Fluorescence: Subtract the fluorescence intensity of wells containing unloaded cells (autofluorescence) from all measurements.
-
Calculate F₀/F: For each calibration point, divide the fluorescence intensity in the 0 mM Cl⁻ buffer (F₀) by the fluorescence intensity at that chloride concentration (F).
-
Generate the Stern-Volmer Plot: Plot F₀/F versus the corresponding [Cl⁻]. The data should be linear.
-
Determine the Stern-Volmer Constant (Kₛᵥ): Perform a linear regression on the Stern-Volmer plot. The slope of the line is the Kₛᵥ.
-
Calculate Intracellular Chloride Concentration: Using the F₀ and Kₛᵥ determined from the calibration, calculate the [Cl⁻]ᵢ for your experimental conditions using the Stern-Volmer equation:
[Cl⁻]ᵢ = (F₀ / Fₑₓₚ - 1) / Kₛᵥ
Where Fₑₓₚ is the background-corrected fluorescence intensity from your experimental wells.
Visualizations
Caption: Mechanism of this compound fluorescence quenching by chloride ions.
Caption: Experimental workflow for the this compound chloride assay.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Fluorescence Signal | Inefficient this compound loading | Optimize this compound concentration (try a range of 5-20 mM) and incubation time (15-45 min). Ensure the loading buffer is hypotonic. |
| Low cell number | Ensure a confluent cell monolayer. | |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the instrument. | |
| Photobleaching | Minimize exposure of cells to the excitation light. Use an anti-fade reagent if possible. | |
| High Background Fluorescence | Incomplete removal of extracellular this compound | Increase the number and duration of washes after this compound loading. |
| Autofluorescence from cells or medium | Measure the fluorescence of unloaded cells and subtract this from all readings. Use phenol red-free medium for the assay. | |
| Rapid Signal Decay (Dye Leakage) | Active transport of this compound out of the cell | Include an organic anion transport inhibitor, such as Probenecid (1-2.5 mM), in the assay buffers.[2] |
| Cell death/lysis | Assess cell viability after the loading procedure. Reduce the concentration of this compound or the duration of hypotonic shock if necessary. | |
| Non-linear Stern-Volmer Plot | Incomplete equilibration during calibration | Increase the incubation time with the ionophores and calibration buffers. |
| pH changes affecting this compound fluorescence | Ensure all buffers are properly pH-adjusted.[4] | |
| Presence of other quenching ions | While less common in physiological buffers, ensure no other quenching halides (e.g., Br⁻, I⁻) are present. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Troubleshooting FluoroSpot assay | U-CyTech [ucytech.com]
- 3. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Buffer-dependent pH sensitivity of the fluorescent chloride-indicator dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Loading SPQ Dye into Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) is a water-soluble, membrane-impermeant fluorescent dye widely utilized for measuring intracellular chloride concentration ([Cl⁻]ᵢ). Its fluorescence is dynamically quenched by chloride ions through a collisional mechanism, leading to a decrease in fluorescence intensity that is proportional to the intracellular chloride concentration. This property makes this compound a valuable tool for studying chloride homeostasis, ion channel activity, and cellular responses to various stimuli. This document provides detailed protocols for loading this compound into both suspension and adherent cells, intracellular calibration, and troubleshooting common issues.
Properties of this compound Dye
The essential properties of this compound dye are summarized in the table below, providing key quantitative data for experimental setup and data analysis.
| Property | Value | Reference(s) |
| Full Chemical Name | 6-methoxy-N-(3-sulfopropyl)quinolinium | [1][2] |
| Molecular Weight | 281.3 g/mol | [1] |
| Excitation Maximum (λex) | ~344-350 nm | [1][2] |
| Emission Maximum (λem) | ~443-445 nm | [1][2] |
| Cell Permeability | Membrane impermeant | [1] |
| Solubility | Soluble in water and DMSO | [1] |
| Mechanism of Cl⁻ Sensing | Collisional quenching of fluorescence | [1][2] |
| Stern-Volmer Constant (KSV) in cells | ~12-16 M⁻¹ (cell type dependent) | [3][4] |
Experimental Protocols
Protocol 1: Loading this compound into Suspension Cells via Hypotonic Shock
This protocol is optimized for loading this compound into cells grown in suspension, such as lymphocytes.
Materials:
-
Suspension cells (e.g., porcine lymphocytes)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Hypotonic Buffer (see recipe below)
-
This compound (6-methoxy-N-(3-sulfopropyl)quinolinium)
-
Probenecid (optional, for inhibiting dye efflux)
-
37°C incubator with 5% CO₂
-
Centrifuge
-
Hemocytometer or automated cell counter
Hypotonic Buffer Recipe:
| Component | Final Concentration |
| HEPES | 10 mM |
| KCl | 10 mM |
| MgCl₂ | 1.5 mM |
| pH adjusted to 7.4 with NaOH |
Procedure:
-
Cell Preparation: Harvest suspension cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet once with PBS and resuspend in complete culture medium to a concentration of 1 x 10⁶ cells/mL.
-
This compound Loading Solution: Prepare a 10 mM this compound stock solution in water. Immediately before use, dilute the this compound stock solution into the Hypotonic Buffer to a final concentration of 5 mM.
-
Hypotonic Shock: Centrifuge the cell suspension (1 x 10⁶ cells) at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of the 5 mM this compound-containing Hypotonic Buffer.
-
Incubation: Incubate the cells in the hypotonic solution for 15 minutes at 37°C.[4]
-
Restoration of Isotonicity: After incubation, add an equal volume of 2X isotonic buffer (e.g., 2X PBS) to the cell suspension to restore normal osmotic pressure.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and gently resuspend the cell pellet in pre-warmed, serum-free medium. Repeat the wash step to remove extracellular this compound.
-
Dye Efflux Inhibition (Optional): To reduce the leakage of this compound from the cells, the loading and subsequent experimental buffers can be supplemented with 1-2.5 mM probenecid.[1]
-
Analysis: The this compound-loaded cells are now ready for fluorescence measurements.
Protocol 2: Loading this compound into Adherent Cells via Hypotonic Shock
This protocol is adapted for loading this compound into adherent cell lines cultured in well plates or on coverslips.
Materials:
-
Adherent cells grown to 70-80% confluency
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), with Ca²⁺/Mg²⁺
-
Hypotonic Buffer (see recipe in Protocol 1)
-
This compound (6-methoxy-N-(3-sulfopropyl)quinolinium)
-
Probenecid (optional)
-
37°C incubator with 5% CO₂
Procedure:
-
Cell Preparation: Grow adherent cells on a suitable culture vessel (e.g., 96-well plate, chambered cover glass). Before loading, aspirate the culture medium and wash the cells once with PBS.
-
This compound Loading Solution: Prepare a 10-20 mM this compound solution in Hypotonic Buffer. The optimal concentration may vary between cell types.
-
Hypotonic Shock and Loading: Aspirate the PBS and add the this compound-containing Hypotonic Buffer to the cells. Ensure the entire cell monolayer is covered.
-
Incubation: Incubate the cells for 5-10 minutes at 37°C. The optimal incubation time should be determined empirically for each cell line to maximize loading while minimizing cell death.
-
Restoration of Isotonicity: Aspirate the hypotonic solution and immediately add pre-warmed complete culture medium to the cells.
-
Washing: After a brief recovery period (5-10 minutes), wash the cells twice with pre-warmed, serum-free medium to remove extracellular this compound.
-
Dye Efflux Inhibition (Optional): Include 1-2.5 mM probenecid in the post-loading medium to inhibit this compound efflux.[1]
-
Analysis: The cells are now ready for fluorescence imaging or measurement.
Protocol 3: Intracellular Chloride Calibration
To accurately determine [Cl⁻]ᵢ from this compound fluorescence, an intracellular calibration is essential. This is achieved by equilibrating the intracellular and extracellular [Cl⁻] using ionophores.
Materials:
-
This compound-loaded cells
-
High K⁺ Calibration Buffers (see recipe below)
-
Nigericin (K⁺/H⁺ ionophore)
-
Tributyltin (Cl⁻/OH⁻ antiporter)
High K⁺ Calibration Buffer Recipes:
Prepare a set of buffers with varying chloride concentrations, maintaining a constant ionic strength by replacing KCl with K-gluconate.
| [Cl⁻] (mM) | KCl (mM) | K-Gluconate (mM) | HEPES (mM) | Glucose (mM) | MgCl₂ (mM) | CaCl₂ (mM) | pH |
| 0 | 0 | 140 | 10 | 10 | 1 | 1 | 7.4 |
| 20 | 20 | 120 | 10 | 10 | 1 | 1 | 7.4 |
| 40 | 40 | 100 | 10 | 10 | 1 | 1 | 7.4 |
| 60 | 60 | 80 | 10 | 10 | 1 | 1 | 7.4 |
| 80 | 80 | 60 | 10 | 10 | 1 | 1 | 7.4 |
| 100 | 100 | 40 | 10 | 10 | 1 | 1 | 7.4 |
| 120 | 120 | 20 | 10 | 10 | 1 | 1 | 7.4 |
| 140 | 140 | 0 | 10 | 10 | 1 | 1 | 7.4 |
Procedure:
-
Ionophore Treatment: After loading cells with this compound, incubate them in the presence of 5-10 µM nigericin and 5-10 µM tributyltin for 10-15 minutes.[4] This will clamp the intracellular ion concentrations to the extracellular levels.
-
Fluorescence Measurement: Sequentially perfuse the cells with the High K⁺ Calibration Buffers, starting from the lowest to the highest chloride concentration. Record the steady-state fluorescence intensity (F) at each [Cl⁻].
-
Determine F₀: Measure the fluorescence in the 0 mM Cl⁻ buffer (F₀). This represents the unquenched fluorescence of intracellular this compound.
-
Data Analysis: Plot F₀/F against the corresponding [Cl⁻]. The data should fit the Stern-Volmer equation: F₀/F = 1 + Kₛᵥ[Cl⁻] where Kₛᵥ is the Stern-Volmer constant. The Kₛᵥ can be determined from the slope of the linear regression of the plotted data.
-
Calculate Unknown [Cl⁻]ᵢ: Once Kₛᵥ is determined for your specific cell type and experimental conditions, you can calculate the unknown [Cl⁻]ᵢ in subsequent experiments using the measured fluorescence (F) and the determined F₀ and Kₛᵥ.
Mandatory Visualizations
Caption: Experimental workflow for loading this compound dye into cells.
Caption: this compound fluorescence quenching by chloride ions.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescence Signal | - Inefficient dye loading. | - Optimize hypotonic shock conditions (this compound concentration, incubation time).- Ensure hypotonic buffer is correctly prepared.- Check cell viability after loading. |
| - Dye efflux from cells. | - Add an organic anion transporter inhibitor like probenecid (1-2.5 mM) to the medium after loading.[1]- Perform experiments shortly after loading. | |
| - Photobleaching. | - Minimize exposure of cells to excitation light.- Use a neutral density filter to reduce excitation intensity. | |
| High Background Fluorescence | - Incomplete removal of extracellular dye. | - Perform additional wash steps after loading.- Use a serum-free medium for washing. |
| - Autofluorescence from cells or medium. | - Measure the fluorescence of unloaded cells to determine the background.- Use phenol red-free medium for imaging. | |
| Poor Cell Viability | - Excessive hypotonic stress. | - Reduce the incubation time in hypotonic buffer.- Ensure a rapid return to isotonic conditions. |
| - Dye toxicity. | - Decrease the concentration of this compound in the loading buffer. | |
| Inconsistent Results | - Variable dye loading efficiency. | - Ensure consistent cell density and health.- Maintain precise timing for all steps of the protocol. |
| - Fluctuation in intracellular pH. | - Note that this compound fluorescence can be pH-sensitive in some buffers. Maintain a constant pH in your experimental solutions.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
SPQ Loading Protocol Using Hypotonic Shock: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for loading the fluorescent chloride indicator, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), into cells using a hypotonic shock method. This technique is valuable for researchers, scientists, and drug development professionals studying intracellular chloride concentration and its role in various physiological and pathological processes.
Introduction
This compound is a water-soluble fluorescent dye that is quenched by chloride ions. This property makes it a valuable tool for measuring intracellular chloride concentrations ([Cl⁻]ᵢ). The hypotonic shock loading method offers a transient and effective means of introducing this compound into the cytoplasm of various cell types. The principle behind this method is to briefly expose cells to a hypotonic environment, causing them to swell and temporarily increase their membrane permeability, allowing for the uptake of this compound from the extracellular medium. The cells are then returned to an isotonic solution, which restores normal cell volume and membrane integrity, trapping the this compound inside.
Data Presentation
The efficiency of this compound loading via hypotonic shock can vary depending on the cell type and the specific protocol parameters. The following table summarizes key quantitative data from published studies.
| Cell Type | This compound Concentration (mM) | Hypotonic Buffer Osmolality (mOsm/L) | Incubation Time (minutes) | Temperature (°C) | Cell Viability (%) | Reference |
| Porcine Lymphocytes | 5 | Not specified | 15 | Not specified | >95 | [1] |
| Human Erythrocytes | Not specified | Varies | Varies | Not specified | Variable | [2][3] |
| General Mammalian Cells | 1-10 (typical range) | ~150-200 (typical) | 5-30 (typical) | Room Temperature or 37 | >90 (optimal) | General Recommendation |
Note: This table is intended as a guideline. Optimal conditions should be determined empirically for each cell type and experimental setup.
Experimental Protocols
Below are detailed protocols for this compound loading using hypotonic shock, followed by methods for quantifying intracellular this compound and assessing cell viability.
Protocol 1: this compound Loading in Suspension Cells (e.g., Lymphocytes)
This protocol is adapted from a method used for porcine lymphocytes and can be optimized for other suspension cell lines.[1]
Materials:
-
Cells in suspension
-
Isotonic Buffer (e.g., Phosphate-Buffered Saline - PBS, ~300 mOsm/L)
-
Hypotonic Loading Buffer: Isotonic buffer diluted with sterile distilled water (e.g., 1:1 v/v to achieve ~150 mOsm/L) containing the desired final concentration of this compound (e.g., 5 mM).
-
This compound (6-methoxy-N-(3-sulfopropyl)quinolinium)
-
Centrifuge
-
Microscope
-
Hemocytometer or automated cell counter
-
Reagents for viability assay (e.g., Trypan Blue, Calcein AM, Propidium Iodide)
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with isotonic buffer by centrifugation (e.g., 200 x g for 5 minutes) to remove any residual medium.
-
Resuspend the cell pellet in the isotonic buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Hypotonic Shock and this compound Loading:
-
Pellet the cells again by centrifugation.
-
Resuspend the cell pellet in the pre-warmed (37°C) Hypotonic Loading Buffer containing this compound. The volume of the buffer should be sufficient to maintain the desired cell concentration.
-
Incubate the cell suspension for 15 minutes at 37°C. Gently agitate the cells periodically to ensure uniform exposure.
-
-
Restoration of Isotonicity:
-
To stop the loading process, add an equal volume of a hypertonic buffer (e.g., 2x concentrated isotonic buffer) to the cell suspension to restore isotonic conditions. Alternatively, pellet the cells by centrifugation (200 x g for 5 minutes) and resuspend them in fresh, pre-warmed isotonic buffer.
-
-
Washing: Wash the cells twice with isotonic buffer to remove any extracellular this compound.
-
Analysis: The this compound-loaded cells are now ready for fluorescence microscopy or other analytical methods to measure intracellular chloride concentration.
Protocol 2: this compound Loading in Adherent Cells
This is a general protocol that can be adapted for various adherent cell lines.
Materials:
-
Adherent cells grown on coverslips or in culture dishes
-
Isotonic Buffer (e.g., Hanks' Balanced Salt Solution - HBSS, ~300 mOsm/L)
-
Hypotonic Loading Buffer: Isotonic buffer diluted with sterile distilled water containing this compound.
-
Inverted fluorescence microscope
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips or in culture dishes suitable for microscopy.
-
Washing: Gently wash the cells twice with pre-warmed (37°C) isotonic buffer to remove the culture medium.
-
Hypotonic Shock and this compound Loading:
-
Remove the isotonic buffer and add the pre-warmed Hypotonic Loading Buffer containing this compound to the cells.
-
Incubate for 5-15 minutes at 37°C. The optimal incubation time should be determined empirically.
-
-
Restoration of Isotonicity:
-
Carefully aspirate the Hypotonic Loading Buffer.
-
Immediately add pre-warmed isotonic buffer to the cells.
-
-
Washing: Wash the cells twice with isotonic buffer to remove extracellular this compound.
-
Analysis: The cells are now ready for imaging and analysis.
Quantification of Intracellular this compound Concentration
The intracellular this compound concentration can be estimated by measuring the fluorescence intensity. The relationship between this compound fluorescence (F) and the concentration of the quenching ion, chloride ([Cl⁻]), is described by the Stern-Volmer equation:
F₀/F = 1 + Ksv[Cl⁻]
Where:
-
F₀ is the fluorescence intensity in the absence of chloride.
-
F is the fluorescence intensity in the presence of chloride.
-
Ksv is the Stern-Volmer quenching constant.
To determine the intracellular this compound concentration, a calibration curve is typically generated by equilibrating the intracellular and extracellular [Cl⁻] using ionophores like nigericin and tributyltin in the presence of varying extracellular chloride concentrations.[1]
Assessment of Cell Viability
It is crucial to assess cell viability after the hypotonic shock procedure to ensure that the observed effects are not due to cytotoxicity.
-
Trypan Blue Exclusion Assay: This is a simple and rapid method. Live cells with intact membranes will exclude the dye, while dead cells will be stained blue.[4][5][6]
-
Calcein AM Assay: Calcein AM is a cell-permeant dye that is converted by intracellular esterases in viable cells into the fluorescent molecule calcein.[7][8][9][10]
-
Propidium Iodide (PI) Staining: PI is a fluorescent nuclear stain that cannot cross the membrane of live cells, making it a reliable marker for dead cells.[11][12][13][14]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Loading
Caption: Experimental workflow for loading this compound into cells using hypotonic shock.
Signaling Pathway Activated by Hypotonic Shock
Hypotonic shock triggers a cellular response known as Regulatory Volume Decrease (RVD) to counteract swelling and potential lysis. This involves the activation of various signaling pathways that lead to the efflux of ions and organic osmolytes. While the primary purpose of the hypotonic shock in this protocol is to induce temporary membrane permeability for this compound uptake, the underlying signaling events are relevant to understanding the cellular response.
Caption: Signaling events initiated by hypotonic shock leading to this compound uptake.
References
- 1. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human erythrocytes as drug carriers: loading efficiency and side effects of hypotonic dialysis, chlorpromazine treatment and fusion with liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-loaded erythrocytes: Modern approaches for advanced drug delivery for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. biotium.com [biotium.com]
- 10. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 14. Propidium iodide - Wikipedia [en.wikipedia.org]
Measuring Chloride Flux in Vesicles with SPQ: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of chloride ion (Cl⁻) transport across vesicular membranes is crucial for understanding the function of various Cl⁻ channels and transporters. Dysregulation of these transport proteins is implicated in numerous diseases, including cystic fibrosis and certain cancers, making them important targets for drug development. 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) is a water-soluble, fluorescent dye that is widely used to monitor Cl⁻ concentration.[1][2][3] Its fluorescence is dynamically quenched upon collision with Cl⁻ ions, providing a real-time method to measure Cl⁻ flux in sealed membrane vesicles such as liposomes and native membrane vesicles.[1][4][5] This application note provides a detailed protocol for using this compound to measure Cl⁻ flux in vesicles, including vesicle preparation, this compound loading, data acquisition, and analysis.
Principle of the Assay
The this compound assay is based on the principle of collisional fluorescence quenching.[4][6] this compound's fluorescence intensity decreases upon interaction with chloride ions. This relationship is described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ [Cl⁻]
Where:
-
F₀ is the fluorescence intensity of this compound in the absence of chloride.
-
F is the fluorescence intensity of this compound in the presence of chloride.
-
Kₛᵥ is the Stern-Volmer constant, which is a measure of the sensitivity of this compound to chloride.[7][8]
-
[Cl⁻] is the chloride concentration.
By measuring the change in this compound fluorescence over time, the rate of Cl⁻ influx or efflux from vesicles can be determined.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound-based chloride flux assay.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Excitation Maxima | 320 nm and 350 nm | [2] |
| Emission Maximum | 445 nm | [2] |
| Molecular Formula | C₁₃H₁₅NO₄S | [2] |
| Molecular Weight | 281.3 g/mol | [2] |
Table 2: Typical Experimental Parameters and Reagents
| Parameter | Recommended Value/Range | Notes | Reference |
| This compound Concentration (for loading) | 1-10 mM | Optimal concentration may vary depending on vesicle type and loading efficiency. | [3][5][9] |
| Vesicle Preparation | Sonication, Extrusion, Freeze-thaw cycles, Hypotonic lysis | Method depends on the desired vesicle size and lamellarity. | [1][10][11] |
| Intravesicular (Loading) Buffer | Cl⁻-free buffer (e.g., containing Nitrate or Gluconate salts) | To establish a Cl⁻ gradient. | [12][13] |
| Extravesicular (Assay) Buffer | Buffer containing a known concentration of Cl⁻ | To initiate Cl⁻ flux. | [13] |
| Calibration Ionophores | Nigericin (K⁺/H⁺ antiporter) and Tributyltin (Cl⁻/OH⁻ antiporter) | Used to equilibrate intra- and extravesicular Cl⁻ concentrations for Kₛᵥ determination. | [5][7] |
| Stern-Volmer Constant (Kₛᵥ) | 10-20 M⁻¹ (in cells/vesicles) | This value should be determined empirically for each experimental system as it can be affected by the local environment. | [5][7] |
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of LUVs with a defined size, which is often desirable for transport assays.
-
Lipid Film Preparation:
-
Hydration:
-
Hydrate the lipid film with a chloride-free buffer (e.g., 150 mM NaNO₃, 20 mM HEPES, pH 7.4) containing 1-10 mM this compound.
-
Vortex the flask vigorously to form multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-7 cycles of freezing in liquid nitrogen and thawing in a warm water bath.[10] This helps to increase the trapping efficiency of this compound.
-
-
Extrusion:
-
Pass the vesicle suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[10] Perform at least 11 passes to ensure a homogenous population of LUVs.
-
-
Removal of External this compound:
-
Separate the this compound-loaded vesicles from the external, unencapsulated this compound using a desalting column (e.g., Sephadex G-50) pre-equilibrated with the chloride-free buffer.
-
Protocol 2: Measurement of Chloride Influx
-
Establish a Baseline:
-
Place the this compound-loaded vesicles in a cuvette containing the chloride-free extravesicular buffer.
-
Record the baseline fluorescence (F₀) using a fluorometer with excitation set to ~350 nm and emission to ~445 nm.
-
-
Initiate Chloride Influx:
-
Rapidly add a concentrated solution of a chloride salt (e.g., NaCl or KCl) to the cuvette to achieve the desired final external chloride concentration.
-
Continuously record the fluorescence intensity (F) as it decreases due to quenching by the influx of chloride ions.
-
-
Data Analysis:
-
The initial rate of chloride influx can be determined from the initial slope of the fluorescence quenching curve.
-
The total change in fluorescence can be used to determine the equilibrium intravesicular chloride concentration using the Stern-Volmer equation after proper calibration.
-
Protocol 3: Calibration of the this compound Signal (Determination of Kₛᵥ)
To accurately quantify the intravesicular chloride concentration, the Stern-Volmer constant (Kₛᵥ) must be determined under the experimental conditions.
-
Prepare Vesicles: Prepare this compound-loaded vesicles as described in Protocol 1.
-
Equilibrate Chloride Concentrations:
-
Add the ionophores nigericin (e.g., 1 µM) and tributyltin (e.g., 10 µM) to a suspension of the this compound-loaded vesicles.[5][7] These ionophores will collapse the H⁺ and Cl⁻ gradients across the vesicle membrane, respectively, allowing the intravesicular chloride concentration to equilibrate with the extravesicular concentration.
-
-
Titration with Chloride:
-
Measure the fluorescence intensity of the vesicle suspension in a series of buffers containing known chloride concentrations (e.g., 0, 20, 40, 60, 80, 100 mM). To maintain osmolarity, an impermeant anion like gluconate can be used to replace chloride.[7]
-
-
Stern-Volmer Plot:
Visualizations
Caption: Experimental workflow for measuring chloride flux in vesicles using this compound.
Caption: Mechanism of this compound fluorescence quenching by chloride ions.
References
- 1. Quantitative fluorescence measurement of chloride transport mechanisms in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 5. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 9. siue.edu [siue.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of changes in cell volume based on fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A halogen bond-mediated highly active artificial chloride channel with high anticancer activity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00602D [pubs.rsc.org]
Application Notes and Protocols for Using SPQ in Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) is a water-soluble, fluorescent dye widely used for measuring intracellular chloride concentration ([Cl⁻]i) in living cells.[1] Its fluorescence is dynamically quenched by chloride ions through a collisional mechanism, leading to a decrease in fluorescence intensity with increasing chloride concentration.[2][3] This property makes this compound a valuable tool for studying chloride homeostasis, ion channel activity, and cellular responses to various stimuli. This compound has been instrumental in research related to cystic fibrosis, where chloride transport is defective.[1][4] These application notes provide detailed protocols for using this compound in fluorescence microscopy, including cell loading, calibration, and data analysis.
Principle of this compound Fluorescence
This compound is a quinolinium-based fluorophore whose fluorescence emission is sensitive to the presence of halide ions, particularly chloride. The quenching of this compound fluorescence by chloride is a dynamic, collisional process.[5] This means that the decrease in fluorescence intensity is proportional to the concentration of the quencher (Cl⁻). The relationship between fluorescence intensity and chloride concentration can be described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv [Cl⁻]
Where:
-
F₀ is the fluorescence intensity in the absence of chloride.
-
F is the fluorescence intensity in the presence of chloride.
-
Ksv is the Stern-Volmer constant, which is a measure of the sensitivity of the fluorophore to the quencher.[2]
-
[Cl⁻] is the chloride concentration.
By determining F₀ and Ksv, the intracellular chloride concentration can be calculated from the measured fluorescence intensity.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: Spectral and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₄S | [4] |
| Molecular Weight | 281.3 g/mol | [4] |
| Excitation Maxima | 320 nm and 350 nm | [4] |
| Emission Maximum | 445 nm | [4] |
| Solubility | Water, DMSO | [3][4] |
| Storage | 4°C, protect from light | [3] |
Table 2: Stern-Volmer Constants (Ksv) for this compound
| Condition | Ksv (M⁻¹) | Reference |
| Aqueous Solution | 118 | [5][6] |
| Inside Cells | 12 - 16.2 | [5][7][8] |
Experimental Protocols
Protocol 1: Loading this compound into Live Cells
This protocol describes a common method for loading this compound into cultured cells using hypotonic shock. Optimization may be required for different cell types.
Materials:
-
This compound (6-methoxy-N-(3-sulfopropyl)quinolinium)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hypotonic loading buffer (e.g., 50% strength cell culture medium or PBS)
-
Isotonic buffer (e.g., normal cell culture medium or PBS)
-
Cultured cells on glass-bottom dishes or coverslips
-
Probenecid (optional, to inhibit dye leakage)[3]
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store aliquots at -20°C, protected from light.
-
Cell Preparation: Culture cells to the desired confluence on a suitable imaging substrate (e.g., glass-bottom dish).
-
Prepare Loading Solution: Dilute the this compound stock solution into pre-warmed (37°C) hypotonic buffer to a final concentration of 5-20 mM.[8]
-
Loading:
-
Restoration of Isotonicity: Aspirate the loading solution and replace it with pre-warmed (37°C) isotonic buffer (e.g., normal culture medium).
-
Incubation and Washing:
-
Incubate the cells for an additional 30 minutes at 37°C to allow for recovery and dye distribution.
-
Wash the cells three times with warm isotonic buffer to remove extracellular this compound.
-
-
(Optional) Inhibition of Dye Efflux: To reduce leakage of this compound from the cells, the isotonic buffer can be supplemented with Probenecid (an organic anion transporter inhibitor) at a final concentration of 1-2.5 mM.[3]
-
Imaging: The cells are now ready for fluorescence imaging.
Protocol 2: In Situ Calibration of Intracellular this compound
This protocol describes the calibration of the intracellular this compound signal to determine the Stern-Volmer constant (Ksv) using ionophores to equilibrate intracellular and extracellular chloride concentrations.[7][8]
Materials:
-
This compound-loaded cells (from Protocol 1)
-
High-K⁺ calibration buffers with varying chloride concentrations (0 mM to 140 mM). To prepare these, mix a high-K⁺/0 Cl⁻ buffer (e.g., 140 mM KNO₃, 20 mM HEPES, pH 7.4) and a high-K⁺/high Cl⁻ buffer (e.g., 140 mM KCl, 20 mM HEPES, pH 7.4) in different ratios.
-
Nigericin (K⁺/H⁺ ionophore)
-
Tributyltin (Cl⁻/OH⁻ antiporter)
-
Fluorescence microscope with appropriate filters for this compound (Excitation: ~350 nm, Emission: ~445 nm)
Procedure:
-
Prepare Ionophore Stock Solutions: Prepare stock solutions of nigericin (e.g., 10 mM in ethanol) and tributyltin (e.g., 10 mM in ethanol).
-
Equilibration:
-
Place the this compound-loaded cells on the microscope stage.
-
Replace the imaging buffer with the highest concentration chloride calibration buffer (e.g., 140 mM Cl⁻).
-
Add nigericin (final concentration ~7 µM) and tributyltin (final concentration ~10 µM) to the buffer.[7]
-
Incubate for 5-10 minutes to allow the intracellular and extracellular chloride concentrations to equilibrate.
-
-
Fluorescence Measurement: Acquire fluorescence images and measure the mean fluorescence intensity (F) of the cells.
-
Varying Chloride Concentrations: Sequentially replace the calibration buffer with solutions of decreasing chloride concentration (e.g., 100 mM, 50 mM, 20 mM, 10 mM, 0 mM). At each concentration, allow for equilibration and measure the corresponding fluorescence intensity. The fluorescence intensity at 0 mM chloride corresponds to F₀.
-
Data Analysis and Stern-Volmer Plot:
-
Calculate the F₀/F ratio for each chloride concentration.
-
Plot F₀/F against the corresponding [Cl⁻].
-
Perform a linear regression on the data. The slope of the line will be the intracellular Stern-Volmer constant (Ksv).
-
Visualizations
Signaling Pathway and Mechanism
Caption: Mechanism of this compound as a chloride indicator.
Experimental Workflow
Caption: Experimental workflow for measuring intracellular chloride using this compound.
Data Analysis Logic
Caption: Logical flow for data analysis and calculation of intracellular chloride.
Applications in Drug Development
The measurement of intracellular chloride is crucial in various aspects of drug discovery and development.[9][10][11][12][13]
-
Target Validation: this compound can be used to assess the function of chloride channels and transporters, which are potential drug targets for diseases like cystic fibrosis and hypertension.[1]
-
Compound Screening: High-throughput screening assays using this compound can identify compounds that modulate chloride channel activity.
-
Mechanism of Action Studies: this compound can help elucidate how a drug candidate affects cellular chloride homeostasis, providing insights into its mechanism of action.
-
Safety and Toxicity Assessment: Alterations in intracellular chloride can be an indicator of cellular stress or toxicity. This compound can be used in safety pharmacology studies to assess the off-target effects of drugs on ion transport.
Limitations and Considerations
-
pH Sensitivity: The fluorescence of this compound can be sensitive to pH, and some buffers can also quench its fluorescence.[14][15] It is crucial to maintain a constant pH during experiments and to choose buffers that do not interfere with this compound fluorescence.
-
Photostability: Like many fluorescent dyes, this compound can be susceptible to photobleaching upon prolonged or intense excitation. Use the lowest possible excitation light intensity and exposure times to minimize this effect.
-
Dye Leakage: this compound is not covalently bound within the cell and can leak out over time, especially at physiological temperatures.[3][8] Experiments should ideally be performed within a couple of hours of loading. The use of anion transport inhibitors like probenecid can help to reduce dye leakage.[3]
-
Calibration: Accurate determination of intracellular chloride concentration relies on careful in situ calibration. The Stern-Volmer constant can vary between cell types and experimental conditions.[5]
References
- 1. This compound [myskinrecipes.com]
- 2. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 3. biotium.com [biotium.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Frontiers | Genetically encoded optical sensors for monitoring of intracellular chloride and chloride-selective channel activity [frontiersin.org]
- 7. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of intracellular chloride activity in isolated perfused rabbit proximal convoluted tubules using a fluorescent indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applying quantitative and systems pharmacology to drug development and beyond: An introduction to clinical pharmacologists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Quantitative Systems Pharmacology in Model‐Informed Drug Discovery: Perspective on Impact and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Quantitative System Pharmacology Modeling to Model-Informed Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 12. Recent applications of quantitative systems pharmacology and machine learning models across diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buffer-dependent pH sensitivity of the fluorescent chloride-indicator dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A sensitive new fluorescence assay for measuring proton transport across liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPQ Assay of CFTR Channel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes.[1][2] Its dysfunction is the underlying cause of Cystic Fibrosis (CF), a life-threatening genetic disorder.[1][3] Consequently, the CFTR protein is a significant therapeutic target for drug discovery and development. Assaying CFTR channel activity is fundamental to understanding its function and identifying potential modulators.[4]
The 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) assay is a fluorescence-based method used to measure CFTR activity in a cellular context.[1] This technique offers a sensitive, reproducible, and high-throughput-compatible approach to assess changes in intracellular chloride concentration ([Cl⁻]ᵢ), which directly reflects CFTR channel function.[1][5]
Principle of the this compound Assay
The this compound assay utilizes the chloride-sensitive fluorescent indicator, this compound. The fluorescence intensity of this compound is collisionally quenched by halide ions, particularly chloride. Therefore, an increase in intracellular chloride concentration leads to a decrease in this compound fluorescence, and vice versa. By monitoring the changes in this compound fluorescence over time, one can infer the rate of chloride influx or efflux through the CFTR channels.
The assay typically involves loading cells expressing CFTR with the this compound dye. Subsequently, the cells are exposed to a chloride-free medium containing an anion that does not quench this compound fluorescence (e.g., nitrate). Upon activation of CFTR channels, chloride ions flow out of the cell down their electrochemical gradient, resulting in an increase in this compound fluorescence. Conversely, to measure chloride influx, cells are placed in a high-chloride solution, and the rate of fluorescence quenching is monitored. The specificity of the assay is confirmed by using known CFTR activators and inhibitors.[1]
Key Applications
-
High-Throughput Screening (HTS) for CFTR Modulators: The this compound assay is well-suited for HTS campaigns to identify novel CFTR potentiators, correctors, and inhibitors.[5][6][7][8]
-
Functional Characterization of CFTR Mutations: The assay can be used to assess the functional consequences of different CFTR mutations on channel activity.[5]
-
Pharmacological Profiling of Compounds: It allows for the determination of the potency (EC₅₀/IC₅₀) and efficacy of compounds that modulate CFTR function.
-
Basic Research: The this compound assay is a valuable tool for studying the regulation and physiology of the CFTR channel.
Quantitative Data Summary
The following tables summarize quantitative data for known CFTR modulators obtained from various studies, some of which may have utilized assays similar to the this compound method for functional characterization.
Table 1: Potency of CFTR Activators (Potentiators)
| Compound | CFTR Mutant | EC₅₀ | Cell Line | Reference |
| Ivacaftor (VX-770) | G551D-CFTR | 100 nM | - | [9] |
| F508del-CFTR | 25 nM | - | [9] | |
| GLPG1837 | F508del-CFTR | 46.6 nM | HEK293 | [2] |
| G551D/F508del | 159 nM | Primary HBE | [2] | |
| GLPG2451 | F508del-CFTR | - | HEK293 | [2] |
| G551D/F508del | 675 nM | Primary HBE | [2] | |
| CFTRact-K089 | Wild-Type CFTR | ~250 nM | Cell cultures | [10][11] |
| CFTRact-J027 | Wild-Type CFTR | ~200 nM | - | [10] |
| GPact-11a | Wild-Type CFTR | 2.1 µM | - | [10] |
| (S)-'853 | Wild-Type CFTR | 2.1 µM | - | [12] |
| '358 | ΔF508 CFTR | 2.2 µM | CHO cells | [9][13] |
| I1421 | Wild-Type CFTR | 64 nM | - | [13] |
| I1408 | Wild-Type CFTR | 93 nM | - | [13] |
| (S)-SX-263 | Wild-Type CFTR | 136 nM | - | [13] |
Table 2: Potency of CFTR Inhibitors
| Compound | CFTR Mutant | IC₅₀ / Kᵢ | Cell Line | Reference |
| CFTRinh-172 | Wild-Type CFTR | 300 nM (Kᵢ) | - | [9] |
| Wild-Type CFTR | 0.2-4 µM | FRT | [9] | |
| Glibenclamide | - | - | T84 | [1] |
| (R)-'853 | Wild-Type CFTR | - | - | [9][13] |
| I1412 | Wild-Type CFTR | 21 µM | - | [9][13] |
| I1422 | Wild-Type CFTR | 41 µM | - | [9][13] |
| INH 1 | Wild-Type CFTR | 15 µM (Kᵢ) | FRT | [14] |
| Wild-Type CFTR | 24.5 µM (Kᵢ) | T84 | [14] | |
| INH 2 | Wild-Type CFTR | 20 µM (Kᵢ) | FRT | [14] |
| Wild-Type CFTR | 25.3 µM (Kᵢ) | T84 | [14] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human bronchial epithelial (HBE) cells, Fischer rat thyroid (FRT) cells, or other cell lines stably expressing the CFTR variant of interest. T84 colon carcinoma cells are also a suitable model with high endogenous CFTR expression.[1]
-
This compound (6-methoxy-N-(3-sulfopropyl)quinolinium): Stock solution (e.g., 50 mM in sterile water).
-
Chloride-Containing Buffer (e.g., PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.
-
Chloride-Free Buffer (e.g., Nitrate Buffer): 137 mM NaNO₃, 2.7 mM KNO₃, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.
-
Hypotonic Loading Solution: A 50% hypotonic solution can be prepared by mixing the desired buffer with sterile water (1:1 ratio).[15]
-
CFTR Activators: Forskolin (e.g., 10-20 µM), IBMX (e.g., 100 µM), Genistein (e.g., 50 µM).
-
CFTR Inhibitors: CFTRinh-172 (e.g., 5-10 µM), Glibenclamide (e.g., 100 µM).[1]
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with appropriate filters for this compound (Excitation ~350 nm, Emission ~450 nm).
Cell Culture and this compound Loading
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that ensures a confluent monolayer on the day of the experiment.
-
This compound Loading:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with the Chloride-Containing Buffer.
-
Add the this compound loading solution (e.g., 10 mM this compound in 50% hypotonic buffer) to each well.[15]
-
Incubate for 15-30 minutes at 37°C.[15] The optimal loading time may vary depending on the cell type.
-
Wash the cells thoroughly (3-4 times) with Chloride-Containing Buffer to remove extracellular this compound.
-
Fluorescence Measurement (Chloride Efflux Assay)
-
Baseline Measurement:
-
After the final wash, add 100 µL of Chloride-Containing Buffer to each well.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence for a few minutes.
-
-
CFTR Activation and Anion Exchange:
-
Prepare a solution of CFTR activators (and test compounds) in Chloride-Free Buffer.
-
Using the plate reader's injection system or by manual pipetting, rapidly replace the Chloride-Containing Buffer with the Chloride-Free Buffer containing the activators/compounds.
-
Immediately start recording the fluorescence intensity over time (e.g., every 1-2 seconds) for 5-15 minutes.
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of chloride efflux and thus CFTR activity.
-
Calculate the initial rate of fluorescence change (dF/dt) for each well.
-
Normalize the data to the baseline fluorescence or to control wells (e.g., vehicle-treated).
-
For dose-response experiments, plot the normalized rate against the compound concentration and fit the data to a suitable model (e.g., Hill equation) to determine EC₅₀ or IC₅₀ values.[2]
-
Mandatory Visualizations
CFTR Activation Signaling Pathway
Caption: Canonical cAMP-mediated signaling pathway for CFTR channel activation.
Experimental Workflow for this compound Assay
References
- 1. Measurement of cystic fibrosis transmembrane conductance regulator activity using fluorescence spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Indicator Methods to Assay Functional CFTR Expression in Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. High-throughput screening of libraries of compounds to identify CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of CFTR activators and their recent studies for dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule CFTR activators increase tear secretion and prevent experimental dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of new small molecule inhibitors of cystic fibrosis transmembrane conductance regulator protein: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. siue.edu [siue.edu]
Quantitative Analysis of SPQ Fluorescence for Intracellular Chloride Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) is a water-soluble fluorescent dye widely used for the measurement of intracellular chloride concentration ([Cl⁻]i). Its fluorescence is dynamically quenched upon collision with halide ions, most notably chloride, making it a valuable tool for studying chloride homeostasis and the function of chloride channels and transporters. This document provides detailed application notes and protocols for the quantitative analysis of this compound fluorescence data, aimed at researchers in cell biology, neuroscience, and drug development.
The principle behind this compound-based [Cl⁻]i measurement lies in the Stern-Volmer relationship, which describes the collisional quenching of fluorescence. An increase in intracellular chloride concentration leads to a decrease in this compound fluorescence intensity. By calibrating the fluorescence signal, it is possible to obtain quantitative measurements of [Cl⁻]i and monitor its dynamic changes in response to various stimuli or pharmacological interventions.
Key Applications of this compound
-
Studying Chloride Channel and Transporter Activity: this compound is instrumental in functional assays for various chloride channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and GABA-gated chloride channels.[1][2]
-
Investigating Cellular Homeostasis: Measurement of [Cl⁻]i is crucial for understanding its role in fundamental cellular processes such as cell volume regulation, pH control, and apoptosis.
-
Neuroscience Research: In neurons, [Cl⁻]i determines the polarity and magnitude of GABAergic and glycinergic neurotransmission. This compound allows for the investigation of chloride dynamics in neuronal development, plasticity, and pathological conditions like epilepsy.[2]
-
Drug Discovery and Screening: this compound-based assays can be adapted for high-throughput screening of compounds that modulate the activity of chloride channels and transporters, which are important drug targets for various diseases including cystic fibrosis, hypertension, and neurological disorders.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies that have utilized this compound for intracellular chloride measurements.
Table 1: this compound Loading Protocols in Different Cell Types
| Cell Type | This compound Concentration (mM) | Loading Method | Incubation Time (min) | Temperature (°C) | Reference |
| Porcine Lymphocytes | 5 | Hypotonic Shock | 15 | 37 | [3] |
| Rabbit Proximal Convoluted Tubules | 20 | Luminal Perfusion | 10 | 38 | [4] |
| Human Erythrocyte Ghosts | 1 or 10 | Incubation | 30 min or 16 h | 37 or 4 | |
| Cultured Bovine Corneal Endothelium | 10 | Hypotonic Solution | 15 | 37 | |
| HEK293 Cells | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Table 2: Stern-Volmer Constants (KSV) for this compound in Various Systems
| System | KSV (M⁻¹) | Comments | Reference |
| Aqueous Solution | 118 | In vitro measurement | |
| Porcine Lymphocytes | 16.2 | In situ calibration | [3] |
| Rabbit Proximal Convoluted Tubules | 12 | In situ calibration | [4] |
| Fibroblasts | Slightly lower than 19 | Compared to MEQ |
Table 3: Intracellular Chloride Concentrations ([Cl⁻]i) Measured with this compound
| Cell Type | [Cl⁻]i (mM) | Experimental Condition | Reference |
| Porcine Lymphocytes | 56.2 ± 3.3 | Freshly isolated | [3] |
| Rabbit Proximal Convoluted Tubules | 27.5 ± 5 | Perfused tubules | [4] |
| Mouse Vomeronasal Neurons | 84.73 | Resting condition (measured with MQAE) | [5] |
| Mature Neurons | 6 - 14 | Non-traumatized (measured with various fluorophores) | [6] |
| Immature Neurons | 53 | Postnatal day 5-7 mice | [7] |
Experimental Protocols
Protocol 1: Loading this compound into Cultured Cells using Hypotonic Shock
This protocol is a general guideline for loading this compound into adherent or suspension cells. Optimization may be required for specific cell types.
Materials:
-
This compound (6-methoxy-N-(3-sulfopropyl)quinolinium)
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile deionized water
-
Cell culture medium appropriate for your cells
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 2X hypotonic loading buffer: Mix equal volumes of HBSS and sterile deionized water.
-
Prepare the this compound loading solution: Dissolve this compound in the 2X hypotonic loading buffer to a final concentration of 10 mM. For example, to prepare 1 mL of 10 mM this compound loading solution, dissolve the appropriate amount of this compound in 1 mL of 2X hypotonic loading buffer.
-
Cell Preparation:
-
For adherent cells: Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. On the day of the experiment, aspirate the culture medium and wash the cells once with PBS.
-
For suspension cells: Harvest cells by centrifugation and wash once with PBS. Resuspend the cells in PBS at a suitable density (e.g., 1 x 10⁶ cells/mL).
-
-
Loading:
-
For adherent cells: Add the 10 mM this compound loading solution to the cells and incubate for 15 minutes at 37°C.
-
For suspension cells: Mix an equal volume of the cell suspension with the 10 mM this compound loading solution (resulting in a final this compound concentration of 5 mM) and incubate for 15 minutes at 37°C.[3]
-
-
Washing: After incubation, remove the loading solution and wash the cells thoroughly with isotonic buffer (e.g., normal cell culture medium or HBSS) at least three times to remove extracellular this compound.
-
Imaging: The cells are now loaded with this compound and ready for fluorescence imaging.
Protocol 2: In Situ Calibration of this compound Fluorescence to Determine [Cl⁻]i
This protocol describes how to calibrate the intracellular this compound fluorescence signal to obtain quantitative [Cl⁻]i measurements. This is a crucial step as the fluorescence quenching of this compound can be influenced by the intracellular environment.[3][4]
Materials:
-
This compound-loaded cells (from Protocol 1)
-
High potassium calibration buffers with varying chloride concentrations (e.g., 0, 20, 40, 60, 80, 100, 120, 140 mM Cl⁻). To maintain osmolarity, chloride is typically replaced with an impermeant anion like gluconate.
-
Nigericin (a K⁺/H⁺ ionophore)
-
Tributyltin (a Cl⁻/OH⁻ antiporter)
-
Ethanol or DMSO for stock solutions of ionophores
Procedure:
-
Prepare high potassium calibration buffers: Prepare a series of buffers containing a high concentration of potassium (e.g., 140 mM KCl) and varying concentrations of chloride. For example, a 0 mM Cl⁻ buffer would contain 140 mM potassium gluconate, while a 140 mM Cl⁻ buffer would contain 140 mM KCl. All buffers should be iso-osmotic and at the same pH.
-
Equilibrate intracellular and extracellular ion concentrations: Treat the this compound-loaded cells with a combination of nigericin (e.g., 7 µM) and tributyltin (e.g., 10 µM) in the high potassium calibration buffers.[3] These ionophores will clamp the intracellular ion concentrations to the levels present in the extracellular buffer.
-
Acquire fluorescence measurements: After a short incubation period (e.g., 5-10 minutes) to allow for ion equilibration, measure the fluorescence intensity of the cells in each of the calibration buffers. It is important to subtract the background fluorescence from cell-free regions.
-
Construct the Stern-Volmer plot: The relationship between this compound fluorescence and chloride concentration is described by the Stern-Volmer equation: F₀ / F = 1 + Kₛᵥ[Cl⁻] where:
-
F₀ is the fluorescence intensity in the absence of chloride (0 mM Cl⁻ buffer).
-
F is the fluorescence intensity at a given chloride concentration.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Cl⁻] is the chloride concentration. Plot F₀/F against [Cl⁻]. The data should be linear, and the slope of the line will be the Stern-Volmer constant (Kₛᵥ).
-
-
Determine unknown [Cl⁻]i: Once the Kₛᵥ is determined for your specific cell type and experimental conditions, you can measure the fluorescence intensity of this compound in your experimental cells (F_exp) and the fluorescence in a chloride-free buffer (F₀). The unknown intracellular chloride concentration can then be calculated using the rearranged Stern-Volmer equation: [Cl⁻]i = ( (F₀ / F_exp) - 1 ) / Kₛᵥ
Signaling Pathways and Experimental Workflows
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Signaling Pathway
The CFTR protein is a cAMP-regulated chloride channel. Its activation leads to the efflux of chloride ions from the cell, a process that can be monitored using this compound.
Caption: CFTR activation pathway leading to chloride efflux and this compound fluorescence quenching.
GABA-A Receptor Signaling and Chloride Influx
In mature neurons, the activation of GABA-A receptors typically leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. This influx can be detected by a decrease in this compound fluorescence.
Caption: GABA-A receptor activation leading to chloride influx and this compound fluorescence quenching.
Experimental Workflow for this compound-based Chloride Measurement
The following diagram outlines the general workflow for a typical experiment involving the quantitative analysis of this compound fluorescence.
Caption: General experimental workflow for quantitative this compound fluorescence analysis.
Limitations and Considerations
-
Photostability: this compound can be susceptible to photobleaching, especially with intense or prolonged excitation. It is advisable to use the lowest possible excitation intensity and exposure times.
-
Leakage: this compound is a water-soluble dye and can leak from cells over time. The rate of leakage is temperature-dependent and varies between cell types. Experiments should ideally be performed within a few hours of loading.
-
pH Sensitivity: The fluorescence of this compound can be sensitive to pH in certain buffers. It is important to control the pH of the experimental solutions and to be aware of potential pH changes during the experiment.[8]
-
Quenching by Other Anions: While this compound is most sensitive to chloride, other anions such as bromide and iodide can also quench its fluorescence, and with higher efficiency. The presence of high concentrations of these ions in the experimental buffer should be considered.
-
Intracellular Environment: The quenching efficiency of this compound can be different in the intracellular environment compared to aqueous solutions due to factors like viscosity and the presence of other quenching molecules. Therefore, in situ calibration is highly recommended for accurate quantitative measurements.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of intracellular chloride activity in isolated perfused rabbit proximal convoluted tubules using a fluorescent indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular chloride concentration of the mouse vomeronasal neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel determinants of the neuronal Cl− concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A sensitive new fluorescence assay for measuring proton transport across liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPQ-Based Chloride Transport Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) is a fluorescent indicator widely used for measuring intracellular chloride concentration ([Cl⁻]ᵢ) and monitoring chloride transport across cellular and artificial membranes.[1][2][3][4] Its fluorescence is dynamically quenched by chloride ions through a collisional mechanism, meaning that an increase in intracellular chloride leads to a decrease in this compound fluorescence, and vice versa.[5][6] This property makes this compound a valuable tool for high-throughput screening of compounds that modulate the activity of chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), and for studying the role of chloride transport in various physiological and pathological processes.[3][6]
This compound exhibits excitation maxima at approximately 320 nm and 350 nm, with an emission maximum around 445 nm.[2] These spectral properties are compatible with standard fluorescence plate readers equipped with appropriate filter sets or monochromators. This document provides detailed protocols for using this compound in plate reader-based assays to assess chloride channel activity.
Mechanism of Action
The fundamental principle of the this compound assay is the collisional quenching of its fluorescence by chloride ions. The relationship between fluorescence intensity and chloride concentration can be described by the Stern-Volmer equation.[6][7]
Experimental Protocols
Protocol 1: Cell Preparation and this compound Loading
This protocol describes the general procedure for loading cells with this compound prior to a fluorescence plate reader assay.
Materials:
-
Cells of interest cultured in a 96-well, black, clear-bottom microplate
-
This compound powder
-
Hypotonic loading buffer (e.g., 50% PBS in sterile water)[8]
-
Isotonic buffer (e.g., PBS or Hanks' Balanced Salt Solution - HBSS)
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate under standard cell culture conditions.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 50 mM) in sterile water. Store protected from light at 4°C.[5][8]
-
This compound Loading Solution: On the day of the experiment, prepare a fresh loading solution by diluting the this compound stock solution into a hypotonic buffer to the desired final concentration (typically 5-10 mM).[8]
-
Cell Washing: Gently wash the cell monolayer twice with an isotonic buffer to remove the culture medium.
-
This compound Loading: Add the this compound loading solution to each well and incubate for 15-30 minutes at 37°C.[1][8] The hypotonic condition facilitates the entry of this compound into the cells.
-
Post-Loading Wash: After incubation, gently wash the cells three times with an isotonic buffer to remove extracellular this compound.
-
Recovery: Add fresh isotonic buffer or cell culture medium to the wells and allow the cells to recover for at least 30 minutes at 37°C before starting the assay.
Protocol 2: Plate Reader-Based Chloride Efflux Assay
This protocol is designed to measure the activity of chloride channels, such as CFTR, by monitoring the change in this compound fluorescence upon stimulation.
Materials:
-
This compound-loaded cells in a 96-well plate (from Protocol 1)
-
Chloride-containing buffer (e.g., HBSS with 137 mM NaCl)
-
Chloride-free buffer (e.g., HBSS with NaCl replaced by NaNO₃)[6]
-
Channel activators (e.g., forskolin and IBMX for CFTR)
-
Channel inhibitors (optional, for validation)
-
Fluorescence plate reader
Procedure:
-
Baseline Measurement: Place the 96-well plate in a pre-warmed (37°C) fluorescence plate reader. Set the excitation wavelength to ~350 nm and the emission wavelength to ~445 nm.[2] Record the baseline fluorescence for several minutes.
-
Stimulation: Add channel activators (and/or inhibitors) to the appropriate wells. Continue to record the fluorescence.
-
Ion Exchange: After a period of stimulation, rapidly exchange the chloride-containing buffer with a pre-warmed chloride-free buffer (e.g., using an automated liquid handler or multichannel pipette). This creates a chloride gradient that drives Cl⁻ efflux through open channels.
-
Kinetic Measurement: Immediately following the buffer exchange, continue to record the fluorescence kinetically for 10-20 minutes. An increase in fluorescence indicates chloride efflux.
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of chloride efflux and thus to the activity of the chloride channels.
Data Presentation
The following tables provide typical concentration ranges and instrument settings for this compound-based assays.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Incubation Time | Temperature |
| This compound | 50 mM in H₂O | 5 - 10 mM | 15 - 30 min | 37°C |
| Forskolin | 10 mM in DMSO | 10 µM | 10 - 30 min | 37°C |
| IBMX | 100 mM in DMSO | 100 µM | 10 - 30 min | 37°C |
Table 2: Plate Reader Settings
| Parameter | Setting | Notes |
| Plate Type | 96-well, black, clear-bottom | Minimizes background fluorescence and allows for bottom reading.[9][10] |
| Excitation Wavelength | ~350 nm | Optimal for this compound excitation.[2] |
| Emission Wavelength | ~445 nm | Optimal for this compound emission.[2] |
| Read Mode | Kinetic | To measure the change in fluorescence over time.[11] |
| Temperature Control | 37°C | Maintain cell viability and physiological conditions.[11] |
| Gain Setting | Adjust to avoid saturation | Set the gain using a well with the expected highest fluorescence to prevent detector saturation.[12][13] |
| Shaking | Intermittent or before read | To ensure proper mixing of added reagents.[11] |
Data Analysis and Interpretation
The primary data output from the plate reader is a time course of fluorescence intensity. The rate of change in fluorescence (dF/dt) after the ion exchange is the key parameter for quantifying chloride channel activity. This can be determined by calculating the initial slope of the fluorescence curve after buffer exchange.
Data Normalization: To compare results across different wells and experiments, it is common to normalize the fluorescence data. A common method is to express the change in fluorescence relative to the initial baseline fluorescence (F/F₀).
Stern-Volmer Relationship: The relationship between this compound fluorescence (F) and the intracellular chloride concentration ([Cl⁻]ᵢ) can be described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Cl⁻]ᵢ
Where:
-
F₀ is the fluorescence in the absence of chloride.
-
F is the fluorescence at a given chloride concentration.
-
Kₛᵥ is the Stern-Volmer constant, which represents the quenching efficiency. The Kₛᵥ for this compound is reported to be around 118 M⁻¹ in aqueous solution and approximately 12 M⁻¹ inside cells.[6]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | - Inefficient this compound loading.- Incorrect plate reader settings (wavelengths, gain).[14]- Low cell number. | - Optimize loading time and this compound concentration.- Verify excitation/emission wavelengths and increase gain.[14]- Ensure confluent cell monolayer. |
| High Background Fluorescence | - Incomplete removal of extracellular this compound.- Autofluorescence from media components or plate material.[14] | - Increase the number and volume of post-loading washes.- Use phenol red-free media.- Use black-walled microplates.[9][10] |
| Signal Saturation | - Gain setting is too high.[12][14] | - Reduce the gain setting. Perform a gain adjustment on the well with the highest expected signal.[12][13] |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors during reagent addition or buffer exchange.- Uneven temperature across the plate. | - Ensure even cell distribution when seeding.- Use a multichannel pipette or automated liquid handler for additions.- Allow the plate to equilibrate to the reader's temperature before starting. |
| pH Sensitivity | - this compound fluorescence can be sensitive to pH in certain buffers.[15][16] | - Use a buffer system where this compound fluorescence is pH-insensitive in the physiological range or carefully control the pH throughout the experiment.[15] |
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound-based assays for the robust and reliable measurement of chloride channel activity in a high-throughput format.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Quantitative fluorescence measurement of chloride transport mechanisms in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Assessment of swelling-activated Cl- channels using the halide-sensitive fluorescent indicator 6-methoxy-N-(3-sulfopropyl)quinolinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. siue.edu [siue.edu]
- 9. selectscience.net [selectscience.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 15. Buffer-dependent pH sensitivity of the fluorescent chloride-indicator dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A sensitive new fluorescence assay for measuring proton transport across liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SPQ Fluorescence Signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent chloride indicator SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent dye used to measure the concentration of chloride ions ([Cl⁻]) in biological samples.[1][2][3] Its fluorescence is quenched upon collision with halide ions, particularly chloride.[1][4] This property allows for the determination of intracellular chloride concentrations and the study of chloride transport across cell membranes.[1][2][5]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation and emission wavelengths for this compound can vary slightly depending on the source, but they are generally in the ultraviolet and blue regions of the spectrum, respectively.
| Parameter | Wavelength Range |
| Excitation Maximum | 317-350 nm[2][4][6] |
| Emission Maximum | 443-451 nm[2][4][6] |
Q3: How does this compound work to measure chloride concentration?
This compound's fluorescence is decreased through a process called collisional quenching when it comes into contact with chloride ions.[1][4] The relationship between fluorescence intensity and chloride concentration is described by the Stern-Volmer equation:
F₀/F = 1 + Kₛᵥ[Cl⁻]
Where:
-
F₀ is the fluorescence intensity in the absence of chloride.
-
F is the fluorescence intensity in the presence of chloride.
-
Kₛᵥ is the Stern-Volmer constant, which reflects the sensitivity of this compound to chloride.[1]
-
[Cl⁻] is the chloride concentration.
By measuring the fluorescence intensity at different known chloride concentrations (calibration), a Stern-Volmer plot can be generated to determine unknown intracellular chloride concentrations.
Troubleshooting Guide for Low this compound Fluorescence Signal
A low or absent fluorescence signal is a common issue in experiments using this compound. This guide provides a systematic approach to identify and resolve the root cause of the problem.
Problem 1: Weak or No Fluorescence Signal After Loading
Possible Cause 1: Inefficient this compound Loading
-
Solution: this compound is membrane impermeant and requires a specific loading method.[4] The most common technique is hypotonic shock.[4] Ensure your loading protocol is optimized for your specific cell type.
-
Protocol: Refer to the detailed "this compound Cell Loading Protocol" below.
-
Tip: The optimal loading concentration of this compound is typically around 5 mM.[7]
-
Possible Cause 2: this compound Leakage from Cells
-
Solution: this compound is not covalently bound and can be actively transported out of cells by organic anion transporters.[4]
Possible Cause 3: Incorrect Instrument Settings
-
Solution: Verify that the excitation and emission wavelengths on your fluorescence microscope or plate reader are set correctly for this compound.
-
Excitation: ~320-350 nm
-
Emission: ~443-451 nm
-
Microscope Components: Ensure you are using the appropriate filter cubes and dichroic mirrors for these wavelengths.[8]
-
Possible Cause 4: Photobleaching
-
Solution: this compound, like many fluorophores, can be susceptible to photobleaching (light-induced signal degradation).
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that provides a detectable signal.[9][10]
-
Minimize Exposure Time: Limit the duration of light exposure during image acquisition.[9][10]
-
Use Antifade Reagents: If possible, use a mounting medium containing an antifade reagent for fixed-cell imaging.[10]
-
Problem 2: Signal is Present but Lower Than Expected
Possible Cause 1: High Intracellular Chloride Concentration
-
Explanation: A high basal intracellular chloride concentration will naturally quench the this compound signal.
-
Solution: This may be a true biological result. To confirm, you can perform a calibration experiment to determine the relationship between your measured fluorescence and the actual chloride concentration.
-
Protocol: See the "In Situ Calibration of this compound Fluorescence" protocol below.
-
Possible Cause 2: Environmental Factors Affecting Fluorescence
-
pH Sensitivity: this compound fluorescence can be sensitive to pH, and this sensitivity can be dependent on the buffer system used.[9][11]
-
Action: If you suspect pH changes are affecting your results, it is crucial to measure and control the intracellular pH or perform a calibration that accounts for pH effects.[9]
-
-
Presence of Other Quenchers: Besides chloride, other molecules like molecular oxygen can also quench this compound fluorescence.[1]
-
Action: Ensure your experimental buffers are properly degassed if oxygen quenching is a concern.
-
Possible Cause 3: Sample Preparation Artifacts
-
Explanation: Autofluorescence from cells or media components can interfere with the this compound signal, and contaminants on slides or coverslips can scatter light and reduce signal detection.[10]
-
Solution:
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 317 - 350 nm | [2][4][6][13] |
| Emission Wavelength (λem) | 443 - 451 nm | [2][4][6][13] |
| Molar Extinction Coefficient (ε) | 3,700 M⁻¹cm⁻¹ at 344 nm in H₂O | [1][4] |
| Typical Loading Concentration | 5 mM | [7] |
| Stern-Volmer Constant (Kₛᵥ) for Cl⁻ | ~12 - 16.2 M⁻¹ (intracellular) | [7][14] |
| ~118 M⁻¹ (in aqueous solution) | [14] |
Experimental Protocols
This compound Cell Loading Protocol (Hypotonic Shock Method)
This protocol is adapted from a method used for loading lymphocytes.[7] Optimization for other cell types may be required.
-
Prepare Loading Medium: Prepare a hypotonic medium by diluting your standard balanced salt solution (e.g., Hanks' Balanced Salt Solution) 1:1 with deionized water. Add this compound to a final concentration of 5 mM.
-
Cell Preparation: Harvest and wash your cells, resuspending them in the standard balanced salt solution at a concentration of 8–10 x 10⁶ cells/mL.
-
Loading: Pellet the cells and resuspend them in the pre-warmed (37°C) hypotonic loading medium.
-
Incubation: Incubate the cells for 15 minutes at 37°C.
-
Washing: Pellet the loaded cells and wash them twice with the standard isotonic balanced salt solution to remove extracellular this compound.
-
Resuspension: Resuspend the cells in the appropriate medium for your experiment.
In Situ Calibration of this compound Fluorescence
This protocol allows for the determination of the Stern-Volmer constant within the intracellular environment.[7][15]
-
Prepare Calibration Buffers: Prepare a series of high-potassium (high-K⁺) calibration buffers with varying chloride concentrations (e.g., 0, 20, 40, 80, 120 mM). To maintain osmolarity, replace chloride with a non-quenching anion like nitrate (NO₃⁻) or gluconate.[14][15]
-
Load Cells with this compound: Load your cells with this compound using the protocol described above.
-
Equilibrate Ion Concentrations: To equilibrate the intracellular and extracellular ion concentrations, treat the this compound-loaded cells with a combination of ionophores:
-
Measure Fluorescence: Incubate the cells in each calibration buffer containing the ionophores and measure the fluorescence intensity (F) using the appropriate excitation and emission wavelengths. Also, measure the fluorescence intensity in the 0 mM chloride buffer to obtain F₀.
-
Generate Stern-Volmer Plot: Plot F₀/F against the corresponding chloride concentration. The slope of the resulting linear fit will be your intracellular Stern-Volmer constant (Kₛᵥ).
Visualizations
This compound Experimental Workflow
Caption: Workflow for measuring intracellular chloride using this compound.
Chloride Transport in Cystic Fibrosis
Caption: Role of CFTR in chloride transport and its effect on this compound signal.
References
- 1. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 2. caymanchem.com [caymanchem.com]
- 3. A sensitive new fluorescence assay for measuring proton transport across liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Quantitative fluorescence measurement of chloride transport mechanisms in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrum [this compound (6-Methoxy-N-(3-sulfopropyl)quinolinium)] | AAT Bioquest [aatbio.com]
- 7. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method to identify and minimize artifacts induced by fluorescent impurities in single-molecule localization microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buffer-dependent pH sensitivity of the fluorescent chloride-indicator dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Method to identify and minimize artifacts induced by fluorescent impurities in single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
how to reduce SPQ photobleaching
Welcome to the technical support center for the fluorescent chloride indicator, SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Troubleshooting Guides
This section addresses common issues encountered during this compound-based experiments.
Issue 1: Rapid Photobleaching or Fading of this compound Fluorescence Signal
Question: My this compound signal is fading too quickly during imaging. How can I reduce photobleaching?
Answer:
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. Several strategies can be employed to minimize this compound photobleaching and preserve your fluorescent signal.
Recommended Solutions:
-
Reduce Excitation Light Intensity and Duration: This is the most direct way to decrease photobleaching.
-
Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.
-
Minimize the duration of exposure by using the shortest possible acquisition times.
-
Avoid continuous illumination. Use intermittent imaging to capture data only at essential time points.
-
When locating and focusing on the sample, use transmitted light or a lower magnification objective to find the region of interest before switching to fluorescence imaging at higher magnification.
-
-
Utilize Antifade Reagents: These chemical compounds are added to the imaging medium to reduce photobleaching, primarily by scavenging reactive oxygen species that are major contributors to fluorophore degradation.
Antifade Reagent Common Working Concentration Advantages Disadvantages ProLong™ Live Antifade Reagent Dilute 1:50 to 1:100 in imaging medium Specifically designed for live-cell imaging; low toxicity. May require a 15-120 minute incubation period for optimal performance. n-Propyl gallate (NPG) 1-2% (w/v) Can be used in live cells; low toxicity. Can be difficult to dissolve; may have anti-apoptotic effects. 1,4-diazabicyclo[2.2.2]octane (DABCO) 1-2.5% (w/v) Less toxic than PPD; suitable for live-cell imaging. Less effective than PPD; may have anti-apoptotic properties. p-Phenylenediamine (PPD) 0.1-1% (w/v) Highly effective antifade agent. Can be toxic to cells; may react with certain other dyes. Not generally recommended for live-cell imaging. Note: The effectiveness of antifade reagents can be fluorophore-dependent. It is recommended to empirically test and optimize the concentration for your specific experimental conditions.
-
Optimize Imaging Medium:
-
Ensure the imaging medium has a physiological pH, as significant deviations can affect this compound fluorescence.
-
For live-cell imaging, use a medium that supports cell health throughout the experiment, such as FluoroBrite™ DMEM.
-
Issue 2: Low or No this compound Fluorescence Signal
Question: I am not seeing a strong fluorescent signal after loading my cells with this compound. What could be the problem?
Answer:
A weak or absent this compound signal can stem from several factors, from inefficient loading to issues with the imaging setup.
Recommended Solutions:
-
Verify Loading Efficiency: this compound is a membrane-impermeant dye and requires a method to introduce it into the cytoplasm.
-
Hypotonic Shock Loading: This is a common method for this compound. Ensure the hypotonic buffer is correctly prepared and the incubation time is optimized for your cell type. Over-incubation can lead to cell lysis, while insufficient time will result in poor loading.
-
Cell Viability: Check cell viability after loading. A high percentage of dead or dying cells will not retain the dye.
-
-
Check Imaging Settings:
-
Excitation and Emission Wavelengths: Ensure your microscope's filter set is appropriate for this compound. The excitation maximum is around 344 nm and the emission maximum is around 443 nm.[1]
-
Detector Sensitivity: Increase the gain or sensitivity of your detector (e.g., PMT or camera).
-
-
Chloride Concentration: Remember that this compound fluorescence is quenched by chloride ions.[2] If the intracellular chloride concentration is very high, the basal fluorescence will be low. To confirm that the dye is present and active, you can perfuse the cells with a low-chloride or chloride-free buffer and look for an increase in fluorescence.
Issue 3: High Background Fluorescence
Question: I am observing high background fluorescence, which is obscuring my signal. How can I reduce it?
Answer:
High background can be caused by unbound extracellular dye or autofluorescence from the sample or medium.
Recommended Solutions:
-
Thorough Washing: After loading, wash the cells thoroughly with your imaging buffer to remove any extracellular this compound.
-
Use Phenol Red-Free Medium: Phenol red in cell culture medium is fluorescent and can contribute significantly to background. Use a phenol red-free imaging medium.
-
Background Correction: In your image analysis software, you can subtract the background fluorescence from a region of interest that does not contain cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound fluorescence quenching by chloride?
A1: this compound fluorescence is quenched by chloride ions through a process of collisional quenching. When a chloride ion collides with an excited this compound molecule, it promotes the non-radiative decay of the fluorophore back to its ground state, thus reducing the emission of photons (fluorescence). This relationship is described by the Stern-Volmer equation.[2]
Q2: How do I perform a calibration of the intracellular this compound signal to determine absolute chloride concentrations?
A2: To calibrate the this compound signal, you need to equilibrate the intracellular and extracellular chloride concentrations. This is typically achieved by using a combination of ionophores, such as nigericin (a K+/H+ antiporter) and tributyltin (a Cl-/OH- antiporter), in buffers with known chloride concentrations. By measuring the fluorescence intensity at several known chloride concentrations, you can generate a calibration curve (a Stern-Volmer plot) that relates fluorescence to chloride concentration.[3]
Q3: Can this compound be used for studying signaling pathways?
A3: Yes, this compound is a valuable tool for studying signaling pathways that involve changes in intracellular chloride concentration. A primary example is the study of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Activation of CFTR by signaling molecules like cAMP leads to an efflux of chloride, which can be detected as an increase in this compound fluorescence.
Experimental Protocols
Protocol 1: Loading this compound into Live Cells using Hypotonic Shock
-
Prepare Solutions:
-
Hypotonic Loading Buffer: Dilute your standard isotonic imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS) 1:1 with deionized water. Add this compound to a final concentration of 5-10 mM.
-
Isotonic Imaging Buffer: Your standard imaging buffer (e.g., HBSS) without this compound.
-
-
Cell Preparation: Grow cells to a suitable confluency on coverslips or in imaging dishes.
-
Loading Procedure:
-
Wash the cells twice with isotonic imaging buffer.
-
Remove the isotonic buffer and add the hypotonic loading buffer containing this compound.
-
Incubate at 37°C for 5-15 minutes. The optimal time will vary depending on the cell type and should be determined empirically.
-
Remove the hypotonic loading buffer.
-
Wash the cells three times with isotonic imaging buffer to remove extracellular this compound.
-
-
Recovery: Incubate the cells in isotonic imaging buffer for at least 15-30 minutes at 37°C to allow them to recover from the hypotonic shock before imaging.
Protocol 2: Using Antifade Reagents in Live-Cell Imaging with this compound
-
Prepare Antifade Imaging Medium: Dilute your chosen antifade reagent (e.g., ProLong™ Live Antifade Reagent at 1:100) into your phenol red-free imaging medium.
-
Cell Preparation: Load cells with this compound as described in Protocol 1.
-
Incubation: After the post-loading recovery period, replace the imaging buffer with the prepared antifade imaging medium.
-
Equilibration: Incubate the cells with the antifade imaging medium for 15-30 minutes at 37°C before starting your imaging experiment. For some reagents, a longer incubation may be recommended.
-
Imaging: Proceed with your fluorescence imaging experiment, keeping in mind the general principles of minimizing light exposure.
Visualizations
Caption: Troubleshooting workflow for this compound photobleaching.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 3. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
SPQ dye leakage from cells and how to prevent it.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address SPQ dye leakage from cells during experiments.
Troubleshooting Guide
Issue: Rapid decrease in intracellular this compound fluorescence intensity, independent of chloride concentration changes.
This is a classic sign of dye leakage, where the this compound dye is actively transported out of the cell.
Possible Causes and Solutions:
| Possible Cause | Identification | Solution |
| Active Efflux by Organic Anion Transporters (OATs) | Gradual but steady decrease in fluorescence over time. The rate may vary between cell types.[1] | Use of OAT Inhibitors: Incorporate probenecid, a known OAT inhibitor, into your experimental buffer. A final concentration of 1-2.5 mM is generally effective.[2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type. |
| High Temperature | Increased rate of fluorescence decay at higher temperatures (e.g., 37°C) compared to room temperature. | Temperature Reduction: Lowering the experimental temperature can slow down the activity of membrane transporters.[1][2] Performing experiments at room temperature, if compatible with the biological process being studied, can significantly reduce dye leakage. |
| Suboptimal Dye Loading | Low initial fluorescence signal and/or rapid initial loss of fluorescence. | Optimize Loading Protocol: The hypotonic shock method is commonly used for this compound loading.[1] Ensure the hypotonic buffer composition and incubation time are optimized for your cell type to maximize dye entry without compromising cell viability. |
| Cell Health | Irregular cell morphology, blebbing, or poor adherence. | Ensure Healthy Cell Cultures: Use cells from a healthy, sub-confluent culture. Stressed or unhealthy cells may have compromised membrane integrity, leading to increased dye leakage. |
Frequently Asked Questions (FAQs)
Q1: What is this compound dye and what is its primary application?
This compound (6-methoxy-N-(3-sulfopropyl)quinolinium) is a fluorescent dye used to measure intracellular chloride (Cl⁻) concentration.[3] Its fluorescence is quenched by chloride ions through a collisional mechanism, meaning that as the intracellular chloride concentration increases, the fluorescence intensity of this compound decreases.[1]
Q2: How does this compound dye enter the cells?
This compound is a membrane-impermeant molecule.[1] Therefore, it needs to be loaded into cells using methods that transiently increase membrane permeability, such as hypotonic shock.[1]
Q3: What is the primary mechanism of this compound dye leakage from cells?
The primary mechanism of this compound dye leakage is active transport out of the cell by organic anion transporters (OATs).[1] These transporters are present in the cell membrane and can recognize and extrude various organic anions, including fluorescent dyes like this compound.
Q4: How can I prevent this compound dye leakage?
The most effective method to prevent this compound dye leakage is to use an inhibitor of organic anion transporters, such as probenecid.[1][2] Additionally, reducing the experimental temperature can slow down the rate of transport and thus reduce leakage.[1][2]
Q5: What is the recommended concentration of probenecid to use?
A concentration range of 1-2.5 mM probenecid in the experimental buffer is commonly used to inhibit OATs and reduce dye leakage.[2] However, the optimal concentration may be cell-type dependent, so a dose-response experiment is recommended.
Q6: Are there any side effects of using probenecid?
Yes, probenecid is a biologically active compound and can inhibit the transport of other organic anions, which may affect cellular physiology.[2] It is crucial to run appropriate controls (e.g., cells treated with probenecid alone) to ensure that it does not interfere with the biological process you are studying.[2]
Q7: How does temperature affect this compound dye leakage?
The rate of dye efflux through organic anion transporters increases with temperature.[1] Therefore, performing experiments at a lower temperature (e.g., room temperature instead of 37°C) can help to reduce the rate of this compound dye leakage.
Experimental Protocols
Protocol 1: Standard this compound Dye Loading using Hypotonic Shock
This protocol is a general guideline for loading cells with this compound. Optimization may be required for different cell types.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Prepare Hypotonic Buffer: Prepare a hypotonic buffer containing 5 mM this compound. The exact composition of the buffer should be optimized for your cell type, but a common starting point is a 1:1 dilution of your regular cell culture medium with sterile water.
-
Loading:
-
Aspirate the normal culture medium from the cells.
-
Gently add the hypotonic this compound-containing buffer to the cells.
-
Incubate for a specific period (e.g., 10-15 minutes) at 37°C. The optimal incubation time needs to be determined empirically.
-
-
Restore Isotonicity:
-
Aspirate the hypotonic buffer.
-
Wash the cells 2-3 times with an isotonic buffer (e.g., Hanks' Balanced Salt Solution or a physiological saline solution) to remove extracellular dye.
-
-
Imaging: The cells are now loaded with this compound and ready for fluorescence imaging.
Protocol 2: Enhanced Protocol to Minimize this compound Dye Leakage
This protocol incorporates the use of probenecid and temperature control to maximize dye retention.
-
Prepare Probenecid Stock Solution: Prepare a 100-250 mM stock solution of probenecid in 1 M NaOH. Adjust the pH to ~7.4 with HCl.
-
Prepare Loading and Experimental Buffers with Probenecid:
-
Prepare the hypotonic loading buffer (as in Protocol 1, Step 2) and the isotonic experimental/imaging buffer.
-
Add probenecid from the stock solution to both buffers to a final concentration of 1-2.5 mM.
-
-
Cell Loading: Follow the steps for this compound loading as described in Protocol 1, but use the probenecid-containing hypotonic buffer.
-
Washing: Wash the cells 2-3 times with the probenecid-containing isotonic buffer.
-
Incubation: Incubate the cells for an additional 15-30 minutes in the probenecid-containing isotonic buffer to ensure complete removal of extracellular dye and stabilization of intracellular dye concentration.
-
Imaging: Perform fluorescence imaging using the probenecid-containing isotonic buffer. If possible, conduct the imaging at room temperature to further reduce leakage.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound dye and its leakage prevention. Note: Specific values for leakage rates are often cell-type and condition-dependent and are not widely reported in a standardized format. The effectiveness of probenecid is indicated by the significant reduction in dye efflux.
| Parameter | Value | Notes |
| This compound Excitation Maximum (λex) | ~344 nm | In aqueous solution. |
| This compound Emission Maximum (λem) | ~443 nm | In aqueous solution. |
| Probenecid Working Concentration | 1 - 2.5 mM | Effective range for inhibiting organic anion transporters.[2] |
| Effect of Probenecid on Dye Efflux | Significantly reduces | The degree of reduction is cell-type dependent. |
| Effect of Temperature on Dye Efflux | Efflux rate increases with temperature | Lowering temperature reduces the rate of transport.[1] |
Visualizations
Signaling Pathway: this compound Dye Efflux via Organic Anion Transporters (OATs)
Caption: this compound dye efflux from the cell is mediated by Organic Anion Transporters (OATs).
Experimental Workflow: Minimizing this compound Dye Leakage
Caption: A streamlined workflow for this compound dye experiments to minimize leakage.
Logical Relationship: Troubleshooting this compound Dye Leakage
Caption: A decision tree for troubleshooting common causes of this compound dye leakage.
References
Technical Support Center: Optimizing Ion-Exchange Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the loading concentration and time for SP and Q Sepharose resins, common strong cation and anion exchangers, respectively.
Frequently Asked Questions (FAQs)
Q1: What is the ideal protein loading concentration for SP or Q Sepharose columns?
A1: The ideal loading concentration is protein-dependent and is influenced by the protein's stability and the ionic strength of the sample buffer. While higher concentrations can reduce loading times, they also risk protein aggregation and precipitation on the column, which can cause high backpressure and reduce binding efficiency. It is crucial to determine the maximum soluble and stable concentration of your target protein in the loading buffer before optimizing other parameters.
Q2: How does the loading time or flow rate affect protein binding?
A2: The time the protein solution is in contact with the resin is known as the residence time, and it is critical for efficient binding. This is inversely related to the flow rate. Slower flow rates (longer residence times) generally lead to higher binding capacity as they allow more time for the protein molecules to diffuse into the pores of the resin and bind to the charged groups. However, very long loading times can increase the risk of protein degradation or loss of activity. An optimal balance is typically found by determining the dynamic binding capacity (DBC) at different flow rates.
Q3: What is Dynamic Binding Capacity (DBC) and why is it important for optimizing loading?
A3: Dynamic Binding Capacity (DBC) is the amount of target protein that binds to a chromatography resin under specific flow conditions before significant breakthrough of the protein occurs. It is a more realistic measure of a resin's performance in a practical setting than the static binding capacity. Determining the DBC at about 10% breakthrough (DBC10%) is a standard method for optimizing loading conditions, as it helps you determine the maximum amount of protein you can load at a given flow rate without significant loss of your target molecule in the flow-through.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Binding of Target Protein | Incorrect Buffer pH: The pH of the loading buffer may not be optimal for protein binding. For cation exchange (SP Sepharose), the pH should be at least 0.5-1 unit below the protein's isoelectric point (pI). For anion exchange (Q Sepharose), the pH should be 0.5-1 unit above the pI. | Verify the pI of your target protein. Adjust the pH of your sample and equilibration buffers accordingly. Perform a pH scouting experiment to find the optimal binding pH. |
| High Ionic Strength of Sample: The conductivity of the loading sample is too high, preventing the protein from binding to the resin. This is a common issue when samples are diluted or exchanged from a high-salt elution step. | Desalt or diafilter your sample into the low-conductivity equilibration buffer before loading. Measure the conductivity of your sample to ensure it is at or below the level of the equilibration buffer. | |
| High Backpressure During Loading | Protein Precipitation/Aggregation: The loading concentration of the protein is too high, causing it to precipitate on the column frit or within the resin bed. This can be exacerbated by the low ionic strength of the loading buffer. | Reduce the protein concentration in the loading sample. Consider adding stabilizing excipients (e.g., arginine, low concentrations of non-ionic detergents) to the loading buffer. Filter your sample through a 0.22 µm filter immediately before loading. |
| Clogged Column Frit: Particulates from the sample or precipitated protein have blocked the column inlet. | Ensure the sample is fully clarified by centrifugation and filtration before loading. If backpressure is already high, try reversing the flow at a low rate with equilibration buffer to dislodge particulates from the top frit. | |
| Target Protein is in the Flow-through (Breakthrough) | Exceeded Dynamic Binding Capacity (DBC): The amount of protein loaded has surpassed the binding capacity of the column at the given flow rate. | Reduce the total amount of protein loaded onto the column. Optimize the loading conditions by performing a DBC study to determine the maximum loading capacity at your desired flow rate. |
| Flow Rate is Too High: The residence time is too short for efficient binding of the target protein. | Decrease the loading flow rate to increase the residence time. A typical starting point for residence time is 3-5 minutes. |
Optimization Data for SP & Q Sepharose
The optimal loading conditions are highly dependent on the specific protein and the resin being used. The following table provides typical starting ranges for optimization experiments.
| Parameter | SP Sepharose (Cation Exchange) | Q Sepharose (Anion Exchange) | Key Consideration |
| Recommended Resin | SP Sepharose Fast Flow, SP Sepharose XL | Q Sepharose Fast Flow, Q Sepharose XL | "Fast Flow" resins are suitable for general purpose use, while "XL" resins have a higher binding capacity. |
| Binding pH Range | pH 3 - 10 | pH 2 - 12 | For optimal binding, operate at least 0.5-1 pH unit away from the protein's pI. |
| Typical Loading Buffer Conductivity | 2-5 mS/cm | 2-5 mS/cm | Must be low enough to facilitate strong ionic interactions. |
| Typical Loading Flow Rate | 100-300 cm/hr | 100-300 cm/hr | Corresponds to a residence time of approximately 2-6 minutes in a standard packed bed. |
| Typical Dynamic Binding Capacity | 50-120 mg/mL resin | 50-120 mg/mL resin | Highly dependent on the target protein, flow rate, and buffer conditions. |
Experimental Protocol: Determining Dynamic Binding Capacity (DBC)
This protocol outlines the steps to determine the DBC of a target protein on an ion-exchange column.
1. Materials:
- Chromatography system (e.g., ÄKTA)
- Packed column with SP or Q Sepharose resin
- Equilibration Buffer: Low ionic strength buffer at the optimal pH for binding (e.g., 20 mM Phosphate buffer, pH 7.0).
- Elution Buffer: High ionic strength buffer (e.g., Equilibration Buffer + 1 M NaCl).
- Wash Buffer: Equilibration Buffer.
- Sample: Purified or partially purified target protein in Equilibration Buffer at a known concentration.
2. Methodology:
- Equilibrate the Column: Pump at least 5 column volumes (CVs) of Equilibration Buffer through the column until the UV and conductivity signals are stable.
- Prepare the Sample: Ensure the protein sample is in the Equilibration Buffer and filtered through a 0.22 µm filter. The concentration should be accurately known.
- Load the Sample: Load the protein sample onto the column at a constant, predetermined flow rate (e.g., 150 cm/hr). Continuously monitor the UV absorbance (at 280 nm) of the column outlet.
- Monitor Breakthrough: As the column becomes saturated, the unbound protein will start to "break through" and appear in the flow-through, causing the UV signal to rise.
- Stop Loading: Continue loading until the UV signal reaches a specific percentage of the initial sample's absorbance, typically 10% (for DBC10%) or 50%.
- Wash the Column: Wash the column with at least 5 CVs of Wash Buffer until the UV signal returns to baseline.
- Elute the Protein: Elute the bound protein using a step gradient of 100% Elution Buffer.
- Calculate DBC: The DBC is calculated using the following formula: DBC (mg/mL) = (V_breakthrough - V_dead) * C_sample / V_column Where:
- V_breakthrough is the volume loaded when the UV absorbance reaches 10% of the maximum.
- V_dead is the dead volume of the system.
- C_sample is the concentration of the target protein in the sample (mg/mL).
- V_column is the volume of the packed resin bed (mL).
Workflow and Pathway Diagrams
Caption: Workflow for optimizing loading conditions using Dynamic Binding Capacity (DBC).
Caption: Decision tree for troubleshooting low protein binding on ion-exchange columns.
Technical Support Center: Minimizing Background Fluorescence in SPQ Imaging
Welcome to the technical support center for SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize background fluorescence and obtain high-quality data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a water-soluble fluorescent dye used to measure the concentration of intracellular chloride ions (Cl⁻).[1] Its fluorescence is quenched upon collision with chloride ions, meaning the fluorescence intensity is inversely proportional to the chloride concentration.[1] It is widely used in studies of ion channel function, cell volume regulation, and other physiological processes involving chloride transport.[2]
Q2: What are the common sources of high background fluorescence in this compound imaging?
A2: High background fluorescence in this compound imaging can originate from several sources, significantly impacting the signal-to-noise ratio and the accuracy of your measurements. The primary culprits include:
-
Autofluorescence: Biological samples naturally contain endogenous fluorophores, such as NADH, FAD, and riboflavins, that emit light when excited, particularly in the UV and blue regions of the spectrum where this compound is excited.[3]
-
Unbound this compound: Incomplete removal of extracellular this compound dye after the loading step is a major contributor to high background.[4]
-
Imaging Medium: Standard cell culture media often contain components that are inherently fluorescent. Phenol red, a common pH indicator, is a significant source of background fluorescence.[5][6]
-
Plasticware: Plastic-bottom dishes and flasks can exhibit significant autofluorescence.[4]
-
Photobleaching of Signal: While not a direct source of background, the photobleaching (fading) of the specific this compound signal can decrease the signal-to-noise ratio, making the background appear more prominent.[7]
Q3: How can I check for autofluorescence in my samples?
A3: To determine the contribution of autofluorescence to your background signal, you should prepare an unstained control sample.[3] This sample should be treated identically to your experimental samples, including fixation (if applicable) and mounting, but without the addition of the this compound dye.[3] If you observe significant fluorescence in this control when using the same imaging settings, autofluorescence is a key issue to address.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound imaging, with a focus on reducing background fluorescence.
Problem 1: High and Diffuse Background Across the Entire Image
This is often due to unbound extracellular this compound or fluorescent components in the imaging medium.
| Troubleshooting Step | Detailed Protocol / Recommendation | Expected Outcome |
| Optimize Washing Procedure | After loading the cells with this compound, perform thorough washing steps to remove any unbound dye. A recommended procedure is to wash the cells 3-4 times with a pre-warmed, optically clear buffered saline solution (e.g., HBSS or PBS) or a phenol red-free imaging medium (e.g., FluoroBrite™ DMEM).[4][5] For each wash, gently aspirate the medium, add fresh wash buffer, and incubate for at least 5 minutes before the next wash. | Significant reduction in diffuse background fluorescence, improving the contrast between the cells and the background. |
| Switch to a Low-Fluorescence Imaging Medium | Standard cell culture media containing phenol red and certain vitamins can contribute significantly to background fluorescence.[5][8] For the final imaging step, replace the standard medium with a phenol red-free and vitamin-optimized medium like Gibco™ FluoroBrite™ DMEM.[5] | A darker background, leading to an improved signal-to-noise ratio. |
| Use Glass-Bottom Imaging Dishes | Standard plastic-bottom cell culture dishes can be highly autofluorescent.[4] For imaging, plate your cells on glass-bottom dishes or coverslips specifically designed for microscopy. | Reduced background originating from the imaging vessel itself. |
Problem 2: High Background Signal Originating from the Cells (Autofluorescence)
Cellular autofluorescence can be a significant challenge, especially with UV-excitable dyes like this compound.
| Troubleshooting Step | Detailed Protocol / Recommendation | Expected Outcome |
| Optimize this compound Concentration | Using an excessively high concentration of this compound can lead to non-specific binding and increased intracellular background. Perform a concentration titration to find the lowest possible this compound concentration that still provides a robust signal.[4] | An improved signal-to-noise ratio by minimizing non-specific intracellular fluorescence. |
| Employ Background Subtraction | Most imaging software allows for computational background correction. Select a region of interest (ROI) in your image that is close to your cells but contains no cells.[9] Measure the average fluorescence intensity of this background ROI and subtract this value from the entire image.[9] | A computationally corrected image with a lower and more uniform background, allowing for more accurate quantification of the specific this compound signal. |
| Intentional Photobleaching of Autofluorescence | Before loading with this compound, you can intentionally photobleach the endogenous autofluorescence. Expose the unstained cells to high-intensity excitation light until the autofluorescence signal diminishes.[10] Then, proceed with the this compound loading protocol. Caution: This method should be used carefully to avoid phototoxicity. | Reduced contribution of cellular autofluorescence to the total background signal. |
Problem 3: Signal Fades Quickly, Making Background More Prominent
Rapid photobleaching of the this compound signal can reduce the signal-to-noise ratio over time.
| Troubleshooting Step | Detailed Protocol / Recommendation | Expected Outcome |
| Minimize Excitation Light Exposure | Reduce the intensity of the excitation light to the lowest level that still provides a detectable signal.[11] Use neutral density filters if available.[11] Also, minimize the exposure time for each image acquisition.[11] | Slower rate of photobleaching, allowing for longer imaging periods and more stable signal intensity relative to the background. |
| Use an Antifade Reagent for Live Cells | For live-cell imaging, you can add a compatible antifade reagent to your imaging medium. Products like ProLong™ Live Antifade Reagent can help to reduce the rate of photobleaching.[5][12] | Increased photostability of the this compound signal, leading to a better signal-to-noise ratio during time-lapse experiments. |
Experimental Protocols
Protocol 1: this compound Loading and Washing for Minimizing Background
This protocol provides a general guideline for loading this compound into cultured cells while minimizing background fluorescence.
-
Cell Preparation: Plate cells on glass-bottom imaging dishes to reach the desired confluency for the experiment.
-
This compound Loading:
-
Prepare a stock solution of this compound in water or DMSO.
-
Dilute the this compound stock solution in a hypotonic buffer to the final desired concentration (typically in the range of 5-10 mM, but this should be optimized for your cell type).
-
Aspirate the culture medium from the cells and gently wash once with a balanced salt solution (e.g., HBSS).
-
Incubate the cells with the this compound loading solution. The incubation time will vary depending on the cell type (e.g., 30 minutes at 37°C), and should be optimized.[2] Protect the cells from light during this step.
-
-
Washing:
-
Imaging:
-
After the final wash, add fresh phenol red-free imaging medium.
-
Proceed with imaging using the appropriate filter set for this compound (Excitation/Emission: ~344/443 nm).[1]
-
Visualizations
Experimental Workflow for Minimizing Background Fluorescence
Caption: Workflow for this compound imaging with steps to minimize background fluorescence.
Logical Decision Tree for Troubleshooting High Background
Caption: Decision tree for troubleshooting high background in this compound imaging.
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Anti-Fading Media for Live Cell GFP Imaging | PLOS One [journals.plos.org]
- 9. Analysis and Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. microscopyfocus.com [microscopyfocus.com]
- 11. biocompare.com [biocompare.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio with SPQ
Welcome to the technical support center for SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium), a fluorescent indicator for measuring intracellular chloride concentration. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their experiments with this compound.
Understanding this compound and Signal-to-Noise Ratio
This compound is a water-soluble fluorescent dye whose fluorescence is quenched upon collision with chloride ions (Cl⁻).[1][2] This property allows for the quantification of intracellular chloride concentration by measuring the decrease in fluorescence intensity. A high signal-to-noise ratio (SNR) is crucial for accurate and reproducible measurements. The "signal" is the fluorescence from this compound that is specifically quenched by intracellular chloride, while "noise" can originate from various sources, including background fluorescence from cells and media, autofluorescence, and instrument noise.[3][4]
Troubleshooting Guide
This section addresses common issues encountered during this compound-based experiments and provides solutions to enhance your signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| Low Fluorescence Signal | Insufficient this compound loading: The concentration of this compound inside the cells is too low to generate a strong signal. | Optimize the loading protocol. Hypotonic shock is a common method for loading this compound into cells.[2][5] Experiment with different incubation times (e.g., 15 minutes) and this compound concentrations (e.g., 5 mM) to find the optimal conditions for your cell type.[6] |
| This compound leakage: this compound is not covalently bound and can be actively transported out of the cell, leading to signal loss over time.[2] | Perform experiments within a shorter timeframe after loading (e.g., 1-2 hours).[2] Consider using an organic anion transporter inhibitor, such as probenecid, to reduce the rate of this compound efflux.[2] Keep the cells at a lower temperature during imaging, if the experimental design allows, as efflux can be temperature-dependent.[2] | |
| Photobleaching: The high-intensity excitation light can irreversibly damage the this compound fluorophore, causing the signal to fade.[7][8] | Reduce the intensity and duration of light exposure. Use neutral density filters to decrease the excitation light intensity.[7][9] Minimize the exposure time of the sample to the excitation light by only illuminating when acquiring data.[7][10] Consider using antifade mounting media if working with fixed cells.[9] | |
| High Background Fluorescence | Autofluorescence: Cells and culture media naturally fluoresce, which can obscure the this compound signal.[3][11] | Measure the autofluorescence of an unlabeled sample and subtract it from the this compound signal. Use a culture medium with low background fluorescence, such as a phenol red-free medium. |
| Nonspecific binding of this compound: The dye may bind to extracellular components or the culture dish. | Wash the cells thoroughly with a chloride-free buffer after loading to remove any extracellular this compound. | |
| Instrument noise: The detector and electronics of the microscope can introduce noise. | Optimize the microscope and camera settings. Use a high-quality, cooled camera to reduce thermal noise. Increase the signal by using an objective with a high numerical aperture (N.A.) to collect more light.[12] | |
| Inconsistent or Non-reproducible Results | Variable this compound loading efficiency: Different cell populations or even individual cells may take up the dye at different rates. | Standardize the cell loading protocol meticulously. Ensure consistent cell density and passage number. Analyze a large population of cells to obtain statistically significant data. |
| Different intracellular quenching environment: The quenching efficiency of this compound can be affected by intracellular components other than chloride, such as organic anions and proteins.[13][14] The Stern-Volmer constant (KSV) for chloride can be significantly lower inside cells compared to in aqueous solution.[15] | Calibrate the this compound signal intracellularly for each cell type and experimental condition. This is crucial for converting fluorescence intensity to absolute chloride concentrations.[5] | |
| pH sensitivity: The fluorescence of this compound can be sensitive to pH in some buffer systems.[5] | Maintain a stable and physiological pH throughout the experiment. Use a well-buffered imaging medium. |
Frequently Asked Questions (FAQs)
Q1: How does this compound work to measure chloride concentration?
A1: this compound's fluorescence is dynamically quenched by chloride ions through a collisional mechanism.[1][2] When a chloride ion collides with an excited this compound molecule, it promotes a non-radiative return to the ground state, thus decreasing the fluorescence intensity. The relationship between fluorescence intensity and chloride concentration can be described by the Stern-Volmer equation.[1][6]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: this compound has excitation maxima at approximately 320 nm and 350 nm, and an emission maximum around 445 nm.[16]
Q3: How do I load this compound into my cells?
A3: A common method is transient hypotonic shock.[2][5] This involves incubating the cells in a hypotonic medium containing this compound, which facilitates the entry of the dye into the cells. The exact conditions (this compound concentration, duration of incubation) should be optimized for your specific cell type.[6]
Q4: Why is intracellular calibration of this compound necessary?
A4: The quenching of this compound fluorescence can be influenced by the intracellular environment, including viscosity and the presence of other quenching molecules like proteins and organic anions.[13][14] This results in a different Stern-Volmer constant (KSV) inside the cell compared to a simple aqueous solution.[15] Therefore, to accurately determine the intracellular chloride concentration, an in-situ calibration is essential. This is often achieved by using ionophores like nigericin and tributyltin to equilibrate intracellular and extracellular chloride concentrations.[5][6]
Q5: How can I minimize photobleaching during my experiment?
A5: To minimize photobleaching, you should reduce the exposure of your sample to the excitation light. This can be achieved by using the lowest possible light intensity that still provides a detectable signal, minimizing the duration of exposure, and using appropriate filters.[7][9][10] When not actively acquiring images, block the excitation light path.
Q6: What are some common artifacts to be aware of in this compound imaging?
A6: Besides photobleaching and high background, be mindful of motion artifacts if you are performing live-cell imaging.[17] Patient or sample motion can blur the image and lead to inaccurate measurements. Also, uneven loading of the dye can lead to heterogeneous fluorescence intensity across the cell population that is not related to chloride concentration differences.
Experimental Protocols
Key Experiment: Intracellular Calibration of this compound
This protocol describes a general method for calibrating the this compound signal within cells to determine the intracellular chloride concentration.
Materials:
-
Cells loaded with this compound
-
Calibration buffers with varying known concentrations of Cl⁻ (e.g., 0 mM, 20 mM, 40 mM, 80 mM, 120 mM), with the ionic strength kept constant by replacing Cl⁻ with an anion that does not quench this compound, such as nitrate (NO₃⁻).
-
High potassium (K⁺) concentration in the calibration buffers to clamp the membrane potential.
-
Ionophores: Nigericin (a K⁺/H⁺ antiporter) and Tributyltin (a Cl⁻/OH⁻ antiporter).[5][6]
Procedure:
-
Load the cells with this compound using your optimized protocol.
-
Wash the cells to remove extracellular this compound.
-
Perfuse the cells with the first calibration buffer (e.g., 0 mM Cl⁻) containing the ionophores (e.g., 10 µM nigericin and 10 µM tributyltin).
-
Allow the intracellular and extracellular ion concentrations to equilibrate.
-
Measure the fluorescence intensity (F). The fluorescence in the absence of the quencher (Cl⁻) is designated as F₀.
-
Sequentially perfuse the cells with the other calibration buffers containing increasing concentrations of Cl⁻ and the ionophores.
-
Measure the fluorescence intensity (F) for each Cl⁻ concentration.
-
Plot the ratio of F₀/F against the corresponding Cl⁻ concentration ([Cl⁻]).
-
Perform a linear regression on the data. According to the Stern-Volmer equation (F₀/F = 1 + Ksv * [Cl⁻]), the slope of the line will be the Stern-Volmer constant (Ksv).[5]
-
Once Ksv is determined, you can calculate the unknown intracellular chloride concentration in your experimental cells using the same equation.
Visualizations
Caption: Mechanism of this compound fluorescence quenching by chloride ions.
References
- 1. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 2. biotium.com [biotium.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. How do I reduce sample exposure in order to minimize photobleaching? | AAT Bioquest [aatbio.com]
- 11. Challenges with Background Fluorescence [visikol.com]
- 12. Optimization and Troubleshooting [evidentscientific.com]
- 13. Measurement of changes in cell volume based on fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of changes in cell volume based on fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
Technical Support Center: SPQ Calibration
Welcome to the technical support center for SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) calibration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My this compound calibration curve is not linear. What are the possible causes and what should I do?
A non-linear calibration curve is a common issue in spectrofluorimetric analysis and can arise from several factors.
Possible Causes:
-
High Analyte Concentration: At high concentrations of this compound or the quencher (e.g., Cl-), the linear relationship between fluorescence and concentration can break down due to inner filter effects or detector saturation.
-
Dye Aggregation: this compound, like many organic dyes, can form aggregates at high concentrations.[1][2][3] This self-association alters the photophysical properties of the dye, leading to a non-linear response.[1][2][3] The tendency to aggregate is influenced by dye concentration, solvent, ionic strength, and temperature.[2][4]
-
Complex Quenching Mechanisms: While collisional quenching often follows a linear Stern-Volmer relationship, the presence of static quenching or multiple quenching processes can introduce non-linearity.[5]
-
Instrumental Factors: Non-linearity can also be an artifact of the measurement instrument, especially if the detector's response is not linear across the entire range of signal intensities.
Troubleshooting Steps:
-
Optimize Concentration Range: Dilute your standards to a lower concentration range and re-run the calibration. The linear range of a calibration curve is often at lower concentrations.
-
Modify Solvent Conditions: If dye aggregation is suspected, altering the solvent may help. For instance, some organic solvents can reduce the hydrophobic interactions that lead to aggregation.[2]
-
Use a Non-Linear Fit: If the non-linearity is reproducible and well-defined, you can use a non-linear function (e.g., a quadratic or polynomial equation) to fit your calibration curve.[6][7][8][9] However, this requires more calibration points to accurately define the curve.[8]
-
Check Instrument Settings: Ensure that the gain and other detector settings on your fluorometer are appropriate for the signal intensity to avoid saturation.
I'm observing high background fluorescence in my this compound experiments. How can I reduce it?
High background fluorescence, or autofluorescence, can significantly impact the sensitivity and accuracy of your measurements by masking the specific this compound signal.[10][11]
Possible Causes:
-
Cellular Autofluorescence: Cells naturally contain endogenous fluorophores like NADH, FAD, and certain amino acids (tryptophan, tyrosine) that fluoresce, especially when excited with UV or blue light.[10][12][13] The intensity of this autofluorescence varies with cell type, size, metabolic state, and can be quite high.[10][13][14]
-
Media and Reagent Contamination: Phenol red in culture media and other components can be fluorescent. Impurities in buffers or other reagents can also contribute to background signal.
-
Non-specific Dye Binding: this compound might bind non-specifically to cellular components or extracellular matrix, contributing to background fluorescence.
Troubleshooting Steps:
-
Measure and Subtract Background: Always measure the fluorescence of unstained cells (a blank) under the same experimental conditions. This background value can then be subtracted from the fluorescence of your this compound-loaded cells.[14]
-
Use Phenol Red-Free Media: For the duration of the experiment, switch to a culture medium that does not contain phenol red.
-
Optimize Dye Loading: Use the lowest concentration of this compound that still provides a sufficient signal-to-noise ratio. Also, optimize the loading time and temperature to maximize intracellular accumulation and minimize non-specific binding.
-
Wash Cells Thoroughly: After loading with this compound, wash the cells thoroughly with a suitable buffer to remove any extracellular dye.
-
Use Quenching Agents: For microscopy applications, agents like Trypan Blue can be used to quench extracellular fluorescence.[11][12]
The fluorescence signal from this compound is unstable or decreasing over time. What could be the reason?
A declining fluorescence signal can be due to photobleaching or dye leakage.
Possible Causes:
-
Photobleaching: Like all fluorophores, this compound is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.
-
Dye Leakage: this compound can leak out of cells over time. The rate of leakage can be influenced by factors such as cell health and membrane integrity.[15] One study noted a leakage rate of about 15%/h under isosmotic conditions.[15]
Troubleshooting Steps:
-
Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters if available on your microscope or fluorometer. Acquire data only when necessary and close the shutter at all other times.
-
Use Anti-fade Reagents: If your experimental setup allows (e.g., for fixed cells), use a mounting medium containing an anti-fade reagent.
-
Monitor and Correct for Leakage: Characterize the rate of dye leakage in your specific cell type and experimental conditions. This can be done by monitoring the fluorescence of cells over time in the absence of any experimental manipulation. Some studies have developed methods to compensate for leakage.[15]
-
Maintain Cell Health: Ensure that cells are healthy and the experimental conditions (e.g., temperature, pH) are optimal to maintain membrane integrity and minimize leakage.
My this compound fluorescence intensity is lower than expected. What factors could be causing this?
Low fluorescence intensity can be a result of inefficient dye loading, excessive quenching, or suboptimal measurement conditions.
Possible Causes:
-
Inefficient Dye Loading: The protocol for loading this compound into the cells may not be optimal for your specific cell type.
-
Excessive Quenching: this compound fluorescence is quenched by chloride ions, but also by other intracellular anions and proteins.[15] The intracellular environment can lead to significant quenching even in the absence of added chloride.
-
Suboptimal pH or Temperature: The fluorescence of many dyes can be sensitive to pH and temperature.[16][17][18]
-
Solvent Effects: The viscosity of the intracellular environment can affect the rate of collisional quenching and thus the fluorescence intensity.[15][17]
Troubleshooting Steps:
-
Optimize Loading Protocol: Experiment with different this compound concentrations, loading times, and temperatures to find the optimal conditions for your cells.
-
Characterize Intracellular Quenching: Be aware that the quenching constant for this compound inside cells can be significantly different from that in simple aqueous solutions due to the presence of intracellular quenchers.[15]
-
Control Temperature: Maintain a constant and optimal temperature throughout the experiment. As temperature increases, fluorescence intensity generally decreases due to increased collisional quenching.[17][19][20]
-
Check pH: Ensure that the pH of your buffers is stable and within the optimal range for this compound fluorescence.
Experimental Protocols
Protocol: Generating an In Vitro this compound Calibration Curve
This protocol describes the steps to generate a standard curve for this compound fluorescence quenching by a known quencher (e.g., KCl).
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable buffer (e.g., HEPES-buffered saline). Protect from light.
-
Prepare a high-concentration stock solution of the quencher (e.g., 2 M KCl) in the same buffer.
-
-
Prepare Calibration Standards:
-
In a series of microcentrifuge tubes or a 96-well plate, prepare a set of calibration standards by serially diluting the quencher stock solution.
-
The final concentration of this compound should be kept constant in all standards (e.g., 100 µM).
-
The final concentrations of the quencher should cover the expected experimental range (e.g., 0 mM, 10 mM, 20 mM, 40 mM, 60 mM, 80 mM, 100 mM).
-
Include a "zero quencher" standard (F₀), which contains only this compound in the buffer.
-
-
Measure Fluorescence:
-
Set the excitation and emission wavelengths on your fluorometer or plate reader (for this compound, excitation is typically around 340-350 nm and emission is around 430-450 nm).
-
Measure the fluorescence intensity (F) for each calibration standard.
-
-
Data Analysis:
-
Plot the ratio of the fluorescence in the absence of quencher to the fluorescence in the presence of quencher (F₀/F) against the quencher concentration.
-
According to the Stern-Volmer equation (F₀/F = 1 + Ksv[Q]), this plot should be linear, with the slope equal to the Stern-Volmer quenching constant (Ksv).
-
| Quencher Conc. [Q] (mM) | Fluorescence (F) | F₀/F |
| 0 | Value for F₀ | 1.0 |
| 10 | Measured Value | Calculated |
| 20 | Measured Value | Calculated |
| 40 | Measured Value | Calculated |
| 60 | Measured Value | Calculated |
| 80 | Measured Value | Calculated |
| 100 | Measured Value | Calculated |
| Table 1: Example data structure for an this compound calibration curve. |
Visualizations
Troubleshooting Workflow for this compound Calibration Issues
A troubleshooting workflow for common this compound calibration issues.
This compound Fluorescence Quenching Pathway
Simplified diagram of this compound collisional fluorescence quenching.
References
- 1. mdpi.com [mdpi.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. if calibration curve is not linear, can I still use it? - Chromatography Forum [chromforum.org]
- 9. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 10. beckman.com [beckman.com]
- 11. Reducing cellular autofluorescence in flow cytometry: an in situ method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measurement of changes in cell volume based on fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. horiba.com [horiba.com]
- 20. Effects of Temperature on the Fluorescence Intensity and Anisotropy Decays of Staphylococcal Nuclease and the Less Stable Nuclease-ConA-SG28 Mutant - PMC [pmc.ncbi.nlm.nih.gov]
SPQ quenching by intracellular anions other than chloride.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quenching of the fluorescent anion indicator SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) by intracellular anions other than chloride.
Troubleshooting Guide
Users may encounter scenarios where this compound fluorescence is quenched by factors other than, or in addition to, intracellular chloride. This guide addresses common issues in a question-and-answer format.
Question: My intracellular this compound signal is significantly lower than expected, even in low-chloride conditions. What could be the cause?
Answer: While this compound is well-known as a chloride indicator, its fluorescence can be quenched by various other intracellular molecules. If you observe lower-than-expected fluorescence in the absence of significant chloride, consider the following potential quenchers:
-
Other Anions: Besides chloride, this compound fluorescence is quenched by other halides like iodide (I⁻) and bromide (Br⁻), and other anions such as thiocyanate (SCN⁻).[1][2] These are generally more efficient quenchers than chloride.[1][2]
-
Bicarbonate and Nitrate: Physiologically relevant anions like bicarbonate (HCO₃⁻) and nitrate (NO₃⁻) can quench this compound to a lesser extent.[3]
-
Endogenous Molecules: The intracellular environment is crowded with organic anions and proteins that can cause competitive, collisional quenching of this compound.[3][4] This background quenching is why the apparent quenching constant for chloride is often significantly lower (by as much as 8-fold) inside cells compared to aqueous solutions.[3]
-
Buffer Components: Certain common biological buffers, particularly piperazine derivatives like HEPES, can quench this compound fluorescence in a pH-dependent manner.[5][6] Morpholine-based buffers such as MES also demonstrate pH-dependent quenching.[5][6]
Question: How can I determine if unexpected quenching is due to chloride or another anion?
Answer: Differentiating between quenching sources requires careful experimental controls.
-
Ion Substitution: Replace extracellular chloride with a larger, less permeant anion that is known to have minimal quenching effects on this compound, such as gluconate.[3] If significant quenching persists after chloride removal, it points to interference from other intracellular anions.
-
In Situ Calibration: Perform an in situ calibration to determine the apparent Stern-Volmer constant (Kₛᵥ) in your specific cell type. This is crucial because intracellular quenching is different from that in simple saline solutions.[1] The protocol involves using ionophores to equilibrate intracellular and extracellular ion concentrations. (See Experimental Protocols section).
-
Buffer Evaluation: Test for buffer-induced quenching by measuring this compound fluorescence in your experimental buffer (at the working pH and concentration) in a cell-free system.[5] If the buffer itself is a significant quencher, consider switching to an alternative that has been shown to have less effect.
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing the cause of unexpected this compound fluorescence quenching.
Caption: Logical workflow for troubleshooting unexpected this compound quenching.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound fluorescence quenching by anions? this compound is quenched via a process of collision-limited (or dynamic) quenching.[2][7] This involves a transient interaction between the excited state of the this compound fluorophore and the anion, which results in a decrease in fluorescence intensity without a shift in the emission wavelength.[2] The relationship between fluorescence and quencher concentration is described by the Stern-Volmer equation.[7]
Q2: Which intracellular anions other than chloride can quench this compound? Several anions present in the cell or used in experimental buffers can quench this compound. The quenching efficiency varies significantly.
-
High Efficiency: Halides such as Iodide (I⁻) and Bromide (Br⁻), and the pseudohalide Thiocyanate (SCN⁻) are more efficient quenchers than chloride.[1][2]
-
Moderate to Low Efficiency: Physiologically relevant anions like bicarbonate (HCO₃⁻), nitrate (NO₃⁻), and phosphate have a minor quenching effect compared to chloride.[1][3]
-
Buffer Anions: Zwitterionic buffers like HEPES can have a significant quenching effect.[5][6]
Q3: How do the quenching efficiencies of different anions compare? The efficiency is quantified by the Stern-Volmer constant (Kₛᵥ), where a higher Kₛᵥ indicates greater sensitivity to that quencher.[7] While specific Kₛᵥ values are highly dependent on the experimental environment (e.g., in solution vs. intracellular), a general trend for halides has been established.
| Anion Group | Relative Quenching Efficiency | Notes |
| Halides & Pseudohalides | I⁻ > Br⁻ > SCN⁻ > Cl⁻ | Other halides are more potent quenchers than chloride.[1][2] |
| Physiological Anions | Cl⁻ > HCO₃⁻, NO₃⁻, Gluconate⁻ | Bicarbonate and nitrate have a small but measurable quenching effect.[3] |
| Buffer Anions | HEPES, MES | Quenching is pH-dependent and can be significant.[5][6] |
Q4: What are the typical intracellular concentrations of potentially interfering anions? Understanding the physiological concentration of these anions is key to assessing their potential impact on this compound fluorescence.
| Anion | Typical Intracellular Concentration | Reference(s) |
| Phosphate (total) | 60 - 100 mM | [8] |
| Bicarbonate (HCO₃⁻) | ~10 mM | [8][9] |
| Organic Anions / Proteins | Varies (contributes to anion gap) | [3][4] |
Experimental Protocols
Protocol 1: In Vitro Determination of Stern-Volmer Constant (Kₛᵥ)
This protocol describes how to measure the Kₛᵥ of a specific anion for this compound in a cell-free aqueous solution using a fluorometer.
Materials:
-
This compound stock solution (e.g., 10 mM in water)
-
Anion-free buffer (e.g., a buffer known not to quench this compound, like a simple phosphate buffer if phosphate is not the anion being tested)
-
High-concentration stock solution of the quencher anion (e.g., 1 M sodium salt of the anion)
-
Fluorometer with appropriate excitation/emission filters for this compound (Excitation ~344-350 nm, Emission ~430-450 nm)
-
Cuvettes
Methodology:
-
Prepare a series of solutions: Prepare a set of cuvettes containing a fixed final concentration of this compound (e.g., 10-50 µM) in the anion-free buffer.
-
Add Quencher: Add varying concentrations of the quencher anion from the stock solution to each cuvette. For example, prepare solutions with 0, 10, 20, 40, 60, and 80 mM of the anion.[7] Ensure the final volume is the same in all cuvettes. The 0 mM sample serves as your F₀ (fluorescence in the absence of the quencher).
-
Measure Fluorescence: Place each cuvette in the fluorometer and record the fluorescence intensity (F) at the emission maximum.
-
Data Analysis:
Protocol 2: In Situ Calibration of Intracellular this compound
This protocol allows for the determination of the apparent intracellular Kₛᵥ for an anion (typically Cl⁻) by equilibrating intracellular and extracellular ion concentrations.
Materials:
-
Cells loaded with this compound
-
A series of calibration buffers with varying concentrations of the anion of interest (e.g., 0, 20, 40, 80, 120 mM Cl⁻). The anion is typically replaced with an impermeant, non-quenching ion like gluconate to maintain osmolarity. Buffers should also contain high K⁺ (to match intracellular K⁺).
-
Ionophores: Nigericin (a K⁺/H⁺ antiporter) and Tributyltin (a Cl⁻/OH⁻ antiporter).[1][10]
-
Fluorescence microscope or plate reader.
Methodology:
-
Load Cells: Load your cells with this compound using an established protocol (e.g., hypotonic loading).[10]
-
Equilibrate: Wash the this compound-loaded cells and incubate them in each of the different calibration buffers.
-
Add Ionophores: Add nigericin (e.g., 7 µM) and tributyltin (e.g., 10 µM) to the cells in each calibration buffer.[10] This will clamp the intracellular anion concentration to the known extracellular concentration in the buffer.
-
Measure Fluorescence: After a short incubation period to allow for equilibration, measure the steady-state fluorescence intensity (F) from the cells in each buffer. The fluorescence from cells in the 0 mM anion buffer represents F₀.
-
Data Analysis: As in Protocol 1, plot F₀/F versus the known anion concentration [Q] for each buffer. The slope of the resulting line provides the apparent intracellular Kₛᵥ for that anion in your specific cell type.[10]
Experimental Workflow Diagram
This diagram illustrates the general workflow for characterizing the quenching of this compound by a novel or interfering anion.
Caption: Workflow for validating non-chloride anion quenching of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - NL [thermofisher.com]
- 3. Measurement of changes in cell volume based on fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of changes in cell volume based on fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Buffer-dependent pH sensitivity of the fluorescent chloride-indicator dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Intracellular Bicarbonate Regulates Action Potential Generation via KCNQ Channel Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SPQ-Based Chloride Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the fluorescent chloride indicator, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the poor membrane permeability of this compound and other experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the membrane permeability of this compound poor?
A1: this compound is a hydrophilic molecule containing a sulfopropyl group, which imparts a negative charge at physiological pH. This charge hinders its passive diffusion across the hydrophobic lipid bilayer of the cell membrane.
Q2: What is the mechanism of chloride sensing by this compound?
A2: this compound's fluorescence is quenched by chloride ions through a process of dynamic collisional quenching.[1][2] When an excited this compound molecule collides with a chloride ion, it returns to its ground state without emitting a photon, leading to a decrease in fluorescence intensity. This relationship is described by the Stern-Volmer equation.
Q3: Are there alternatives to this compound with better membrane permeability?
A3: Yes, analogs such as N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) and 6-methoxy-N-ethylquinolinium iodide (MEQ) have been developed with improved chloride sensitivity and, in some cases, better cell loading characteristics. However, they may also have limitations, such as potential hydrolysis of MQAE within cells.
Q4: How does intracellular pH affect this compound fluorescence?
A4: While this compound is generally considered pH-insensitive in the physiological range, significant deviations in pH can affect its fluorescence. It is advisable to perform control experiments to assess the impact of pH in your specific cellular model, especially when investigating processes known to alter intracellular pH.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Intracellular this compound Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Loading | 1. Optimize Loading Method: The efficiency of loading methods is highly cell-type dependent. If hypotonic shock is ineffective, consider trying scrape loading or electroporation. Refer to the detailed protocols below. 2. Increase this compound Concentration: Gradually increase the this compound concentration in the loading buffer. However, be mindful of potential cytotoxicity at very high concentrations. 3. Extend Incubation Time: Increase the duration of cell exposure to the this compound loading solution. Monitor cell viability to avoid adverse effects. |
| Dye Leakage | 1. Lower Experimental Temperature: Dye efflux is an active process that is often temperature-dependent. Performing experiments at a lower temperature (e.g., room temperature instead of 37°C) can reduce the rate of this compound leakage.[3] 2. Use an Anion Transporter Inhibitor: Probenecid can be used to inhibit organic anion transporters that may be responsible for this compound efflux from the cells.[3] 3. Acquire Data Promptly: Minimize the time between cell loading and data acquisition to reduce the impact of dye leakage. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Extracellular this compound | 1. Thorough Washing: Ensure that the cells are washed thoroughly with a chloride-free buffer after loading to remove any residual extracellular this compound. 2. Use a Quenching Agent: A membrane-impermeant quenching agent, such as trypan blue, can be added to the extracellular medium to quench the fluorescence of any remaining extracellular this compound. |
| Autofluorescence | 1. Use Appropriate Controls: Always include an unstained cell sample to measure the intrinsic autofluorescence of your cells at the excitation and emission wavelengths used for this compound. 2. Subtract Background: Subtract the average autofluorescence intensity from your this compound measurements. 3. Use a Different Excitation Wavelength: If your imaging system allows, try slightly different excitation wavelengths to minimize autofluorescence while still efficiently exciting this compound. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Variable Cell Loading | 1. Standardize Protocol: Ensure that all parameters of the cell loading protocol (cell density, this compound concentration, incubation time, temperature) are kept consistent between experiments. 2. Monitor Cell Health: Poor cell health can affect membrane integrity and, consequently, dye loading and retention. Always assess cell viability before and after loading. |
| Photobleaching | 1. Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters if available. 2. Use an Antifade Reagent: If imaging fixed cells, use a mounting medium containing an antifade reagent. 3. Acquire Images Efficiently: Plan your imaging session to minimize the time cells are exposed to the excitation light. |
Experimental Protocols
Protocol 1: Hypotonic Shock Loading of this compound
This method is effective for loading this compound into a variety of cell types, including lymphocytes.[1]
Materials:
-
Cells in suspension
-
Isotonic Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Hypotonic Loading Buffer: 1:1 mixture of Isotonic Buffer and distilled water, supplemented with 5-10 mM this compound.
-
Chloride-free Buffer (e.g., replace chlorides with nitrates or gluconates)
Procedure:
-
Wash the cells twice with Isotonic Buffer by centrifugation.
-
Resuspend the cell pellet in the Hypotonic Loading Buffer.
-
Incubate for 5-15 minutes at 37°C. The optimal time should be determined empirically for your cell type.
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells three times with ice-cold Chloride-free Buffer to remove extracellular this compound.
-
Resuspend the cells in Chloride-free Buffer for immediate analysis.
Protocol 2: Scrape Loading of this compound
This is a simple mechanical method for introducing dyes into adherent cells.
Materials:
-
Adherent cells grown on coverslips
-
This compound solution (1-5 mg/mL in PBS)
-
Rubber policeman or cell scraper
-
Chloride-free Buffer
Procedure:
-
Wash the confluent monolayer of cells with PBS.
-
Remove the PBS and add a small volume of the this compound solution to the coverslip.
-
Gently scrape the cell monolayer with a sterile rubber policeman or cell scraper.
-
Incubate for 1-3 minutes at room temperature.
-
Wash the cells thoroughly with Chloride-free Buffer to remove extracellular this compound and detached cells.
-
The cells adjacent to the scrape lines will have taken up the dye.
Protocol 3: Electroporation Loading of this compound
Electroporation can be an efficient method for loading this compound into a wide range of cells, but it requires optimization to maintain cell viability.
Materials:
-
Cells in suspension
-
Electroporation Buffer (e.g., low ionic strength buffer like sucrose or mannitol-based solutions)
-
This compound solution
-
Electroporator and cuvettes
-
Chloride-free Buffer
Procedure:
-
Wash the cells and resuspend them in ice-cold Electroporation Buffer at the desired concentration.
-
Add this compound to the cell suspension to the final desired concentration.
-
Transfer the cell-SPQ mixture to a pre-chilled electroporation cuvette.
-
Apply the electric pulse using parameters optimized for your cell type.
-
Incubate the cuvette on ice for 5-10 minutes to allow the cell membranes to reseal.
-
Gently transfer the cells to a larger volume of Chloride-free Buffer.
-
Wash the cells to remove extracellular this compound.
Quantitative Data
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Cell Type/Condition | Reference |
| Excitation Maximum (λex) | ~350 nm | In solution | |
| Emission Maximum (λem) | ~445 nm | In solution | |
| Stern-Volmer Constant (Ksv) | 118 M⁻¹ | Aqueous solution | [4] |
| 12 M⁻¹ | Inside cells | [4] | |
| 16.2 M⁻¹ | Porcine lymphocytes | [1] | |
| Intracellular Chloride ([Cl⁻]i) | 56.2 ± 3.3 mM | Porcine lymphocytes | [1] |
| ~26 mmol L⁻¹ | Interstitial cells of Cajal (in situ) | [5] | |
| ~13 mmol L⁻¹ | Interstitial cells of Cajal (explant culture) | [5] |
Visualizations
Caption: Experimental workflow for intracellular chloride measurement using this compound.
References
- 1. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electroporation Protocol [protocols.io]
- 3. biotium.com [biotium.com]
- 4. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Measurement of intracellular chloride ion concentration in ICC in situ and in explant culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SPQ and MQAE for Intracellular Chloride Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular chloride (Cl⁻) concentration is crucial for understanding a myriad of physiological and pathological processes. Fluorescent indicators remain a primary tool for these investigations, with 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) and N-(ethoxycarbonylmethyl)-6-methoxyquinolinium (MQAE) being two of the most commonly utilized probes. This guide provides an objective comparison of their performance characteristics, supported by experimental data, to aid in the selection of the most appropriate probe for your research needs.
Performance Characteristics: this compound vs. MQAE
The fluorescence of both this compound and MQAE is quenched by chloride ions through a collisional mechanism, meaning their fluorescence intensity is inversely proportional to the intracellular Cl⁻ concentration. This relationship is described by the Stern-Volmer equation. While both probes are based on a 6-methoxyquinolinium fluorophore, their differing substituents lead to distinct physicochemical and spectral properties.
| Property | This compound (6-methoxy-N-(3-sulfopropyl)quinolinium) | MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) |
| Excitation Maxima | 320 nm and 350 nm[1] | ~350-355 nm[2][3][4] |
| Emission Maximum | ~443-445 nm[1][5] | ~460 nm[2][3][4] |
| Chloride Sensitivity (Stern-Volmer Constant, Ksv) | In solution: ~118 M⁻¹[6]. Intracellular: ~12-16.2 M⁻¹[6][7][8]. | In solution: ~200 M⁻¹[4][9]. Intracellular: ~25 M⁻¹[10]. |
| Cell Permeability | Generally considered membrane impermeant; requires loading via methods like hypotonic shock[5][8][11]. | Good cell permeability, allowing for direct incubation for loading[2][3]. |
| Leakage Rate | Can be actively effluxed from cells by organic anion transporters, with variable retention times[5]. Halftime for leakage from cells at 38°C was 8.6 +/- 1.1 min in one study[7]. | Leaked out of cells less than 20% in 60 minutes at 37°C in one study[4]. |
| pH Sensitivity | Fluorescence of these types of indicators is generally not pH sensitive in the physiological range, though some reports suggest potential sensitivity in certain buffers[6][11]. | Fluorescence is not altered by pH in the physiological range[4][9][12]. |
| Selectivity | Fluorescence is not significantly affected by physiological concentrations of other anions like bicarbonate, sulfate, and phosphate[6]. | Not altered by physiological anions such as HCO₃⁻, SO₄²⁻, and PO₄³⁻[4][12]. |
| Signal-to-Background Ratio | A signal-to-background (autofluorescence) ratio of 4.6 +/- 0.6 has been reported[7]. | Data not readily available in reviewed literature. |
Key Considerations for Probe Selection
MQAE is often favored due to its higher chloride sensitivity (larger Stern-Volmer constant) and superior membrane permeability, which simplifies cell loading procedures.[2][3][4] Its lower leakage rate compared to this compound also contributes to more stable and prolonged measurements.[4]
This compound , while having lower intracellular chloride sensitivity and being less membrane-permeable, has a long history of use and is well-characterized in a variety of cell types and applications.[1][7][13] The requirement for loading methods like hypotonic shock can be a disadvantage, potentially causing transient changes in cell volume and physiology.[5][8]
Experimental Protocols
General Considerations
-
Probe Purity: Ensure high purity of the fluorescent probes to avoid artifacts.
-
Light Exposure: Protect probe solutions and labeled cells from excessive light exposure to minimize photobleaching.
-
Calibration: Intracellular calibration is essential for converting fluorescence intensity to absolute chloride concentrations. This is typically achieved by using ionophores to equilibrate intracellular and extracellular Cl⁻ concentrations.
MQAE Loading and Measurement Protocol
-
Preparation of MQAE Stock Solution: Dissolve MQAE powder in DMSO to prepare a stock solution of 10 mM. Store at -20°C to -80°C, protected from light.
-
Preparation of MQAE Working Solution: Dilute the stock solution in a suitable buffer (e.g., Krebs-HEPES buffer) to a final concentration of 5-10 mM. The optimal concentration may vary depending on the cell type.[2]
-
Cell Loading:
-
For adherent cells, wash with buffer and then incubate with the MQAE working solution at 37°C for 30-60 minutes.[3]
-
For suspension cells, pellet the cells, wash with buffer, and then resuspend in the MQAE working solution for incubation.
-
-
Washing: After incubation, wash the cells thoroughly with the buffer (at least 3-5 times) to remove extracellular probe.[3]
-
Measurement:
-
Acquire fluorescence images using a fluorescence microscope with appropriate filters (Excitation: ~350 nm, Emission: ~460 nm).
-
Record fluorescence intensity changes in response to experimental manipulations.
-
This compound Loading and Measurement Protocol (Hypotonic Shock Method)
-
Preparation of this compound Solution: Prepare a 5 mM this compound solution in a hypotonic medium (e.g., a 1:1 dilution of Hanks' Balanced Salt Solution with water).[11]
-
Cell Loading:
-
Incubate cells (e.g., 8–10 x 10⁶ cells/mL for lymphocytes) in the hypotonic this compound solution for approximately 15 minutes at 37°C.[11]
-
-
Restoration of Isotony: After the hypotonic shock, restore the isotonicity of the medium by adding a hypertonic salt solution.
-
Washing: Wash the cells extensively with isotonic buffer to remove the extracellular dye.
-
Measurement:
-
Acquire fluorescence images using a fluorescence microscope with appropriate filters (Excitation: ~340-350 nm, Emission: ~445 nm).
-
Monitor fluorescence changes as required by the experiment.
-
Intracellular Calibration Protocol
-
Prepare Calibration Solutions: Prepare a series of calibration buffers with known chloride concentrations (e.g., ranging from 0 mM to 150 mM) in a high-potassium buffer.
-
Ionophore Treatment: Incubate the dye-loaded cells with ionophores such as nigericin (a K⁺/H⁺ antiporter) and tributyltin (a Cl⁻/OH⁻ antiporter) in the high-potassium buffer.[6][7][8] This will clamp the intracellular ion concentrations to the levels in the extracellular medium.
-
Fluorescence Measurement: Measure the fluorescence intensity (F) of the cells in each calibration solution. Also, measure the fluorescence in a chloride-free solution (F₀).
-
Stern-Volmer Plot: Plot F₀/F against the known chloride concentrations. The slope of the resulting linear fit will be the intracellular Stern-Volmer constant (Ksv).
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for intracellular chloride measurement and the principle of collisional quenching.
Caption: General experimental workflow for intracellular chloride measurement.
Caption: Principle of collisional quenching of fluorescence by chloride ions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reagent for Monitoring Chloride Ions MQAE | CAS 124505-60-8 Dojindo [dojindo.com]
- 4. hamamatsu.com [hamamatsu.com]
- 5. biotium.com [biotium.com]
- 6. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Estimation of intracellular chloride activity in isolated perfused rabbit proximal convoluted tubules using a fluorescent indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A lysosomal chloride ion-selective fluorescent probe for biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of MQAE for measurement of intracellular [Cl-] in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound [myskinrecipes.com]
A Comparative Guide to SPQ and Other Fluorescent Chloride Probes
For researchers, scientists, and drug development professionals investigating cellular chloride dynamics, the selection of an appropriate fluorescent probe is paramount. This guide provides an objective comparison of the widely used chloride probe, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), with other notable alternatives. The comparative analysis is supported by experimental data to facilitate an informed decision-making process for your specific research needs.
Quantitative Performance Comparison
The efficacy of a fluorescent chloride probe is determined by several key photophysical and chemical properties. The table below summarizes the critical performance indicators for this compound and its main competitors, providing a clear, at-a-glance comparison.
| Property | This compound | MQAE | MEQ | Lucigenin |
| Full Name | 6-methoxy-N-(3-sulfopropyl)quinolinium | N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide | 6-methoxy-N-ethylquinolinium iodide | N,N'-Dimethyl-9,9'-biacridinium dinitrate |
| Excitation Max (nm) | 320, 350[1][2] | 350[3] | 344 | 368, 455[1][4] |
| Emission Max (nm) | 445[1][2] | 460[3] | 442[5] | 505[1][4] |
| Quantum Yield (Φ) | Lower than MQAE[3][6] | Higher than this compound[3][6] | 0.70[7] | ~0.6[1][4][8] |
| Stern-Volmer Constant (Ksv) in aqueous solution (M⁻¹) ** | 118[1][8] | 200[3] | 145[7] | 390[1][4][8] |
| Stern-Volmer Constant (Ksv) in cells (M⁻¹) ** | 12[1] | 28.3 (in T84 cells)[5] | 19 (in fibroblasts)[4] | Not suitable for intracellular use[1][4][8] |
| Cell Permeability | Membrane impermeant[9] | Membrane permeant[3] | Membrane impermeant (requires reduction to diH-MEQ for loading)[10][11] | Not suitable for intracellular use[1][4][8] |
| pH Sensitivity | Can be pH-sensitive depending on the buffer[4] | Less sensitive to pH changes at concentrations <50 mM[12] | Insensitive to physiological pH changes | Insensitive to nitrate, phosphate, and sulfate[1][4][8] |
Genetically Encoded Chloride Sensors: A Viable Alternative
Beyond chemical dyes, genetically encoded fluorescent chloride sensors have emerged as powerful tools, offering cell-type-specific expression and ratiometric measurement capabilities.
-
Clomeleon and SuperClomeleon: These are FRET-based sensors consisting of two fluorescent proteins, typically a Cyan Fluorescent Protein (CFP) and a Yellow Fluorescent Protein (YFP) variant.[13][14] The FRET efficiency between the two fluorophores is dependent on the chloride concentration, allowing for a ratiometric output that is independent of sensor concentration.[14] SuperClomeleon is an improved version with enhanced chloride sensitivity.[14][15] However, a notable limitation of these sensors is their sensitivity to intracellular pH.[13][15]
-
YFP-based Sensors: These sensors utilize mutated forms of Yellow Fluorescent Protein whose fluorescence is directly quenched by chloride ions.[8] They offer the advantage of being genetically encoded, enabling targeted expression.[8]
Experimental Protocols
The following are generalized protocols for measuring intracellular chloride concentration using fluorescent probes. Specific parameters may require optimization depending on the cell type and experimental conditions.
Protocol 1: Cell Loading with this compound
-
Preparation of Loading Solution: Prepare a 5 mM this compound solution in a hypotonic buffer (e.g., a 1:1 dilution of Hanks' Balanced Salt Solution with distilled water).
-
Cell Loading: Incubate the cells with the this compound loading solution for approximately 15 minutes at 37°C.[4]
-
Recovery: After incubation, dilute the cell suspension in an isotonic buffer and centrifuge to pellet the cells. Resuspend the cells in fresh isotonic buffer and allow them to recover for at least 15 minutes at 37°C.[4]
-
Washing: Wash the cells multiple times with the isotonic buffer to remove extracellular dye.
Protocol 2: Cell Loading with MQAE
-
Preparation of Working Solution: Prepare a 5-10 mM MQAE working solution in a suitable buffer (e.g., Krebs-HEPES buffer).[12][16]
-
Cell Loading: Add the MQAE working solution to the cells and incubate for 30-60 minutes at 37°C.[12][16]
-
Washing: Following incubation, wash the cells thoroughly with the buffer to remove any extracellular MQAE.[12]
Protocol 3: Intracellular Calibration of Chloride Probes
To obtain quantitative measurements of intracellular chloride concentrations, it is essential to perform an in-situ calibration.
-
Prepare Calibration Buffers: Prepare a series of high-potassium calibration buffers with varying chloride concentrations. The high potassium concentration is used to clamp the membrane potential.
-
Equilibration: Use ionophores such as nigericin (a K+/H+ antiporter) and tributyltin (a Cl-/OH- antiporter) to equilibrate the intracellular and extracellular ion concentrations.[4][17]
-
Fluorescence Measurement: Measure the fluorescence intensity of the probe-loaded cells in each calibration buffer.
-
Stern-Volmer Plot: Plot the ratio of fluorescence in the absence of chloride (F₀) to the fluorescence in the presence of chloride (F) against the chloride concentration. The slope of this plot gives the Stern-Volmer constant (Ksv), which can be used to determine unknown intracellular chloride concentrations.[4]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for measuring intracellular chloride concentration using a fluorescent probe.
Caption: Experimental workflow for intracellular chloride measurement.
This guide provides a foundational understanding of this compound and its alternatives. The optimal choice of a fluorescent chloride probe will ultimately depend on the specific experimental requirements, including the cell type, instrumentation available, and the desired sensitivity of the measurement.
References
- 1. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biotium.com [biotium.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. hamamatsu.com [hamamatsu.com]
- 6. abpbio.com [abpbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Long-wavelength chloride-sensitive fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence imaging of changes in intracellular chloride in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reagent for Monitoring Chloride Ions MQAE | CAS 124505-60-8 Dojindo [dojindo.com]
- 13. Frontiers | Twenty years of fluorescence imaging of intracellular chloride [frontiersin.org]
- 14. Monitoring Changes in Intracellular Chloride Levels Using the FRET-Based SuperClomeleon Sensor in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Chloride Ion Indicators: Alternatives to SPQ
For researchers and drug development professionals investigating the intricate roles of chloride ions in cellular physiology and disease, the selection of an appropriate fluorescent indicator is paramount. 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), a widely used fluorescent dye, has been instrumental in many discoveries. However, its limitations, including a relatively low quantum yield and susceptibility to photobleaching, have spurred the development of a diverse array of alternative chloride indicators. This guide provides an objective comparison of prominent alternatives to this compound, offering a detailed analysis of their performance characteristics, supporting experimental data, and comprehensive protocols to aid in the selection of the optimal tool for your research needs.
Chemical Probes vs. Genetically Encoded Sensors: A Fork in the Road
Chloride ion indicators can be broadly categorized into two main classes: synthetic small molecule chemical probes and genetically encoded fluorescent protein-based sensors. Each class presents distinct advantages and disadvantages.
Chemical Probes , such as MQAE, MEQ, and Lucigenin, are synthetically created molecules that can be loaded into cells. Their fluorescence is typically quenched upon collision with chloride ions.
Genetically Encoded Sensors , including the Premo™ Halide Sensor, SuperClomeleon, and ClopHensor, are proteins that can be expressed within specific cells or even targeted to subcellular compartments. Their fluorescence properties change in response to chloride binding, often through mechanisms like Förster Resonance Energy Transfer (FRET) or intrinsic changes in the fluorophore environment.
Quantitative Comparison of Chloride Ion Indicators
The selection of a suitable chloride indicator hinges on a careful consideration of its photophysical and performance parameters. The following table summarizes key quantitative data for this compound and its alternatives.
| Indicator | Type | Excitation (nm) | Emission (nm) | Chloride Sensitivity (Ksv or Kd) | Quantum Yield (Φ) | Key Features | Limitations |
| This compound | Chemical | ~344 | ~443 | Ksv: ~118 M⁻¹ (in solution), ~12 M⁻¹ (in cells)[1] | Low | Well-established, good for detecting CFTR activity.[1] | Requires UV excitation, prone to photobleaching and leakage.[2] |
| MQAE | Chemical | ~350-355 | ~460 | Ksv: ~200 M⁻¹ (in solution), ~25-28 M⁻¹ (in cells)[1][3][4] | Higher than this compound[1][4] | Greater sensitivity to Cl⁻ than this compound.[4] | Potential for intracellular hydrolysis, leakage from cells.[1][3] |
| MEQ | Chemical | ~344 | ~442 | Ksv: ~19 M⁻¹ (in cells)[3] | - | Can be rendered cell-permeant via a precursor.[3] | Requires chemical reduction before loading.[3] |
| Lucigenin | Chemical | ~368 / ~455 | ~505 | Ksv: ~390 M⁻¹ (in solution)[1][3][5] | ~0.6[3][5] | Very high chloride sensitivity, insensitive to many other anions.[1][3][5] | Reportedly unstable in the cytoplasm.[1][3] |
| Premo™ Halide Sensor | Genetically Encoded (YFP-based) | ~515 | ~530 | - | High (based on Venus YFP)[6] | Brightest available YFP, robust and easy to use for HTS.[6] | pH sensitive, measures halide flux (typically using iodide as a surrogate).[1][2] |
| SuperClomeleon | Genetically Encoded (FRET) | CFP: ~430, YFP: ~515 | CFP: ~475, YFP: ~530 | Kd: ~24.6 mM[7][8][9] | - | Ratiometric (independent of expression level), improved chloride affinity over Clomeleon.[8][10] | pH-sensitive.[10] |
| ClopHensor | Genetically Encoded (Ratiometric) | E²GFP: 458/488, DsRed: 594 | E²GFP: 500-550, DsRed: 650-700 | Kd: ~40-50 mM (at pH 7.3)[11][12] | - | Simultaneously measures chloride and pH.[11][12][13] | Complex data acquisition and analysis due to multiple excitation/emission wavelengths.[13] |
Signaling Pathways and Experimental Workflows
To aid in understanding the mechanisms and application of these indicators, the following diagrams illustrate their principles of operation and a general experimental workflow.
Figure 1: Mechanism of chemical chloride probes based on collisional quenching.
Figure 2: Principle of FRET-based genetically encoded chloride sensors.
Figure 3: General experimental workflow for chloride ion imaging.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these indicators. Below are summarized protocols for key alternatives to this compound.
MQAE Loading and Imaging
-
Prepare MQAE Stock Solution: Dissolve MQAE in DMSO to a stock concentration of 10 mM. Store at -20°C to -80°C, protected from light.[14]
-
Prepare Working Solution: Dilute the stock solution in a suitable buffer (e.g., Krebs-HEPES buffer) to a final concentration of 5-10 mM.[14]
-
Cell Loading:
-
Imaging:
Premo™ Halide Sensor Transduction and Assay
-
Cell Plating: Plate mammalian cells to be 70-80% confluent on the day of transduction.[16]
-
Transduction:
-
Expression: Incubate the cells overnight (at least 16 hours) at 37°C and 5% CO₂ to allow for sensor expression.[6][16]
-
Assay:
-
The assay typically uses iodide as a surrogate for chloride.[1]
-
Stimulate the chloride channels or transporters of interest.
-
Measure the decrease (quenching) in YFP fluorescence (Excitation: ~515 nm, Emission: ~530 nm) as iodide enters the cells.[6] The amount of quench is proportional to the ion flux.
-
SuperClomeleon Transfection and Imaging
-
Sensor Delivery: Transfect cells with a plasmid encoding SuperClomeleon using a suitable method (e.g., lipofection, electroporation, or viral transduction). For organotypic slices, adeno-associated viruses can be used for cell-type-specific expression.[17]
-
Expression: Allow sufficient time for sensor expression (typically 24-72 hours).
-
Imaging:
-
Use a two-photon microscope or a confocal microscope equipped with lasers and filters for CFP and YFP.[17]
-
Excite the donor (CFP) at ~430 nm and collect emission from both CFP (~475 nm) and YFP (~530 nm).
-
The ratio of YFP to CFP fluorescence intensity is calculated to determine the intracellular chloride concentration.
-
-
Calibration: To convert FRET ratios to absolute chloride concentrations, a calibration procedure is necessary. This can be achieved by using ionophores (e.g., nigericin and tributyltin) to equilibrate intracellular and extracellular chloride concentrations or by performing perforated patch-clamp recordings to determine the reversal potential of GABA-A currents.[8][10]
ClopHensor Transfection and Ratiometric Imaging
-
Sensor Delivery: Transfect cells with a plasmid encoding ClopHensor. Improved versions like ClopHensorN may be preferable for neuronal imaging to avoid aggregation.
-
Expression: Allow 24-72 hours for sensor expression.
-
Imaging:
-
Data Analysis:
-
Chloride concentration is determined from the ratio of E²GFP fluorescence upon excitation at 458 nm to the DsRed fluorescence (F₄₅₈/F₅₉₄).[13]
-
Intracellular pH is determined from the ratio of E²GFP fluorescence upon excitation at 488 nm to that at 458 nm (F₄₈₈/F₄₅₈).[13]
-
In situ calibration is required to accurately determine absolute ion concentrations.[12]
-
Concluding Remarks
The landscape of fluorescent chloride indicators has evolved significantly, offering researchers a powerful toolkit to dissect the multifaceted roles of chloride in cellular function. While this compound remains a valuable tool, the alternatives presented here offer enhanced sensitivity, ratiometric capabilities, and the ability to simultaneously measure other ions like protons. The choice of the optimal indicator will depend on the specific experimental question, the cell type under investigation, and the available imaging instrumentation. Careful consideration of the quantitative data and adherence to detailed experimental protocols will be critical for obtaining robust and reliable insights into the dynamic world of intracellular chloride.
References
- 1. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Fluorescent chloride sensor - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. Long-wavelength chloride-sensitive fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Premo-Halide-Sensor | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. biorxiv.org [biorxiv.org]
- 8. eneuro.org [eneuro.org]
- 9. eneuro.org [eneuro.org]
- 10. Using SuperClomeleon to Measure Changes in Intracellular Chloride during Development and after Early Life Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Calibration and functional analysis of three genetically encoded Cl−/pH sensors [frontiersin.org]
- 13. A genetically-encoded chloride and pH sensor for dissociating ion dynamics in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Reagent for Monitoring Chloride Ions MQAE | CAS 124505-60-8 Dojindo [dojindo.com]
- 16. ulab360.com [ulab360.com]
- 17. Monitoring Changes in Intracellular Chloride Levels Using the FRET-Based SuperClomeleon Sensor in Organotypic Hippocampal Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Validating SPQ Chloride Measurements with Electrophysiology
For researchers, scientists, and drug development professionals investigating cellular chloride dynamics, accurate measurement of intracellular chloride concentration ([Cl⁻]i) is paramount. The fluorescent indicator 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) offers a widely used method for this purpose. However, the validation of this compound-based measurements against a "gold standard" is crucial for robust and reliable data. This guide provides a comprehensive comparison of this compound fluorescence imaging with electrophysiological techniques, offering the necessary data and protocols to make informed decisions for your experimental design.
At a Glance: this compound vs. Electrophysiology for Intracellular Chloride Measurement
| Feature | This compound Fluorescence Imaging | Electrophysiology (Gramicidin Perforated Patch-Clamp) |
| Principle of Measurement | Collisional quenching of fluorescence by Cl⁻ ions.[1][2] | Direct measurement of the reversal potential of Cl⁻-permeable channels (e.g., GABAA receptors).[1] |
| Temporal Resolution | Milliseconds to seconds, depending on the imaging setup. | Microseconds to milliseconds. |
| Spatial Resolution | Subcellular, allowing for the study of [Cl⁻]i in different cellular compartments. | Single cell (whole-cell measurement). |
| Invasiveness | Minimally invasive after initial dye loading. | Highly invasive; requires physical patching onto the cell membrane. |
| Throughput | High; can measure many cells simultaneously. | Low; single-cell measurements are time-consuming.[3] |
| Directness of Measurement | Indirect; fluorescence intensity is related to [Cl⁻]i via the Stern-Volmer equation.[1] | Semi-direct; [Cl⁻]i is calculated from the Nernst equation based on the measured reversal potential.[4] |
| Primary Limitation | Potential for dye leakage, phototoxicity, and pH sensitivity.[5] | Technically demanding and low throughput.[3] |
The "Gold Standard": Gramicidin Perforated Patch-Clamp
The gramicidin perforated patch-clamp technique is considered a superior electrophysiological method for accurately measuring resting [Cl⁻]i. Unlike conventional whole-cell patch-clamp where the intracellular contents are dialyzed by the pipette solution, gramicidin forms small pores in the cell membrane that are permeable only to monovalent cations, leaving the intracellular chloride concentration undisturbed.[1][6][7] This allows for a precise measurement of the reversal potential for chloride (ECl), from which the intracellular chloride concentration can be calculated using the Nernst equation.
Experimental Validation: Correlating Fluorescence with Electrophysiology
While studies directly comparing this compound with simultaneous gramicidin perforated patch-clamp are not abundant, the principle of validating fluorescent chloride indicators with this electrophysiological technique is well-established, particularly with the advent of genetically encoded chloride indicators. For instance, studies using the fluorescent chloride sensor SuperClomeleon (sCLM) have demonstrated a strong correlation between the sensor's fluorescence ratio and the [Cl⁻]i calculated from E_GABA (the reversal potential of GABA_A receptor currents) measured via gramicidin perforated patch-clamping.[7] This validates the ability of fluorescence-based methods to accurately report changes in intracellular chloride.
Expected Correlation of a Fluorescent Chloride Indicator with Gramicidin Perforated Patch-Clamp Measurements
| [Cl⁻]i from sCLM (mM) | [Cl⁻]i from E_GABA (mM) |
| 5 | 5.2 ± 0.8 |
| 10 | 10.5 ± 1.1 |
| 20 | 19.8 ± 1.5 |
| 40 | 41.2 ± 2.3 |
| 60 | 58.9 ± 3.1 |
| (Note: This table represents hypothetical data based on the strong correlation reported in studies validating genetically encoded chloride indicators with electrophysiology. The precise values would need to be determined experimentally for this compound.) |
Experimental Protocols
This compound Fluorescence Measurement of Intracellular Chloride
1. This compound Loading:
-
Prepare a stock solution of this compound in water.
-
Load cells with this compound (typically 5-10 mM) using a hypotonic shock method for 10-15 minutes at 37°C.[6]
-
Wash the cells several times with the appropriate physiological buffer to remove extracellular this compound.
2. Fluorescence Imaging:
-
Mount the cells on a fluorescence microscope.
-
Excite this compound with UV light (around 340-350 nm) and measure the fluorescence emission at approximately 440-450 nm.
-
Acquire baseline fluorescence images.
-
Apply experimental compounds and continue to acquire images at regular intervals.
3. In Situ Calibration:
-
At the end of the experiment, perform an in-situ calibration to relate fluorescence intensity to absolute [Cl⁻]i.
-
Equilibrate intracellular and extracellular [Cl⁻] by treating the cells with a cocktail of ionophores, typically nigericin (a K⁺/H⁺ exchanger) and tributyltin (a Cl⁻/OH⁻ exchanger), in high K⁺ buffers with varying known chloride concentrations.[1]
-
Measure the fluorescence intensity (F) at each known [Cl⁻]i.
-
Determine the fluorescence in the absence of chloride (F₀).
-
Plot F₀/F against [Cl⁻]i to obtain the Stern-Volmer quenching constant (K_sv). The relationship is described by the Stern-Volmer equation: F₀/F = 1 + K_sv * [Cl⁻]i.
Gramicidin Perforated Patch-Clamp for ECl Measurement
1. Pipette Preparation:
-
Prepare a back-filling solution containing a high concentration of a chloride salt (e.g., KCl) and an appropriate buffer.
-
Prepare a tip solution containing gramicidin (typically 50-100 µg/mL). Briefly sonicate the tip solution to ensure gramicidin is well-dispersed.
-
Fill the tip of the patch pipette with the gramicidin solution and then back-fill with the standard intracellular solution.
2. Perforated Patch Formation:
-
Approach a cell and form a giga-ohm seal between the pipette tip and the cell membrane.
-
Monitor the access resistance. It will gradually decrease as gramicidin incorporates into the membrane patch, forming pores. This process can take 15-40 minutes.[4]
3. Measurement of ECl:
-
Once a stable perforated patch is achieved, apply brief, local puffs of a GABA_A receptor agonist (e.g., GABA or muscimol).
-
In voltage-clamp mode, ramp the membrane potential and measure the current elicited by the GABA agonist.
-
The voltage at which the GABA-induced current reverses direction is the E_GABA, which is approximately equal to ECl.
4. Calculation of [Cl⁻]i:
-
Calculate the intracellular chloride concentration using the Nernst equation: ECl = (RT/zF) * ln([Cl⁻]out/[Cl⁻]in), where R is the gas constant, T is the absolute temperature, z is the valence of the ion (-1 for Cl⁻), F is the Faraday constant, [Cl⁻]out is the extracellular chloride concentration, and [Cl⁻]in is the intracellular chloride concentration.
Visualizing the Workflow and Concepts
Caption: Workflow for validating this compound chloride measurements with electrophysiology.
Caption: Signaling pathway of GABA_A receptor activation leading to chloride flux.
Caption: Decision guide for choosing between this compound and electrophysiology.
Conclusion
Both this compound fluorescence imaging and gramicidin perforated patch-clamp are powerful techniques for studying intracellular chloride. This compound offers high throughput and excellent spatial resolution, making it ideal for screening and studying [Cl⁻]i dynamics in populations of cells and subcellular compartments. Electrophysiology, while more labor-intensive, provides a more direct and highly accurate measurement of [Cl⁻]i in single cells. For the most rigorous studies, validating this compound-based findings with targeted electrophysiological experiments is the recommended approach. This ensures the accuracy of the fluorescent data and provides a more complete understanding of cellular chloride homeostasis.
References
- 1. Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration [pubmed.ncbi.nlm.nih.gov]
- 2. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using SuperClomeleon to Measure Changes in Intracellular Chloride during Development and after Early Life Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gramicidin-perforated patch recording: GABA response in mammalian neurones with intact intracellular chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 6. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique Actions of GABA Arising from Cytoplasmic Chloride Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chloride Indicators: SPQ vs. Genetically Encoded Sensors
The precise measurement of intracellular chloride concentration ([Cl⁻]i) is fundamental to understanding a vast array of physiological processes, from neuronal inhibition and cell volume regulation to epithelial transport.[1] Disruptions in chloride homeostasis are implicated in numerous diseases, including epilepsy and cystic fibrosis.[2][3] For researchers and drug development professionals, selecting the appropriate tool to monitor [Cl⁻]i is a critical decision. This guide provides an objective comparison between the classic chemical dye, SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium), and the more modern genetically encoded chloride indicators (GECIs).
Principles of Operation
This compound: Collisional Quenching of Fluorescence this compound is a synthetic, quinolinium-based fluorescent dye.[4] Its mechanism relies on a dynamic process known as collisional quenching. When an excited this compound molecule collides with a chloride ion, it returns to its ground state without emitting a photon.[1] Consequently, as the intracellular chloride concentration increases, the fluorescence intensity of this compound decreases.[5][6] This relationship is described by the Stern-Volmer equation.[7][8]
Genetically Encoded Chloride Indicators (GECIs): Protein-Based Sensing GECIs are fluorescent proteins, engineered to report changes in chloride concentration.[9] The foundation for most GECIs was the discovery that Yellow Fluorescent Protein (YFP) fluorescence is sensitive to halide binding.[10][11] Many popular GECIs, such as Clomeleon, Cl-Sensor, and SuperClomeleon, are FRET (Förster Resonance Energy Transfer)-based sensors.[1][12] They consist of a chloride-sensitive YFP fused to a chloride-insensitive Cyan Fluorescent Protein (CFP).[13] When chloride binds to YFP, it alters its fluorescence properties, thereby changing the FRET efficiency between the CFP donor and the YFP acceptor. This change in the ratio of YFP to CFP emission provides a ratiometric readout of the chloride concentration.[13]
Performance Comparison: this compound vs. GECIs
The choice between this compound and GECIs involves a trade-off between factors like temporal resolution, pH sensitivity, and experimental flexibility. The following tables summarize their key performance characteristics based on available data.
Table 1: General Performance Characteristics
| Feature | This compound (Chemical Dye) | Genetically Encoded Chloride Indicators (GECIs) |
| Indicator Type | Small organic molecule | Engineered fluorescent protein |
| Principle | Collisional quenching | FRET or direct fluorescence modulation |
| Measurement | Intensity-based (non-ratiometric)[4] | Primarily ratiometric[2][13] |
| Excitation Wavelength | UV range (~320-350 nm)[5][10] | Visible range (~430-488 nm)[10][14] |
| Temporal Resolution | Very high (microseconds)[4] | Slower (milliseconds to seconds)[10] |
| pH Sensitivity | Generally insensitive in physiological range[4][15] | Significant pH sensitivity for most YFP-based sensors[2][4][12] |
| Photostability | Prone to photobleaching[4] | Generally more photostable |
| Targeting Specificity | No intrinsic specificity; distributed throughout cytosol | High; can be targeted to specific cells or organelles[9] |
| Cell Loading | Invasive methods (e.g., hypotonic shock, microinjection)[6][7] | Non-invasive transfection or viral transduction[10] |
| Toxicity/Invasiveness | UV excitation can be phototoxic; loading can stress cells[10] | Low; visible light is less damaging; expression is well-tolerated[10] |
Table 2: Quantitative Metrics for Selected Indicators
| Indicator | Type | Ksv / Kd (Apparent Affinity) | Key Features & Limitations |
| This compound | Chemical Dye | Ksv: ~12-16 M⁻¹ (intracellular)[8][15] | Fast response, pH insensitive. Non-ratiometric, requires UV excitation, prone to leakage and photobleaching.[4] |
| Clomeleon | GECI (FRET) | Kd: ~160 mM[2][10] | First ratiometric GECI. Low affinity for physiological [Cl⁻]i, significant pH dependence.[12] |
| Cl-Sensor | GECI (FRET) | Kd: ~30 mM[2][3][10] | ~5-fold higher sensitivity than Clomeleon, bringing it into the physiological range. Still pH sensitive.[3][11] |
| SuperClomeleon | GECI (FRET) | Improved affinity over Clomeleon | ~5-fold improvement in signal-to-noise ratio compared to Clomeleon for a given Cl⁻ flux.[16] Still pH sensitive.[12] |
| ClopHensor | GECI (Fusion) | - | Engineered to measure both pH and chloride simultaneously, allowing for correction of pH-induced artifacts.[1][14] |
Mandatory Visualizations
The following diagrams illustrate the core concepts, workflows, and logical comparisons between this compound and GECIs.
Caption: General signaling pathway for chloride indicators.
Caption: Comparison of experimental workflows for this compound and GECIs.
Caption: Logical relationship of pros and cons for this compound and GECIs.
Experimental Protocols
Protocol 1: Loading Adherent Cells with this compound via Hypotonic Shock
This protocol is a generalized method for loading this compound into cultured cells. Optimization may be required for specific cell types.
Materials:
-
This compound powder
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile deionized water
-
Culture medium appropriate for the cell line
-
Adherent cells cultured on glass-bottom dishes
Procedure:
-
Prepare Loading Buffer: Prepare a 5 mM this compound solution in a hypotonic buffer. This is typically achieved by diluting HBSS 1:1 with sterile deionized water and then dissolving the this compound powder.[7] For example, to make 10 mL, mix 5 mL of HBSS with 5 mL of water, then add the appropriate amount of this compound.
-
Cell Preparation: Aspirate the normal culture medium from the cells. Wash the cells once with isotonic HBSS.
-
Hypotonic Loading: Aspirate the wash buffer and add the 5 mM this compound hypotonic loading buffer to the cells.
-
Incubation: Incubate the cells at 37°C for 10-15 minutes.[7] The optimal time may vary depending on the cell line's tolerance to hypotonic conditions.
-
Recovery: Aspirate the loading buffer and replace it with the normal, isotonic culture medium. Allow the cells to recover for at least 30 minutes at 37°C before imaging.
-
Imaging: Excite the this compound-loaded cells using a UV light source (e.g., 350 nm) and collect the emission at ~445-485 nm.[5][8]
-
Calibration (Critical): To quantify [Cl⁻]i, an in-situ calibration is necessary. This is performed after the experiment by permeabilizing the cell membrane to ions using a combination of ionophores (e.g., nigericin and tributyltin) and perfusing the cells with a series of buffers containing known chloride concentrations to generate a calibration curve.[1][8]
Protocol 2: Expression and Imaging of a FRET-based GECI (e.g., Cl-Sensor)
This protocol outlines the general steps for transiently expressing and imaging a genetically encoded indicator in cultured cells.
Materials:
-
Plasmid DNA encoding the GECI (e.g., pCMV-Cl-Sensor)
-
Appropriate transfection reagent (e.g., Lipofectamine) or method (e.g., electroporation)
-
Culture medium and glass-bottom dishes
-
Fluorescence microscope equipped for ratiometric FRET imaging (e.g., with filter sets for CFP and YFP)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes at a density that will be optimal for transfection (typically 50-80% confluency).
-
Transfection: Transfect the cells with the GECI plasmid DNA according to the manufacturer's protocol for the chosen transfection reagent.[11]
-
Expression: Incubate the cells for 24-72 hours post-transfection to allow for sufficient expression of the GECI protein.[11] Successful expression can be confirmed by observing fluorescence.
-
Imaging:
-
Replace the culture medium with an appropriate imaging buffer (e.g., buffered salt solution).
-
Place the dish on the microscope stage.
-
Acquire two images sequentially:
-
CFP Image: Excite at the CFP excitation wavelength (~430 nm) and collect emission at the CFP emission wavelength (~480 nm).
-
FRET Image: Excite at the CFP excitation wavelength (~430 nm) and collect emission at the YFP emission wavelength (~530 nm).
-
-
-
Data Analysis:
-
After background subtraction, calculate the ratio of the FRET (YFP emission) intensity to the CFP emission intensity for each cell or region of interest.
-
Changes in this ratio over time or in response to a stimulus reflect changes in intracellular chloride.
-
-
Calibration: Similar to this compound, a post-experiment calibration using ionophores and buffers with known chloride concentrations is required to convert the fluorescence ratios into absolute [Cl⁻]i values.[1]
Conclusion and Recommendations
The choice between this compound and genetically encoded indicators is dictated by the specific demands of the experiment.
-
Choose this compound when:
-
The highest possible temporal resolution is required to capture extremely rapid chloride dynamics.
-
The experiment involves significant pH fluctuations that would confound the results from YFP-based GECIs.
-
Genetic modification of the target cells is not feasible.
-
-
Choose Genetically Encoded Indicators (GECIs) when:
-
The experiment requires targeting specific cell populations or subcellular compartments.
-
Long-term monitoring (hours to days) is necessary.
-
Ratiometric measurements are needed to control for artifacts related to cell volume, focus, or indicator concentration.
-
Minimizing phototoxicity is a priority.
-
For many modern applications, particularly in live-cell imaging and for studying physiological processes in specific neuronal populations, GECIs represent a major advancement due to their targetability and ratiometric properties .[9][10] However, researchers must remain vigilant about the significant pH sensitivity of most YFP-based sensors and should consider using newer generation sensors like ClopHensor or performing simultaneous pH measurements if co-regulation of H⁺ and Cl⁻ is expected.[4][14]
References
- 1. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetically encoded chloride indicator with improved sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biotium.com [biotium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetically Encoded Optical Sensors for Monitoring of Intracellular Chloride and Chloride-Selective Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inmed.fr [inmed.fr]
- 12. Frontiers | Twenty years of fluorescence imaging of intracellular chloride [frontiersin.org]
- 13. A genetically encoded ratiometric indicator for chloride: capturing chloride transients in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A genetically-encoded chloride and pH sensor for dissociating ion dynamics in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Visualization of Synaptic Inhibition with an Optogenetic Sensor Developed by Cell-Free Protein Engineering Automation | Journal of Neuroscience [jneurosci.org]
MEQ vs. SPQ for Chloride Detection: A Comparative Guide
For researchers and professionals in drug development engaged in the study of chloride ion dynamics, the selection of an appropriate fluorescent indicator is paramount for acquiring accurate and reliable data. This guide provides a detailed comparison of two commonly used chloride indicators, 6-methoxy-N-ethylquinolinium (MEQ) and 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), with a focus on their performance characteristics and experimental usability.
Performance Comparison
A summary of the key performance indicators for MEQ and this compound is presented below, offering a clear comparison of their capabilities in chloride detection.
| Property | MEQ (6-methoxy-N-ethylquinolinium iodide) | This compound (6-methoxy-N-(3-sulfopropyl)quinolinium) | Advantage |
| Full Name | 6-methoxy-N-ethylquinolinium iodide | 6-methoxy-N-(3-sulfopropyl)quinolinium | - |
| Chloride Sensitivity (Intracellular Stern-Volmer Constant, Ksv) | 19 M⁻¹[1][2] | 12 M⁻¹ in fibroblasts[1][2] | MEQ |
| Cell Loading | Non-invasive loading of reducible, cell-permeant precursor (diH-MEQ)[3] | Typically requires hypotonic shock[1] | MEQ |
| Photostability | Half-life (t1/2) of 173.8 seconds under specific laser illumination[4] | Prone to photobleaching[5] | MEQ |
| pH Sensitivity | Generally considered less sensitive in the physiological range[6] | Fluorescence is pH-sensitive in certain buffers[1][7][8] | MEQ |
| Excitation Maximum | ~344 nm | 320 and 350 nm | - |
| Emission Maximum | ~440 nm | 445 nm | - |
Signaling Pathway and Experimental Workflow
The fundamental principle behind chloride detection by both MEQ and this compound is collisional quenching. This process involves the dynamic quenching of the fluorophore's fluorescence upon collision with chloride ions, leading to a decrease in fluorescence intensity that is proportional to the chloride concentration.
The experimental workflow for utilizing these indicators involves several key stages, from cell loading to data acquisition and analysis.
Experimental Protocols
Cell Loading with MEQ via diH-MEQ Precursor
This protocol describes a non-invasive method for loading cells with MEQ.
-
Preparation of diH-MEQ:
-
Dissolve MEQ in a suitable solvent (e.g., DMSO).
-
Reduce MEQ to the cell-permeant diH-MEQ by adding a reducing agent such as sodium borohydride. The reaction should be performed shortly before use as diH-MEQ is susceptible to spontaneous oxidation.
-
-
Cell Loading:
-
Wash cells with a serum-free medium or a suitable buffer.
-
Incubate the cells with the freshly prepared diH-MEQ solution at a final concentration typically in the micromolar range. The optimal concentration and incubation time will vary depending on the cell type and experimental conditions.
-
Incubate at 37°C for a sufficient period to allow for cellular uptake and intracellular re-oxidation of diH-MEQ to the chloride-sensitive MEQ.
-
-
Washing:
-
After loading, wash the cells with fresh, pre-warmed medium or buffer to remove any extracellular diH-MEQ. The cells are now ready for fluorescence measurements.
-
Cell Loading with this compound via Hypotonic Shock
This protocol outlines the procedure for loading cells with this compound using transient membrane permeabilization.
-
Preparation of Hypotonic Medium:
-
Prepare a hypotonic medium by diluting a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with water (e.g., 1:1 ratio).
-
Dissolve this compound in the hypotonic medium to the desired final concentration (e.g., 5 mM).
-
-
Cell Loading:
-
Resuspend the cells in the pre-warmed hypotonic medium containing this compound.
-
Incubate the cells at 37°C for a short period (e.g., 15 minutes). The exact duration should be optimized to maximize loading while minimizing cell damage.
-
-
Recovery and Washing:
-
Terminate the hypotonic shock by diluting the cell suspension with an excess of isotonic medium (e.g., 15-fold dilution with HBSS).
-
Centrifuge the cells to pellet them and resuspend them in fresh, pre-warmed isotonic medium.
-
Allow the cells to recover for a period (e.g., 15 minutes) at 37°C before proceeding with fluorescence measurements.
-
In Situ Calibration of Intracellular Chloride Indicators
To obtain quantitative measurements of intracellular chloride concentrations, it is crucial to perform an in situ calibration.
-
Prepare Calibration Buffers:
-
Prepare a set of calibration buffers with varying known chloride concentrations. To maintain osmolarity, an impermeant anion such as gluconate can be used to replace chloride.
-
The buffers should also contain a high concentration of potassium (e.g., 120-150 mM) to clamp the membrane potential.
-
-
Equilibrate Intracellular and Extracellular Chloride:
-
After loading the cells with either MEQ or this compound, expose them to the calibration buffers.
-
Add ionophores to the buffers to equilibrate the intracellular and extracellular ion concentrations. Commonly used ionophores include nigericin (a K⁺/H⁺ antiporter) and tributyltin (a Cl⁻/OH⁻ antiporter).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cells in each of the calibration buffers.
-
-
Data Analysis:
-
Plot the ratio of fluorescence in the absence of chloride (F₀) to the fluorescence at each chloride concentration (F) against the chloride concentration.
-
This data should follow the Stern-Volmer equation: F₀/F = 1 + Ksv[Cl⁻].
-
The Stern-Volmer constant (Ksv) can be determined from the slope of the linear fit to the data, allowing for the conversion of fluorescence measurements in experimental conditions to intracellular chloride concentrations.
-
Conclusion
Based on the available data, MEQ presents several advantages over this compound for the detection of intracellular chloride. Its slightly higher sensitivity to chloride, as indicated by a larger Stern-Volmer constant, allows for the detection of smaller changes in chloride concentration. Furthermore, the non-invasive cell loading procedure for MEQ, through its reducible diH-MEQ precursor, is a significant improvement over the more disruptive hypotonic shock method required for this compound. This gentler loading method can lead to higher cell viability and more reliable physiological measurements. Additionally, evidence suggests that MEQ may be less susceptible to photobleaching and pH-induced artifacts compared to this compound. For researchers seeking a robust and user-friendly fluorescent indicator for intracellular chloride, MEQ represents a superior choice.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Fluorescence-optical measurements of chloride movements in cells using the membrane-permeable dye diH-MEQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optical Imaging Reveals Elevated Intracellular Chloride in Hippocampal Pyramidal Neurons after Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Buffer-dependent pH sensitivity of the fluorescent chloride-indicator dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Navigating the Nuances of Chloride Measurement: A Comparative Guide to SPQ and its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of ion channel function and cellular physiology, the accurate measurement of intracellular chloride (Cl⁻) concentration is paramount. For years, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) has been a widely utilized fluorescent indicator for this purpose. However, a clear understanding of its inherent limitations is crucial for robust experimental design and data interpretation. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
The Challenge of Chloride Sensing with this compound
This compound is a water-soluble fluorescent dye that detects chloride ions through a process of collisional quenching.[1] This mechanism, while effective, is the source of several of this compound's primary limitations. Unlike ratiometric indicators, the fluorescence intensity of this compound decreases in the presence of chloride without a shift in its emission spectrum.[2] This makes measurements susceptible to variations in dye concentration, cell volume, and photobleaching.
Key Limitations of this compound: A Snapshot
Several factors can impact the accuracy and reliability of chloride measurements using this compound:
-
Lack of a Ratiometric Signal: The collisional quenching mechanism does not produce a spectral shift, precluding ratiometric measurements that can correct for artifacts like uneven dye loading or changes in cell volume.[2]
-
Sensitivity to Other Anions: this compound's fluorescence is quenched more efficiently by other halides, such as bromide (Br⁻) and iodide (I⁻), and other anions like thiocyanate (SCN⁻), which can lead to significant interference.[3]
-
pH Sensitivity: The fluorescence of this compound can be sensitive to pH, particularly in commonly used buffers like HEPES. This necessitates careful control and consideration of the experimental buffer system.
-
Suboptimal for Extracellular Chloride: this compound is optimized for the low millimolar concentrations of chloride found inside cells. Its dynamic range is often exceeded by the high chloride concentrations in the extracellular environment.
-
Cell Loading and Retention Issues: As this compound is membrane impermeant, it must be loaded into cells using methods like hypotonic shock or prolonged incubation.[1] Once inside, it can leak out at rates that vary between cell types and increase with temperature.[4]
-
Photostability Concerns: Quinolinium-based dyes like this compound are susceptible to photobleaching, which can compromise long-term imaging experiments.[5]
-
UV Excitation Requirement: this compound requires excitation in the ultraviolet (UV) range (around 344 nm), which can be phototoxic to cells and has limited penetration depth in tissue.[2][5]
Figure 1. Logical relationships of this compound's core limitations.
Performance Comparison of Chloride Indicators
To address the limitations of this compound, a variety of alternative chloride indicators have been developed. These fall into two main categories: other synthetic small-molecule dyes and genetically encoded fluorescent proteins.
| Property | This compound | MQAE | Genetically Encoded (YFP-based) | Genetically Encoded (FRET-based) |
| Sensing Mechanism | Collisional Quenching | Collisional Quenching | Halide Binding & Quenching | FRET modulation by Cl⁻ binding |
| Ratiometric | No | No | No (single wavelength) | Yes |
| Excitation Max (nm) | ~344 | ~350-355 | ~514 | ~430 (CFP) |
| Emission Max (nm) | ~443 | ~460 | ~527 | ~475 (CFP) / ~525 (YFP) |
| Chloride Sensitivity | Kₛᵥ ≈ 118 M⁻¹ (in solution) | Kₛᵥ ≈ 200 M⁻¹ (in solution) | Kₑ ≈ 30-160 mM | Kₑ ≈ 30 mM (Cl-Sensor) |
| pH Sensitivity | Yes, buffer-dependent | Less sensitive than this compound | Yes | Yes |
| Photostability | Moderate | Moderate | Generally more stable than dyes | Generally more stable than dyes |
| Cell Loading | Hypotonic shock/incubation | Membrane permeable ester | Transfection/Transduction | Transfection/Transduction |
| Cell Retention | Prone to leakage | Prone to leakage | Stable expression | Stable expression |
| Key Advantage | Established methodology | Higher quantum yield than this compound | Targetable to specific cells | Ratiometric, targetable |
| Key Disadvantage | Numerous limitations | Ester hydrolysis, leakage | pH sensitivity, single wavelength | Low signal-to-noise, pH sensitivity |
Table 1: Comparative properties of common chloride indicators. Kₛᵥ: Stern-Volmer constant; Kₑ: Dissociation constant.
In Focus: Alternatives to this compound
MQAE: An Improved Quinolinium Dye
N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) is a derivative of this compound that offers some advantages. It has a higher fluorescence quantum yield and greater sensitivity to chloride than this compound.[2][4] However, it shares many of the same limitations, including the lack of a ratiometric signal and susceptibility to leakage from cells.[4] Additionally, the ester group of MQAE can be slowly hydrolyzed within the cell, potentially altering its fluorescence response.[2]
Genetically Encoded Indicators: A New Paradigm
The development of genetically encoded chloride indicators, primarily based on Yellow Fluorescent Protein (YFP), has provided powerful tools for chloride imaging. These sensors can be targeted to specific cell types or subcellular compartments, and their expression is stable over time, overcoming the loading and leakage issues of synthetic dyes.[5]
-
YFP-based Sensors: These sensors utilize a halide-sensitive mutant of YFP. The binding of chloride quenches the YFP fluorescence. While offering excellent targetability, these single-wavelength indicators are still susceptible to artifacts from changes in expression levels and are often sensitive to pH.[5]
-
FRET-based Sensors: Förster Resonance Energy Transfer (FRET)-based sensors, such as SuperClomeleon, consist of two fluorescent proteins (e.g., CFP and YFP) linked together.[6] Chloride binding induces a conformational change that alters the FRET efficiency between the two fluorophores, allowing for ratiometric measurement of chloride concentration. This ratiometric capability corrects for variations in sensor concentration and lamp intensity.[7] However, FRET-based sensors can have a lower signal-to-noise ratio compared to single-fluorophore probes and also exhibit pH sensitivity.[7]
Experimental Protocols
Measuring CFTR Chloride Channel Activity
A common application for chloride indicators is to measure the activity of chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The following protocols outline the general steps for using different indicators in a cell-based CFTR activity assay.
Figure 2. General experimental workflow for a CFTR activity assay.
Protocol 1: Intracellular Chloride Measurement with this compound
-
Cell Preparation: Culture cells to the desired confluency in a multi-well plate suitable for fluorescence measurements.
-
This compound Loading:
-
Prepare a hypotonic loading buffer (e.g., 1:1 dilution of Hanks' Balanced Salt Solution with water) containing 5-10 mM this compound.
-
Aspirate the culture medium and wash the cells once with a physiological saline solution.
-
Incubate the cells in the this compound loading buffer for 10-15 minutes at 37°C.
-
Aspirate the loading buffer and wash the cells 2-3 times with a chloride-containing physiological saline solution to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence using a fluorescence plate reader or microscope with excitation at ~344 nm and emission at ~443 nm.
-
Perform experimental manipulations (e.g., addition of channel activators or inhibitors).
-
Record the change in fluorescence intensity over time.
-
-
Calibration (in situ):
-
At the end of the experiment, treat the cells with a cocktail of ionophores (e.g., 10 µM nigericin and 10 µM tributyltin) in high-potassium buffers with varying known chloride concentrations.
-
Measure the fluorescence intensity at each chloride concentration to generate a Stern-Volmer plot (F₀/F vs. [Cl⁻]).
-
Use the Stern-Volmer constant (Kₛᵥ) derived from this plot to convert experimental fluorescence values to intracellular chloride concentrations.
-
Protocol 2: Intracellular Chloride Measurement with MQAE
-
Cell Preparation: Culture cells as described for the this compound protocol.
-
MQAE Loading:
-
Prepare a loading solution containing 5-10 mM MQAE in a physiological buffer.
-
Aspirate the culture medium and wash the cells.
-
Incubate the cells with the MQAE loading solution for 30-60 minutes at 37°C. MQAE is membrane-permeable due to its ester group.[4]
-
Wash the cells 3-5 times with dye-free physiological buffer to remove extracellular MQAE.
-
-
Fluorescence Measurement:
-
Measure fluorescence with excitation at ~350 nm and emission at ~460 nm.
-
Proceed with experimental manipulations and data recording as for this compound.
-
-
Calibration:
-
Perform in situ calibration using ionophores and varying chloride concentrations as described for this compound.
-
Protocol 3: CFTR Activity Assay using Halide-Sensitive YFP
-
Cell Preparation:
-
Transfect or transduce cells with a plasmid encoding a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and the CFTR channel of interest.
-
Seed the cells in a multi-well plate and grow to confluency.
-
-
Assay Procedure:
-
Wash the cells with a standard chloride-containing buffer.
-
Measure the baseline YFP fluorescence (excitation ~514 nm, emission ~527 nm).
-
Replace the buffer with one containing a high concentration of iodide (I⁻), which is a potent quencher of the YFP fluorescence.
-
Add a CFTR agonist (e.g., forskolin) to activate the channel.
-
Record the rate of YFP fluorescence quenching as iodide enters the cell through the activated CFTR channels.
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the CFTR channel activity.
-
Compare the quenching rates between different experimental conditions (e.g., with and without a CFTR modulator).
-
Conclusion: Selecting the Right Tool for the Job
While this compound has been a valuable tool in the study of intracellular chloride, its limitations, particularly the lack of a ratiometric signal and its sensitivity to various experimental parameters, necessitate careful consideration and often complex controls. For many applications, newer indicators offer significant advantages. MQAE provides a brighter signal than this compound, while genetically encoded sensors offer unparalleled targetability and stability for long-term studies. FRET-based sensors, despite their own set of challenges, provide the benefit of ratiometric measurements, which can greatly improve the accuracy and reliability of intracellular chloride quantification. The choice of indicator will ultimately depend on the specific experimental question, the cell type being studied, and the available instrumentation. By understanding the strengths and weaknesses of each tool, researchers can make informed decisions to generate the most robust and reproducible data.
References
- 1. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using SuperClomeleon to Measure Changes in Intracellular Chloride during Development and after Early Life Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Twenty years of fluorescence imaging of intracellular chloride [frontiersin.org]
- 7. Signal/Noise Analysis of FRET-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SPQ Quenching Constants Across Diverse Cell Types
For researchers, scientists, and drug development professionals, understanding the intracellular environment is paramount. The fluorescent probe 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) is a valuable tool for measuring intracellular chloride concentration ([Cl⁻]i), a key parameter in cellular physiology. The efficacy of this compound as a chloride indicator is determined by its quenching constant (Ksv), which reflects the sensitivity of its fluorescence to chloride ions. This guide provides a comparative analysis of this compound quenching constants in different cell types, supported by experimental data and detailed methodologies.
The fluorescence of this compound is dynamically quenched by chloride ions through a collisional mechanism. This relationship is described by the Stern-Volmer equation:
F₀/F = 1 + Ksv[Cl⁻]
where F₀ is the fluorescence intensity in the absence of chloride, F is the fluorescence intensity in the presence of chloride, and [Cl⁻] is the chloride concentration. A higher Ksv indicates greater sensitivity of the probe to the quencher.
Quantitative Comparison of this compound Quenching Constants
A notable observation is that the this compound quenching constant for chloride is significantly lower within the intracellular milieu compared to aqueous solutions. This reduction, typically around 8- to 10-fold, is attributed to the presence of endogenous quenching agents within the cell, such as organic anions and proteins. The intracellular Ksv can also vary between different cell types, likely due to differences in cytoplasmic composition and viscosity.
Below is a summary of reported this compound quenching constants in various environments and cell types.
| Environment/Cell Type | Quenching Constant (Ksv) (M⁻¹) | Reference(s) |
| Aqueous Solution (in vitro) | 118 - 185 | [1] |
| Intracellular | ||
| Corneal Endothelium | 14.7 ± 0.9 | [1] |
| Rabbit Proximal Convoluted Tubules | 12 | [2] |
| Porcine Lymphocytes | 16.2 | [3] |
| General Range (including Epithelial cells, Smooth Muscle cells, Fibroblasts, Acinar cells) | 12 - 20 | [1] |
Experimental Protocols
The determination of the intracellular this compound quenching constant is a critical calibration step for accurate [Cl⁻]i measurements. The following is a generalized protocol based on methodologies cited in the literature.
I. Cell Loading with this compound
-
Cell Culture: Cells of interest are cultured on glass coverslips suitable for fluorescence microscopy.
-
Loading Solution: A loading solution containing this compound (typically 5-10 mM) in a hypotonic buffer is prepared.
-
Incubation: The cells are incubated in the this compound loading solution for a specific duration (e.g., 5-15 minutes) at 37°C. The hypotonic shock facilitates the entry of the membrane-impermeant this compound into the cells.
-
Washing: After loading, the cells are washed with an isotonic, chloride-free buffer to remove extracellular this compound.
II. Intracellular Calibration of this compound Fluorescence
To establish the relationship between this compound fluorescence and intracellular chloride concentration, an in situ calibration is performed. This involves equilibrating the intracellular and extracellular [Cl⁻] using ionophores.
-
Calibration Solutions: A series of calibration solutions with known chloride concentrations (e.g., 0, 20, 40, 60, 80, 100, 120 mM) are prepared. To maintain osmolarity, chloride is typically replaced with an impermeant anion like gluconate. The solutions are buffered to a physiological pH (e.g., 7.4) and contain a high concentration of potassium (e.g., 140 mM).
-
Ionophore Treatment: The this compound-loaded cells are exposed to the calibration solutions containing the ionophores nigericin (a K⁺/H⁺ antiporter, to clamp intracellular pH) and tributyltin (a Cl⁻/OH⁻ antiporter, to equilibrate [Cl⁻]).[3][4]
-
Fluorescence Measurement: The fluorescence intensity of the this compound-loaded cells is measured for each calibration solution using a fluorescence microscope equipped with appropriate filters (excitation ~350 nm, emission ~450 nm). The background fluorescence from unloaded cells is subtracted from the measurements.
-
Stern-Volmer Analysis: The fluorescence data is used to construct a Stern-Volmer plot by graphing F₀/F against the known intracellular chloride concentrations. F₀ is the fluorescence intensity in the zero-chloride calibration solution. The slope of the resulting linear fit represents the intracellular this compound quenching constant (Ksv).[5]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in determining the this compound quenching constant.
Caption: A generalized workflow for determining the intracellular this compound quenching constant.
Caption: The Stern-Volmer relationship for this compound fluorescence quenching by chloride.
References
- 1. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of intracellular chloride activity in isolated perfused rabbit proximal convoluted tubules using a fluorescent indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A flow cytometric method for measurement of intracellular chloride concentration in lymphocytes using the halide-specific probe 6-methoxy-N-(3-sulfopropyl) quinolinium (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. brain.fuw.edu.pl [brain.fuw.edu.pl]
Safety Operating Guide
Clarification Required for SPQ Disposal Procedures
To provide accurate and specific guidance on the proper disposal procedures for "SPQ," further clarification on the identity of this substance is necessary. "this compound" is a general abbreviation and does not correspond to a universally recognized chemical compound in the provided search results. The initial search yielded general procedures for hazardous chemical waste and safety data sheets for various products, but none specifically for a chemical designated solely as "this compound."
To ensure the safety of researchers, scientists, and drug development professionals, it is crucial to identify the exact nature of "this compound." Different chemicals, even with similar-sounding names or acronyms, can have vastly different properties and require distinct disposal protocols.
Please provide the full chemical name, CAS (Chemical Abstracts Service) number, or any other specific identifiers for "this compound." Once this information is available, a detailed and accurate response can be generated, including:
-
Specific Disposal Instructions: Tailored, step-by-step guidance for the safe disposal of "this compound."
-
Safety Precautions: Essential personal protective equipment (PPE) and handling procedures.
-
Regulatory Information: Relevant waste codes and compliance requirements.
-
Data Presentation: A clearly structured table summarizing any quantitative data related to disposal.
-
Experimental Protocols: Detailed methodologies for any relevant handling or neutralization experiments.
-
Visualizations: Graphviz diagrams illustrating any pertinent workflows or chemical relationships.
Without this clarification, providing a generic disposal procedure could be misleading and potentially hazardous. The principles of laboratory safety and chemical handling demand precision. Upon receiving the specific chemical identity, a comprehensive and reliable guide will be developed to become a preferred source for laboratory safety information.
Essential Safety and Logistical Information for Handling SPQ
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides crucial safety protocols, operational guidance, and disposal plans for 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), a fluorescent chloride indicator. Adherence to these guidelines is essential for personnel safety and minimizing environmental impact.
Chemical Identifier: this compound Full Chemical Name: 6-methoxy-N-(3-sulfopropyl)quinolinium CAS Number: 83907-40-8 Primary Use: Fluorescent indicator for measuring chloride ion concentration in research settings.[1]
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the primary defense against exposure to this compound. Given that this compound is classified as a hazardous substance, an irritant to the eyes, respiratory system, and skin, and has limited evidence of being a carcinogen, stringent protective measures are necessary.[2]
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust and splashes. |
| Face Shield | Recommended to be worn in conjunction with safety goggles, particularly when handling bulk powder or preparing stock solutions, to protect against unexpected splashes. | |
| Hand Protection | Nitrile Gloves | Nitrile gloves offer good resistance to a variety of chemicals and are recommended for handling this compound.[3][4] Due to the lack of specific breakthrough time data for this compound, it is advisable to change gloves immediately after any contact and on a regular basis during prolonged handling. Double-gloving is recommended for enhanced protection. |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face APR is required when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. A proper fit test is mandatory before use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, should be worn to protect skin and personal clothing from contamination. |
| Disposable Gown/Apron | For procedures with a high risk of contamination, such as weighing large quantities or cleaning spills, a disposable or chemical-resistant apron should be worn over the lab coat. | |
| Footwear | Closed-toe Shoes | Required at all times in the laboratory to protect against spills and falling objects. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the standard operating procedure from preparation to use.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Waste Segregation and Collection:
-
Characterize Waste: All this compound-containing waste, including unused powder, solutions, and contaminated consumables (e.g., pipette tips, gloves, wipes), must be classified as hazardous chemical waste.[5]
-
Use Designated Containers: Collect this compound waste in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "6-methoxy-N-(3-sulfopropyl)quinolinium".[5]
-
Segregate Waste Streams: Do not mix this compound waste with other types of waste, such as non-hazardous or biological waste, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]
Storage and Disposal:
-
Satellite Accumulation: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from ignition sources.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[5] Provide the contractor with the Safety Data Sheet (SDS) for this compound.
Experimental Protocol: Measurement of Chloride Concentration
This protocol provides a general methodology for using this compound to measure chloride ion concentration. It should be adapted based on the specific experimental setup and cell type.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as water or DMSO. Store the stock solution protected from light at -20°C for short-term storage or -80°C for long-term storage.
-
Calibration Buffers: Prepare a series of buffers with known chloride concentrations to generate a calibration curve. Ensure the buffers are otherwise identical in composition (pH, ionic strength) to the experimental buffer.
2. Cell/Vesicle Loading:
-
Load the cells or vesicles with this compound by incubation with the this compound working solution. The optimal concentration and loading time will need to be determined empirically but can range from 1 mM to 10 mM for 30 minutes to 16 hours.[6]
-
After loading, wash the cells or vesicles to remove extracellular this compound.
3. Fluorescence Measurement:
-
Resuspend the loaded cells or vesicles in the experimental buffer.
-
Use a fluorometer or fluorescence microscope to measure the fluorescence intensity of this compound. The excitation and emission maxima for this compound are approximately 344 nm and 443 nm, respectively.
-
Record the baseline fluorescence.
4. Data Analysis:
-
Induce chloride transport using the desired experimental conditions (e.g., addition of an agonist or ionophore).
-
Monitor the change in this compound fluorescence over time. The fluorescence of this compound is quenched by chloride ions, so a decrease in fluorescence indicates an influx of chloride.
-
Generate a calibration curve by plotting the fluorescence intensity of this compound in the calibration buffers against the known chloride concentrations.
-
Use the calibration curve to convert the fluorescence measurements from the experimental samples into chloride concentrations.
References
- 1. Quantitative fluorescence measurement of chloride transport mechanisms in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. gloves.com [gloves.com]
- 4. soscleanroom.com [soscleanroom.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Methoxy-N-(3-sulfopropyl)quinolinium | C13H15NO4S | CID 123936 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
